DL-Histidine monohydrochloride monohydrate
Description
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Properties
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXXUDSWGMGYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924465 | |
| Record name | DL-Histidine, monohydrochloride, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7048-02-4, 123333-71-1, 645-35-2 | |
| Record name | L-Histidine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Histidine, monohydrochloride, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-histidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to DL-Histidine Monohydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Histidine monohydrochloride monohydrate is the hydrochloride salt of the racemic mixture of D- and L-histidine, an essential amino acid. This technical guide provides a comprehensive overview of its chemical and physical properties, analytical methodologies, and applications relevant to research and pharmaceutical development. Understanding the characteristics of the racemic mixture is crucial as the biological and chemical behavior can differ significantly from the individual L- and D-isomers.
Physicochemical Properties
This compound is a white to off-white crystalline solid. The presence of both D- and L-enantiomers influences its physical properties, which are summarized below.
| Property | Value | References |
| Molecular Formula | C₆H₁₂ClN₃O₃ | [1][2][3] |
| Molecular Weight | 209.63 g/mol | [1][2][4] |
| CAS Number | 123333-71-1 | [1][2][4] |
| Melting Point | ~253 °C (decomposes) | [2][4] |
| Solubility | ||
| in Water | 0.1 g/mL (clear solution) | [2] |
| in Ethanol | Insoluble | [1] |
| in DMSO | Insoluble | [5] |
| Appearance | White to off-white solid/crystals or powder | [2][3] |
| Water Content (Karl Fischer) | 7.00-10.14% (theoretical: 8.59%) | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound. While specific experimental spectra for the DL-form are not abundantly available in the public domain, data for the L-isomer and general histidine derivatives provide valuable reference points.
3.1 Infrared (IR) Spectroscopy The IR spectrum of histidine hydrochloride monohydrate exhibits characteristic peaks corresponding to its functional groups. Key vibrational bands are expected for the amine, carboxylic acid, imidazole ring, and C-H bonds. The spectrum for L-histidine, hydrochloride, hydrate is available as a reference.[6] A study on L-histidine chloride monohydrate provides a detailed assignment of vibrational bands based on theoretical calculations and experimental data.[7]
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is a powerful tool for structural elucidation. The proton NMR spectrum of DL-Histidine monohydrochloride would show signals corresponding to the protons on the alpha-carbon, beta-carbon, and the imidazole ring. A reference ¹H NMR spectrum for DL-Histidine monohydrochloride is available.[8] For comparison, spectra for the D-[9] and L-isomers[10][11] are also documented.
3.3 Raman Spectroscopy Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The Raman spectrum of L-histidine monohydrochloride monohydrate has been studied, and assignments for the observed bands are available.[8][12][13][14]
Experimental Protocols
4.1 Synthesis of this compound
A general method for the synthesis of L-histidine hydrochloride monohydrate involves the reaction of L-histidine with hydrochloric acid in an aqueous solution, followed by crystallization.[12] A similar principle can be applied for the synthesis of the DL-form starting from DL-histidine.
Objective: To synthesize this compound from DL-histidine.
Materials:
-
DL-Histidine
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
Procedure:
-
Dissolve a calculated amount of DL-histidine in a minimal amount of distilled water.
-
Slowly add a molar equivalent of hydrochloric acid to the histidine solution with stirring.
-
Filter the resulting solution to remove any impurities.
-
Concentrate the solution by slow evaporation at room temperature to achieve supersaturation.
-
Allow the solution to stand for crystallization to occur. The formation of crystals can be induced by scratching the inside of the container.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for this compound.
4.2 Purity Analysis
The purity of this compound can be assessed using various analytical techniques.
4.2.1 Titration Potentiometric titration is a common method for assaying the purity of histidine hydrochloride. A validation report for the assay of L-Histidine monohydrochloride monohydrate by potentiometric titration with sodium hydroxide provides a detailed procedure.[15][16]
Objective: To determine the purity of this compound by potentiometric titration.
Procedure Outline:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a known volume of purified water.
-
Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1N).
-
Determine the endpoint potentiometrically.
-
Calculate the purity based on the volume of titrant consumed.
4.2.2 High-Performance Liquid Chromatography (HPLC) HPLC is a sensitive method for determining purity and detecting impurities. A reversed-phase HPLC method with UV detection is often employed.[17][18]
Chromatographic Conditions (General):
-
Column: C18 stationary phase
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile).
-
Detection: UV at approximately 210 nm.
-
Quantification: Based on the peak area relative to a standard of known concentration.
Workflow for Purity Analysis:
Caption: General workflow for purity analysis of this compound.
Biological and Pharmaceutical Relevance
5.1 Role of Histidine in Biological Systems L-Histidine is an essential amino acid with numerous biological functions, including its role as a precursor to histamine, a key mediator in immune responses and neurotransmission.[19] It is also involved in protein structure and function, particularly in the active sites of enzymes.[20] The biological role of D-histidine is less understood, but it is generally considered to be biologically inactive in humans.[2]
5.2 Comparative Biological Activity There is limited specific information on the comparative biological activity of DL-histidine versus the individual isomers. However, it is known that the biological effects of amino acids are often stereospecific. Therefore, the activity of the racemic mixture would likely be attributed primarily to the L-isomer, with the D-isomer being either inert or having different, potentially inhibitory, effects.
5.3 Applications in Pharmaceutical Formulations Histidine is widely used as an excipient in biopharmaceutical formulations, particularly for protein-based drugs like monoclonal antibodies.[21][22][23] Its primary functions in these formulations include:
-
Buffering Agent: The imidazole side chain of histidine has a pKa around 6.0, making it an effective buffer in the physiological pH range.[5][22]
-
Stabilizer: Histidine can help to stabilize proteins against aggregation and degradation.[5][22]
-
Antioxidant: It can act as a scavenger of reactive oxygen species.[5]
The use of racemic DL-histidine in such formulations is less common than the L-isomer. However, it may be used in applications where stereospecificity is not a critical factor or for specific formulation purposes. This compound can be used to evaluate the efficiency of amino acid chiral ligand exchange media and in running buffers for capillary electrophoresis.[1][4]
Histidine in Biological Pathways:
References
- 1. Thermo Scientific Chemicals this compound, 99% | Fisher Scientific [fishersci.ca]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | 123333-71-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. L-histidine, hydrochloride, hydrate [webbook.nist.gov]
- 7. Crystal studies, vibrational spectra and non-linear optical properties of L-histidine chloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE(7048-02-4) Raman spectrum [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE(7048-02-4) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. L-Histidine hydrochloride monohydrate synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biospectra.us [biospectra.us]
- 16. biospectra.us [biospectra.us]
- 17. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 18. L-Histidine hydrochloride monohydrate | SIELC Technologies [sielc.com]
- 19. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. L-Histidine USP Excipient GMP, USP, EP, BP, JP, ChP - CAS 71-00-1 Pfanstiehl [pfanstiehl.com]
- 23. dspace.library.uu.nl [dspace.library.uu.nl]
An In-depth Technical Guide to DL-Histidine Monohydrochloride Monohydrate: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure and synthesis of DL-Histidine monohydrochloride monohydrate, a compound of significant interest in various scientific and pharmaceutical applications. This document details its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.
Chemical Structure and Properties
This compound is the hydrochloride salt of the racemic mixture of the essential amino acid histidine, crystallized with one molecule of water. The structure consists of an imidazole ring, a carboxylic acid group, an amino group, a chloride ion, and a water molecule integrated into the crystal lattice.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆H₉N₃O₂·HCl·H₂O | [2] |
| Molecular Weight | 209.63 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | Decomposes at approximately 253 °C | [4] |
| Solubility | Freely soluble in water | [3] |
| CAS Number | 123333-71-1 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound.
| Spectroscopic Data | Key Features | Reference |
| ¹H NMR | Signals corresponding to the protons of the imidazole ring, the α-carbon, and the β-carbon. | [5] |
| ¹³C NMR | Resonances for the carboxyl carbon, the carbons of the imidazole ring, the α-carbon, and the β-carbon. | [1] |
| FTIR | Characteristic absorption bands for the amine, carboxylic acid, imidazole, and O-H (water) functional groups. | [6][7] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of DL-Histidine with hydrochloric acid in an aqueous solution, followed by crystallization.
Experimental Protocol
This protocol is adapted from the synthesis of the L-isomer and is applicable for the preparation of this compound.[2]
Materials:
-
DL-Histidine
-
Hydrochloric acid (HCl)
-
Double distilled water
Procedure:
-
Dissolution: Dissolve a calculated amount of DL-Histidine in a minimal amount of double distilled water with continuous stirring.
-
Acidification: Slowly add a stoichiometric equivalent of hydrochloric acid to the DL-Histidine solution. The reaction is exothermic, so the acid should be added cautiously.
-
Homogenization: Continue stirring the solution until all the DL-Histidine has dissolved and the solution becomes homogeneous.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Crystallization: Allow the solvent to evaporate slowly at room temperature. As the solution becomes supersaturated, crystals of this compound will form.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold ethanol or ether, and dry under vacuum.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Applications in Research and Drug Development
DL-Histidine and its derivatives are utilized in various research and pharmaceutical applications. The monohydrochloride monohydrate form offers improved solubility and stability, making it suitable for:
-
Peptide Synthesis: As a building block for the synthesis of peptides and peptidomimetics.
-
Cell Culture Media: As a component of cell culture media to support cell growth.
-
Pharmaceutical Formulation: As an excipient or active pharmaceutical ingredient in drug formulations.
-
Biochemical Buffers: The imidazole side chain of histidine has a pKa near physiological pH, making it a useful buffer component.
This technical guide provides foundational information for researchers and professionals working with this compound. For further details on specific applications and analytical methods, consulting the referenced literature is recommended.
References
- 1. L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE(7048-02-4) 13C NMR spectrum [chemicalbook.com]
- 2. L-Histidine hydrochloride monohydrate synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. DL-HISTIDINE MONOHYDROCHLORIDE(6459-59-2) 1H NMR spectrum [chemicalbook.com]
- 6. L-histidine, hydrochloride, hydrate [webbook.nist.gov]
- 7. L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE(7048-02-4) IR Spectrum [m.chemicalbook.com]
A Technical Guide to the Solubility of DL-Histidine Monohydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of DL-Histidine monohydrochloride monohydrate in water and other common solvents. The following sections present quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This document is intended to be a valuable resource for researchers and professionals involved in drug development and formulation, where understanding the solubility characteristics of active pharmaceutical ingredients and excipients is critical.
Quantitative Solubility Data
The solubility of this compound is a key physicochemical property influencing its behavior in various scientific and pharmaceutical applications. The following tables summarize the available quantitative data for its solubility in water at different temperatures and provide a qualitative overview of its solubility in various organic solvents.
Table 1: Solubility of DL-Histidine in Water at Various Temperatures
| Temperature (°C) | Solubility (mg/g of water) |
| 20 | ~14 |
| 30 | ~20 |
| 40 | ~28 |
| 50 | ~40 |
Data in this table is estimated from solubility curves presented in scientific literature.
Table 2: Qualitative and Quantitative Solubility of Histidine and its Salts in Various Solvents
| Solvent | Compound | Solubility |
| Water | L-Histidine monohydrochloride monohydrate | Freely Soluble |
| Water | L-Histidine | 4.3 g/100 mL (25 °C)[1] |
| Water | L-Histidine monohydrochloride | Fairly Soluble[2] |
| Ethanol | L-Histidine | Very slightly soluble[1] |
| Ethanol | L-Histidine monohydrochloride | Insoluble[2] |
| Ether | L-Histidine | Insoluble[1] |
| Ether | L-Histidine monohydrochloride | Insoluble[2] |
| Acetone | L-Histidine | Insoluble[2] |
| Polar Aprotic Solvents | Histidine | Potentially soluble under right conditions[3] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reproducible research and development. The following is a detailed methodology for determining the thermodynamic solubility of a compound like this compound using the shake-flask method followed by gravimetric analysis.
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method and Gravimetric Analysis
1. Objective: To determine the equilibrium (thermodynamic) solubility of this compound in a given solvent at a specified temperature.
2. Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, ethanol)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Screw-capped vials or flasks
-
Syringe filters (e.g., 0.22 µm pore size)
-
Syringes
-
Pre-weighed evaporation dishes or watch glasses
-
Drying oven
-
Desiccator
3. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaker with the temperature controlled to the desired value (e.g., 25 °C).
-
Shake the vials for a sufficient duration to allow the system to reach equilibrium. For thermodynamic solubility, a period of 24 to 48 hours is typically recommended.[4] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by consistent solubility values.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Weigh the evaporation dish containing the filtered saturated solution to determine the weight of the solution.
-
Place the evaporation dish in a drying oven set to a temperature that will facilitate solvent evaporation without decomposing the solute (e.g., 60-80 °C).
-
Dry the sample until all the solvent has evaporated and a constant weight of the solid residue is achieved.
-
Cool the evaporation dish in a desiccator to room temperature before re-weighing.
-
Repeat the drying and cooling steps until consecutive weighings are within an acceptable tolerance, indicating that all solvent has been removed.
-
4. Data Analysis:
-
Calculate the weight of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried solid.
-
Calculate the weight of the solvent in the collected sample by subtracting the weight of the dissolved solid from the total weight of the saturated solution collected.
-
Express the solubility in the desired units, such as g/100 g of solvent, g/L of solvent, or mg/mL.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
An In-depth Technical Guide to DL-Histidine Monohydrochloride Monohydrate (CAS: 123333-71-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DL-Histidine monohydrochloride monohydrate, a racemic mixture of the essential amino acid histidine. This document details its physicochemical properties, known applications, and the general biological roles of histidine, offering valuable insights for its use in research and development.
Physicochemical Properties
This compound is the hydrochloride salt of the racemic mixture of D- and L-histidine, containing one molecule of water of hydration.[1][2] Its fundamental properties are summarized in the table below. While specific spectral data for the DL-form is not widely published, data for the L-enantiomer is often used as a reference, with the understanding that spectroscopic techniques not sensitive to chirality will show similar results.
| Property | Value | Reference |
| CAS Number | 123333-71-1 | [1][2] |
| Molecular Formula | C₆H₉N₃O₂ · HCl · H₂O | [3] |
| Molecular Weight | 209.63 g/mol | [4] |
| Appearance | White crystalline powder | [2] |
| Melting Point | ~250 °C (decomposition) | [4] |
| Solubility | Soluble in water. Insoluble in ethanol and ether. | [5] |
| pKa (Imidazole group) | ~6.0 | [6] |
Applications in Research and Industry
The primary applications of this compound stem from its nature as a racemic mixture and its buffering capacity.
-
Analytical Chemistry: It is utilized in the development and evaluation of chiral separation techniques.[1][4] Specifically, it can be used to assess the efficiency of amino acid chiral ligand exchange media and as a component in running buffers for capillary electrophoresis.[1][4]
-
Biochemical Buffering: The imidazole side chain of histidine has a pKa near physiological pH, making it an effective buffer in the range of 5.5 to 7.4.[6] This property is crucial for maintaining stable pH conditions in various biochemical assays and formulations.
-
Organic Synthesis: It serves as an important organic intermediate in the agrochemical, pharmaceutical, and dyestuff fields.[1][4]
Biological Significance and Signaling Pathways of Histidine
While specific biological studies on this compound are limited, the biological roles of L-histidine are extensive and well-documented. L-histidine is an essential amino acid in humans and a precursor to several important biomolecules.[7][8]
Histidine Metabolism: Histidine is metabolized in the body through several key pathways. One major pathway involves its decarboxylation to histamine, a crucial mediator of immune responses and neurotransmission.[7][9] Another significant pathway is its deamination to urocanic acid, which eventually leads to the formation of glutamate.[7][9]
Histidine Kinases and Two-Component Signaling: In many organisms outside the animal kingdom, histidine kinases are key sensors in two-component signal transduction systems.[10][11] These systems allow cells to respond to environmental stimuli. The histidine kinase autophosphorylates a conserved histidine residue and then transfers the phosphate group to an aspartate residue on a response regulator protein, triggering a downstream cellular response.[10][11]
Experimental Protocols
Given that a primary use of this compound is in analytical chemistry, a general protocol for the preparation of a standard solution for use in techniques like HPLC or capillary electrophoresis is provided below.
Objective: To prepare a 1 mg/mL stock solution of this compound.
Materials:
-
This compound (CAS: 123333-71-1)
-
High-purity water (e.g., HPLC grade)
-
Analytical balance
-
Volumetric flask (appropriate size, e.g., 10 mL)
-
Spatula
-
Weighing paper/boat
Procedure:
-
Calculate the required mass: For a 1 mg/mL solution in a 10 mL volumetric flask, 10 mg of the compound is needed.
-
Weigh the compound: Accurately weigh approximately 10 mg of this compound using an analytical balance. Record the exact weight.
-
Dissolution: Carefully transfer the weighed powder into the 10 mL volumetric flask. Use a small amount of high-purity water to rinse the weighing boat and spatula to ensure a complete transfer.
-
Solubilization: Add approximately 5-7 mL of high-purity water to the volumetric flask. Gently swirl the flask until the solid is completely dissolved.
-
Dilution to volume: Once the solid is fully dissolved, add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
Conclusion
This compound is a valuable chemical for specific applications in analytical chemistry and as a buffering agent. While its biological properties as a racemic mixture are not extensively studied, the well-established roles of L-histidine in metabolism and signaling provide a broader context for its potential interactions in biological systems. This guide serves as a foundational resource for researchers and professionals working with this compound. Further research into the specific effects of the DL-racemic mixture would be beneficial to expand its application landscape.
References
- 1. This compound | 123333-71-1 [chemicalbook.com]
- 2. DL- Histidine monohydrochloride monohydrate [himedialabs.com]
- 3. fishersci.es [fishersci.es]
- 4. fishersci.at [fishersci.at]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Histidine kinase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of DL-Histidine Monohydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Histidine monohydrochloride monohydrate is a racemic mixture of the D- and L-enantiomers of histidine, presented as a stable, crystalline salt. As an essential amino acid, histidine plays a crucial role in various biological processes, including protein synthesis, enzyme catalysis, and as a precursor for histamine and other important biomolecules. Its hydrochloride salt form enhances solubility and stability, making it a valuable component in pharmaceutical formulations, cell culture media, and various research applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and relevant biochemical and analytical workflows.
Core Physical and Chemical Properties
The following tables summarize the key physicochemical properties of this compound. For comparative purposes, data for the more extensively characterized L-enantiomer are also provided where available.
General and Physical Properties
| Property | This compound | L-Histidine Monohydrochloride Monohydrate |
| CAS Number | 123333-71-1 | 5934-29-2 |
| Molecular Formula | C₆H₁₂ClN₃O₃ | C₆H₁₂ClN₃O₃ |
| Molecular Weight | 209.63 g/mol | 209.63 g/mol [1] |
| Appearance | White to pale cream crystals or crystalline powder | White or nearly white crystalline powder or colorless crystals[2][3] |
| Melting Point | 253 °C (decomposes) | 254-268 °C (decomposes)[2][4] |
| Solubility in Water | 14 mg/g at 20°C, 20 mg/g at 30°C, 28 mg/g at 40°C, 40 mg/g at 50°C[2] | Freely soluble; ~149-170 g/L at 20 °C[2][5][6] |
| Solubility in Other Solvents | - | Practically insoluble in ethanol; Insoluble in DMSO and ethanol[7] |
| Density | - | ~1.47 g/cm³ at 20 °C[2] |
| Bulk Density | - | ~550–770 kg/m ³[2][8] |
Chemical and Spectroscopic Properties
| Property | This compound | L-Histidine Monohydrochloride Monohydrate |
| pH (aqueous solution) | - | 3.5 - 4.5 (1% to 10% solution)[3][4][5][8] |
| pKa Values (for L-Histidine) | - | pKa1 (α-COOH): ~1.8; pKa2 (imidazole): ~6.0; pKa3 (α-NH₃⁺): ~9.2 |
| Specific Optical Rotation | Not applicable (racemic mixture) | +8.9° to +10.6°[3][9] |
| Water Content (Karl Fischer) | 7.00-10.14% | 7.0 - 10.0% |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are designed to provide a starting point for laboratory investigation and can be adapted based on available equipment and specific research needs.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and decomposition temperature of this compound.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram. For hydrates, a dehydration peak may be observed prior to melting or decomposition.
Apparatus:
-
Differential Scanning Calorimeter
-
Aluminum or hermetically sealed sample pans and lids
-
Microbalance
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared aluminum sample pan.
-
Pan Sealing: Hermetically seal the pan to ensure that the water of hydration is retained until the dehydration temperature is reached. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample pan and the reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the system at a starting temperature, e.g., 25 °C.
-
Ramp the temperature at a controlled rate, typically 10 °C/min, up to a final temperature well above the expected decomposition, e.g., 300 °C.
-
Use an inert nitrogen purge gas (e.g., 50 mL/min) to maintain a consistent atmosphere and prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram. The onset temperature of the major endothermic peak is typically reported as the melting point. Any preceding peaks may correspond to dehydration. The peak temperature indicates the point of maximum heat flow.
Determination of Aqueous Solubility
Objective: To quantitatively determine the solubility of this compound in water at a specific temperature.
Principle: A supersaturated solution of the compound is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the dissolved solute in a filtered aliquot of the saturated solution is then determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Apparatus:
-
Constant temperature water bath or incubator
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm)
-
UV-Vis Spectrophotometer or HPLC system
-
Calibrated pH meter
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a constant temperature bath (e.g., 25 °C) and stir vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, stop stirring and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, tared vial to remove any undissolved particles.
-
Quantification:
-
Gravimetric Method: Accurately weigh the filtered solution, then evaporate the solvent to dryness and weigh the remaining solid.
-
Spectrophotometric Method: If the compound has a chromophore, measure the absorbance at its λmax and determine the concentration using a pre-established calibration curve.
-
HPLC Method: Dilute the filtered solution to an appropriate concentration and analyze by a validated HPLC method to determine the concentration against known standards.
-
-
Calculation: Express the solubility in desired units, such as g/100 mL or mol/L.
pH Measurement of an Aqueous Solution
Objective: To determine the pH of a solution of this compound at a defined concentration.
Principle: The pH of the solution is measured using a calibrated pH meter, which determines the hydrogen ion activity in the solution.
Apparatus:
-
Calibrated pH meter with a suitable electrode
-
Standard pH buffers (e.g., pH 4.0, 7.0, 10.0)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Beakers
-
Magnetic stirrer and stir bar
Procedure:
-
pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffers that bracket the expected pH of the sample.
-
Solution Preparation: Prepare a solution of this compound of a specified concentration (e.g., 1% w/v or 10% w/v) by accurately weighing the solid and dissolving it in a known volume of deionized water.
-
Measurement: Place the beaker containing the solution on a magnetic stirrer and immerse the calibrated pH electrode in the solution, ensuring the electrode bulb is fully submerged and not in contact with the stir bar.
-
Reading: Allow the pH reading to stabilize before recording the value. The stabilization is typically indicated by a stable display on the pH meter.
-
Reporting: Report the pH value along with the concentration of the solution and the temperature at which the measurement was taken.
Mandatory Visualizations
The following diagrams illustrate a key metabolic pathway involving histidine and a typical experimental workflow relevant to the characterization of crystalline compounds like this compound.
Caption: Histidine degradation pathway to α-Ketoglutarate.
Caption: Workflow for Crystal Structure Determination.
References
- 1. Histidine Monohydrochloride Monohydrate | C6H12ClN3O3 | CID 165377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Safety and efficacy of l‐histidine monohydrochloride monohydrate produced using Corynebacterium glutamicum KCCM 80172 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Racemic Mixture of DL-Histidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine, an essential α-amino acid, is a fundamental component of proteins and plays a crucial role in various biological processes. Its unique imidazole side chain, with a pKa near physiological pH, allows it to act as a proton donor or acceptor, making it a key residue in the catalytic sites of many enzymes. Like most amino acids, histidine exists in two stereoisomeric forms: L-histidine, the naturally occurring enantiomer incorporated into proteins, and D-histidine, its non-proteinogenic counterpart.
A racemic mixture, or racemate, is an equimolar mixture of two enantiomers. In the context of histidine, this is referred to as DL-histidine. While L-histidine is ubiquitous in biological systems, D-amino acids, including D-histidine, are increasingly being recognized for their presence and specific functions in various organisms, from bacteria to mammals.[1]
This technical guide provides a comprehensive overview of the racemic mixture of DL-histidine, focusing on its physicochemical properties, methods for its resolution into constituent enantiomers, and the distinct biological roles of D- and L-histidine. This information is critical for researchers in drug development, biochemistry, and microbiology who require a deep understanding of the chirality of this important amino acid.
Physicochemical Properties
The physicochemical properties of the individual enantiomers (D- and L-histidine) and the racemic mixture (DL-histidine) are crucial for their separation, formulation, and biological activity. While enantiomers share many identical physical properties in an achiral environment, their interaction with other chiral molecules and with plane-polarized light differs. The properties of the racemic mixture can also differ from those of the pure enantiomers, particularly in the solid state.
| Property | L-Histidine | D-Histidine | DL-Histidine |
| Molecular Formula | C₆H₉N₃O₂ | C₆H₉N₃O₂ | C₆H₉N₃O₂ |
| Molar Mass ( g/mol ) | 155.15 | 155.15 | 155.15 |
| Melting Point (°C) | 287 (decomposes)[2] | ~282 (decomposes) | ~273 (decomposes) |
| Solubility in Water ( g/100 mL at 25°C) | 4.56[3] | Similar to L-form | Generally lower than enantiomers |
| pKa (α-COOH) | ~1.8 | ~1.8 | ~1.8 |
| pKa (α-NH₃⁺) | ~9.33 | ~9.33 | ~9.33 |
| pKa (imidazole) | ~6.0[4] | ~6.0 | ~6.0 |
| Isoelectric Point (pI) | ~7.59 | ~7.59 | ~7.59 |
| Specific Optical Rotation ([α]D) | -38.5° (c=2, H₂O) | +38.5° (c=2, H₂O) | 0° |
Resolution of DL-Histidine
The separation of a racemic mixture into its pure enantiomers is a critical process in the pharmaceutical industry, as the biological activity and toxicity of a chiral drug can be enantiomer-dependent. Several methods have been developed for the resolution of DL-histidine.
Experimental Protocols
This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.
Protocol: Resolution of DL-Histidine using L-(+)-Tartaric Acid [5][6]
-
Salt Formation:
-
Dissolve 1 mole of DL-histidine in a suitable solvent, such as water or a water/ethanol mixture.
-
Add 1 mole of L-(+)-tartaric acid to the solution.
-
Stir the mixture until all solids are dissolved, heating gently if necessary.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt (D-histidine-L-tartrate) will preferentially crystallize.
-
Induce crystallization by seeding with a small crystal of pure D-histidine-L-tartrate if necessary.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
-
Liberation of D-Histidine:
-
Dissolve the collected diastereomeric salt in water.
-
Adjust the pH of the solution to the isoelectric point of histidine (~7.6) with a suitable base (e.g., ammonium hydroxide).
-
The free D-histidine will precipitate out of the solution.
-
Collect the D-histidine crystals by filtration, wash with cold water, and dry.
-
-
Isolation of L-Histidine:
-
The mother liquor from the fractional crystallization step is enriched with the more soluble L-histidine-L-tartrate diastereomer.
-
Isolate the L-histidine using a similar pH adjustment procedure as for D-histidine.
-
Enzymatic resolution utilizes the stereospecificity of enzymes to selectively react with one enantiomer in the racemic mixture. For amino acids, aminoacylases are commonly used.
Protocol: Enzymatic Resolution of N-Acetyl-DL-Histidine
-
N-Acetylation:
-
Acetylate the amino group of DL-histidine using acetic anhydride under basic conditions.
-
-
Enzymatic Hydrolysis:
-
Dissolve N-acetyl-DL-histidine in a buffered aqueous solution (pH ~7).
-
Add a suitable aminoacylase (e.g., from Aspergillus oryzae), which will selectively hydrolyze the N-acetyl group of L-histidine.
-
Incubate the mixture at an optimal temperature (e.g., 37°C) until the hydrolysis of the L-enantiomer is complete.
-
-
Separation:
-
Separate the resulting L-histidine from the unreacted N-acetyl-D-histidine based on their different solubilities or by ion-exchange chromatography.
-
-
Liberation of D-Histidine:
-
Hydrolyze the isolated N-acetyl-D-histidine using acidic conditions (e.g., refluxing with HCl) to obtain D-histidine.
-
Preferential crystallization involves the direct crystallization of one enantiomer from a supersaturated solution of the racemate by seeding with crystals of the desired enantiomer. This method is applicable to conglomerate systems, where the racemic mixture crystallizes as a mechanical mixture of pure enantiomeric crystals.
Protocol: Preferential Crystallization of DL-Histidine [7][8]
-
Preparation of Supersaturated Solution:
-
Prepare a supersaturated solution of DL-histidine in a suitable solvent (e.g., water) at a specific temperature. The degree of supersaturation is a critical parameter.
-
-
Seeding:
-
Introduce a small amount of pure L-histidine (or D-histidine) seed crystals into the supersaturated solution.
-
-
Crystallization:
-
Maintain the solution at a constant temperature and with gentle agitation. The seeded enantiomer will crystallize out of the solution.
-
Monitor the crystallization process and stop it before the spontaneous crystallization of the counter-enantiomer begins.
-
-
Isolation:
-
Rapidly filter the crystals of the desired enantiomer, wash with a small amount of cold solvent, and dry.
-
Analysis of Enantiomeric Purity
The enantiomeric purity of the resolved histidine is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).
Workflow for Chiral Analysis:
Caption: General workflow for the analysis of histidine enantiomeric purity.
Biological Significance and Signaling Pathways
The biological roles of L-histidine are well-established, while the significance of D-histidine is an active area of research. Their distinct metabolic pathways and signaling involvements are critical for understanding their physiological and pathological effects.
L-Histidine: Metabolism and Signaling
L-histidine is an essential amino acid that must be obtained from the diet. It is a precursor for the biosynthesis of histamine, a key neurotransmitter and mediator of immune responses.[9] The conversion of L-histidine to histamine is catalyzed by the enzyme L-histidine decarboxylase.[10] Histamine exerts its effects by binding to four different G protein-coupled receptors (H1R, H2R, H3R, and H4R).[4]
L-Histidine to Histamine Signaling Pathway:
Caption: Conversion of L-histidine to histamine and subsequent signaling.
D-Histidine: Metabolism and Potential Roles
D-histidine is not incorporated into proteins during ribosomal synthesis. In mammals, D-amino acids are primarily metabolized by D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes their oxidative deamination to the corresponding α-keto acid.[11] While specific signaling pathways for D-histidine in mammals have not been clearly elucidated, its metabolism is part of the broader D-amino acid metabolic pathway.
Metabolic Pathway of D-Amino Acids:
Caption: General metabolic pathway of D-amino acids in mammals.
In bacteria, D-amino acids, including potentially D-histidine, play a role in cell wall remodeling.[1] They can be incorporated into the peptidoglycan layer, contributing to the structural integrity and resistance of the bacterial cell wall.
Histidine Kinases in Bacterial Two-Component Signaling
In prokaryotes, histidine phosphorylation is a central mechanism in "two-component" signal transduction systems. These systems allow bacteria to sense and respond to environmental stimuli. A sensor histidine kinase (HK) autophosphorylates on a conserved histidine residue in response to a signal. The phosphoryl group is then transferred to a conserved aspartate residue on a cognate response regulator (RR), which in turn modulates gene expression to elicit a cellular response.[12][13][14]
Bacterial Two-Component Signaling Pathway:
Caption: A simplified bacterial two-component signaling pathway.
Applications in Drug Development
The distinct biological roles of L- and D-histidine have significant implications for drug development.
-
L-Histidine: As a precursor to histamine, modulating L-histidine metabolism or histamine receptor activity is a key strategy for drugs targeting allergies, gastric acid secretion, and neurological disorders.[9]
-
D-Histidine: The incorporation of D-amino acids into peptide-based drugs can increase their stability against enzymatic degradation, thereby prolonging their half-life and therapeutic effect. D-histidine and other D-amino acids are also being investigated for their potential to modulate bacterial biofilm formation and enhance the efficacy of antibiotics.[15]
-
Racemic DL-Histidine: The resolution of DL-histidine is a critical step in the synthesis of enantiomerically pure drugs. Efficient and scalable resolution methods are therefore of great interest to the pharmaceutical industry.
Conclusion
The racemic mixture of DL-histidine represents a fascinating intersection of stereochemistry and biology. While L-histidine's roles are well-defined, the emerging functions of D-histidine highlight the importance of considering chirality in biological systems. For researchers and professionals in drug development, a thorough understanding of the physicochemical properties, resolution techniques, and distinct biological pathways of D- and L-histidine is essential for the rational design and development of novel therapeutics. The continued exploration of the "D-world" of amino acids promises to uncover new biological mechanisms and therapeutic opportunities.
References
- 1. D-amino acids govern stationary phase cell wall remodeling in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of two-component signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Two-component regulatory system - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. its.caltech.edu [its.caltech.edu]
- 15. D-histidine combated biofilm formation and enhanced the effect of amikacin against Pseudomonas aeruginosa in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of DL-Histidine Monohydrochloride Monohydrate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety protocols and handling procedures for DL-Histidine monohydrochloride monohydrate in a laboratory environment. The information is compiled to ensure the safety of all personnel and the integrity of research outcomes.
Chemical and Physical Properties
This compound is a salt of the amino acid histidine.[1] It is essential to be aware of its physical and chemical properties to handle it safely.
| Property | Value | References |
| Molecular Formula | C6H9N3O2 · HCl · H2O | [2] |
| Molecular Weight | 209.63 g/mol | [3][4] |
| Appearance | White or nearly white crystalline powder or crystals | |
| Odor | Odorless or slight odor | [1] |
| Melting Point | Decomposes around 253-268 °C | [5] |
| Solubility | Freely soluble in water | |
| pH | No data available | [6] |
| Stability | Stable under normal conditions | [2][3] |
Hazard Identification and GHS Classification
According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is not considered a hazardous substance.[6][7] However, some suppliers indicate that it may cause serious eye irritation.[3][4] It is important to handle it with care to avoid potential irritation.[8]
GHS Label Elements:
-
Pictogram: None required[9]
-
Signal Word: None required[9]
-
Hazard Statements: None required[9]
-
Precautionary Statements: Some suppliers recommend P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Safe Handling and Storage
Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.
Handling
-
Engineering Controls: Ensure adequate ventilation in the work area.[7][10] Use of a chemical fume hood is recommended when handling the powder to avoid dust formation.[11]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.[7] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.[12]
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][7]
-
Store away from incompatible materials, such as strong oxidizing agents.[2][7]
Accidental Release Measures
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[2][7] Avoid breathing dust.[13]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[8][9]
-
Methods for Cleaning Up:
First-Aid Measures
In case of exposure, immediate and appropriate first-aid is essential.
| Exposure Route | First-Aid Protocol | References |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [2][7] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists. | [2][7] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur. | [2][8] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [2] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][14]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[14][15]
-
Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][7]
Experimental Protocols
Protocol 1: General Handling of Solid this compound
-
Preparation: Before handling, ensure the work area is clean and uncluttered.[12] Verify that a safety shower and eyewash station are accessible.[11]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[12]
-
Weighing and Transfer:
-
If possible, handle the powder in a chemical fume hood to minimize dust inhalation.[11]
-
Use a clean spatula to transfer the desired amount of the chemical from the stock container to a secondary container.
-
Close the stock container tightly immediately after use.
-
-
Dissolving: When preparing solutions, slowly add the solid to the solvent while stirring to avoid splashing.
-
Cleanup: Clean any residual powder from the work surface using a damp cloth. Dispose of all contaminated materials in a designated waste container.
-
Post-Handling: Wash hands thoroughly with soap and water after handling is complete.[12]
Protocol 2: Chemical Spill Cleanup (Solid)
-
Alerting Personnel: Immediately alert others in the vicinity of the spill.
-
Isolating the Area: If safe to do so, restrict access to the spill area.
-
PPE: Put on appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[3]
-
Containment and Cleanup:
-
Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.[8]
-
Carefully sweep the absorbed material into a dustpan and place it in a clearly labeled, sealed container for hazardous waste.
-
Wipe the spill area with a damp cloth, starting from the outside and working inwards.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Decontamination: Decontaminate the area with an appropriate cleaning solution.
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
Visualizations
Caption: Workflow for responding to a chemical spill.
Caption: Hierarchy of controls for chemical exposure mitigation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.es [fishersci.es]
- 3. biospectra.us [biospectra.us]
- 4. Histidine Monohydrochloride Monohydrate | C6H12ClN3O3 | CID 165377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 123333-71-1 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ajiaminoscience.eu [ajiaminoscience.eu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. mpbio.com [mpbio.com]
- 14. gtilaboratorysupplies-com.3dcartstores.com [gtilaboratorysupplies-com.3dcartstores.com]
- 15. customercare.pptgroup.com [customercare.pptgroup.com]
Methodological & Application
Application Notes and Protocols for the Use of DL-Histidine Monohydrochloride Monohydrate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine is an essential amino acid for mammalian cells, playing a critical role in protein synthesis and various metabolic processes. In cell culture, L-histidine is a standard component of most chemically defined media. DL-Histidine monohydrochloride monohydrate is a racemic mixture containing both the D- and L-isomers of histidine. This form offers excellent solubility, making it a convenient option for preparing concentrated stock solutions for media supplementation. However, the presence of the D-isomer necessitates careful evaluation, as its effects on cell growth, viability, and recombinant protein production are not as well-characterized as those of the L-isomer.
These application notes provide a comprehensive guide for researchers interested in evaluating and utilizing this compound in their cell culture systems, with a focus on mammalian cells used in biopharmaceutical production, such as Chinese Hamster Ovary (CHO) and hybridoma cells.
Application Notes
The Role of L-Histidine in Cell Culture
L-histidine is indispensable for robust cell culture performance due to its multifaceted roles:
-
Protein Synthesis : As a fundamental building block of proteins, L-histidine is crucial for cell growth, proliferation, and the production of recombinant proteins.[1]
-
pH Buffering : The imidazole side chain of histidine has a pKa near physiological pH, allowing it to act as a natural buffer to help maintain a stable pH environment in the culture medium.[2]
-
Precursor for Biomolecules : L-histidine is a precursor for the synthesis of histamine, which is involved in local immune responses, and the dipeptide carnosine, which has antioxidant properties.[3][4]
-
Metal Ion Chelation : The imidazole ring can chelate metal ions, which is important for the function of certain enzymes and can protect cells from metal-induced toxicity.
Potential Effects of D-Histidine in Cell Culture
The impact of D-amino acids on mammalian cells is an emerging area of research. While L-amino acids are the exclusive components of proteins, some D-amino acids, such as D-serine and D-aspartate, have been found to have biological activity, particularly in the nervous system.[3][5] For most other D-amino acids, including D-histidine, their roles and effects in cell culture are less understood. Key considerations include:
-
Cellular Uptake and Metabolism : Mammalian cells possess the enzyme D-amino acid oxidase (DAO), which can deaminate D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).[6] The activity of DAO varies between cell types and could influence the metabolic fate of D-histidine. The production of H₂O₂ is a critical factor, as it can induce oxidative stress and impact cell viability and protein quality.
-
Potential Cytotoxicity : Limited research suggests that at high concentrations, D-histidine can be injurious to cultured hepatocytes, similar to the L-isomer.[7] This highlights the importance of dose-response studies to determine optimal and non-toxic concentration ranges.
-
Impact on Recombinant Protein Quality : The presence of D-amino acids and the potential for increased oxidative stress could theoretically impact the critical quality attributes (CQAs) of a recombinant protein, such as its folding, aggregation, and post-translational modifications.
Given the limited data on the specific effects of DL-histidine, it is imperative for researchers to empirically determine its suitability for their specific cell line and application.
Data Presentation
The following tables provide reference concentrations of L-histidine in common basal media and a template for recording experimental data when evaluating DL-histidine supplementation.
Table 1: Typical Concentrations of L-Histidine in Standard Cell Culture Media
| Medium | L-Histidine Concentration (mg/L) | L-Histidine Concentration (mM) |
| DMEM | 42 | 0.27 |
| RPMI-1640 | 15 | 0.097 |
| Ham's F-12 | 21.9 | 0.141 |
| MEM | 31 | 0.20 |
Table 2: Experimental Data Template for Evaluating DL-Histidine Supplementation
| DL-Histidine Concentration (mM) | Peak Viable Cell Density (x 10⁶ cells/mL) | Viability (%) | Product Titer (mg/L) | Specific Productivity (qP) (pg/cell/day) | Notes |
| 0 (Control) | |||||
| 0.1 | |||||
| 0.5 | |||||
| 1.0 | |||||
| 2.0 | |||||
| 5.0 |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound
Objective: To prepare a sterile, concentrated stock solution for supplementing cell culture media.
Materials:
-
This compound (Cell culture grade)
-
Cell culture grade water (e.g., WFI or Milli-Q)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Calibrated pH meter
-
1 M NaOH and 1 M HCl for pH adjustment (if necessary)
Procedure:
-
In a sterile conical tube, weigh out 2.096 g of this compound.
-
Add approximately 80 mL of cell culture grade water.
-
Mix thoroughly by vortexing or gentle agitation until the powder is completely dissolved.
-
Adjust the final volume to 100 mL with cell culture grade water.
-
Check the pH of the solution. If necessary, adjust to the desired pH (typically 7.2-7.4) using 1 M NaOH or 1 M HCl.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.
-
Label the bottle with the name of the solution, concentration (100 mM), and the date of preparation.
-
Store the stock solution at 2-8°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.
Protocol 2: Experimental Workflow for Evaluating DL-Histidine in a Fed-Batch Culture
Objective: To determine the effect of DL-Histidine supplementation on cell growth, viability, and recombinant protein production in a fed-batch culture system.
Cell Line: A recombinant CHO cell line producing a monoclonal antibody.
Basal Medium: A chemically defined, histidine-free basal medium to allow for precise control of histidine concentration. If a histidine-free medium is not available, use a basal medium with a known low concentration of L-histidine and consider this in the total histidine concentration.
Procedure:
-
Cell Seeding: Seed the CHO cells at a density of 0.3 x 10⁶ viable cells/mL in shake flasks or bioreactors containing the basal medium.
-
Experimental Groups: Set up different experimental groups with varying final concentrations of DL-histidine (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM). Add the calculated volume of the sterile 100 mM DL-histidine stock solution to each respective culture.
-
Culture Maintenance: Incubate the cultures at 37°C with 5% CO₂ and appropriate agitation.
-
Daily Monitoring: On a daily basis, take a representative sample from each culture under sterile conditions and perform the following assays:
-
Cell Density and Viability: Use a hemocytometer or an automated cell counter with the trypan blue exclusion method.[7]
-
Metabolite Analysis (Optional): Analyze glucose, lactate, and ammonia concentrations using a biochemistry analyzer.
-
-
Product Titer Quantification: At predefined time points (e.g., every 2-3 days and at the end of the culture), collect a sample of the culture supernatant. Centrifuge to remove cells and debris, and store the supernatant at -20°C or below until analysis. Quantify the recombinant protein concentration using an appropriate method such as ELISA or HPLC.[8]
-
Data Analysis:
-
Plot the viable cell density and viability over time for each condition.
-
Plot the product titer over time for each condition.
-
Calculate the specific productivity (qP) using the following formula: qP = (P₂ - P₁) / [∫(VCD(t))dt from t₁ to t₂] Where P is the product concentration, VCD is the viable cell density, and t is time.[9]
-
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
Objective: To quantitatively assess the impact of DL-histidine on cell metabolic activity, which is an indicator of cell viability and potential cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of DL-histidine. Include a "no-cell" blank and an "untreated cells" control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.[10]
Visualizations
Caption: Experimental workflow for evaluating DL-Histidine in cell culture.
Caption: Simplified metabolic pathways of L-Histidine in mammalian cells.
Caption: Hypothetical pathway of D-Histidine metabolism and its potential effects.
References
- 1. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. himedialabs.com [himedialabs.com]
- 3. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Promising Application of D-Amino Acids toward Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biochemical Properties of Human D-amino Acid Oxidase Variants and Their Potential Significance in Pathologies [frontiersin.org]
- 7. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-Histidine Monohydrochloride Monohydrate as a Buffering Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of DL-Histidine monohydrochloride monohydrate as a versatile and effective buffering agent in various experimental settings. The unique properties of the imidazole side chain of histidine make it particularly suitable for applications in protein formulation, cell culture, and antioxidant studies.
Properties of DL-Histidine Buffer
DL-Histidine is an amino acid with a pKa of its imidazole side chain around 6.0, making it an excellent buffer in the physiologically relevant pH range of 5.5 to 7.4.[1] This property is crucial for maintaining stable pH conditions in sensitive biological experiments. Histidine-based buffers are known to enhance the stability of proteins and are widely used in the formulation of monoclonal antibodies (mAbs).[1][2]
| Property | Value | Reference |
| Chemical Formula | C₆H₁₀ClN₃O₃ | N/A |
| Molecular Weight | 209.63 g/mol | N/A |
| pKa (Imidazole) | ~6.0 | [1] |
| Effective Buffering Range | pH 5.5 - 7.4 | [1] |
Applications in Protein and Monoclonal Antibody Formulations
Histidine is a preferred buffer in the formulation of therapeutic proteins and monoclonal antibodies due to its ability to stabilize these molecules and prevent aggregation.[2] It has been shown to be superior to other common buffers like citrate in reducing aggregation of mAbs.
Mechanisms of Stabilization
Histidine stabilizes proteins through several mechanisms:
-
Buffering Capacity: Maintains a stable pH, preventing pH-induced denaturation and degradation.[1]
-
Inhibition of Aggregation: The histidine molecule can interact with the surface of proteins, shielding hydrophobic patches and reducing the propensity for protein-protein interactions that lead to aggregation.
-
Antioxidant Effects: Histidine can scavenge reactive oxygen species (ROS) and chelate metal ions, thereby protecting proteins from oxidative damage.[1]
-
Cryo- and Lyo-protection: During freeze-drying (lyophilization), histidine helps to preserve the native conformation of proteins.
Diagram: Mechanism of Protein Stabilization by Histidine
Protocol: Preparation of Histidine Buffer (10 mM, pH 6.0)
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
Purified water (e.g., Milli-Q)
-
pH meter
-
Sterile filter (0.22 µm)
Procedure:
-
Weighing: Weigh the appropriate amount of this compound to prepare a 10 mM solution. For 1 liter, this would be 2.096 g.
-
Dissolving: Dissolve the powder in approximately 800 mL of purified water.
-
pH Adjustment: While stirring, slowly add NaOH (e.g., 1 M solution) to adjust the pH to 6.0. If the pH overshoots, use HCl to bring it back.
-
Final Volume: Once the desired pH is reached, add purified water to bring the final volume to 1 liter.
-
Sterilization: Sterilize the buffer solution by passing it through a 0.22 µm filter.
-
Storage: Store the buffer at 2-8°C.
Protocol: Evaluation of Monoclonal Antibody Stability
Objective: To compare the stability of a monoclonal antibody in histidine buffer versus a control buffer (e.g., phosphate buffer).
Materials:
-
Monoclonal antibody (mAb) stock solution
-
10 mM Histidine buffer, pH 6.0
-
10 mM Phosphate buffer, pH 6.0 (Control)
-
Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system
-
Dynamic Light Scattering (DLS) instrument
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Buffer Exchange: Exchange the buffer of the mAb stock solution into the 10 mM histidine buffer and the 10 mM phosphate buffer using dialysis or tangential flow filtration (TFF).
-
Concentration Adjustment: Adjust the final concentration of the mAb in both buffer formulations to the desired level (e.g., 10 mg/mL).
-
Stress Conditions: Aliquot the formulations and subject them to accelerated stability studies (e.g., storage at 40°C for 4 weeks) and freeze-thaw cycles (e.g., 3 cycles of freezing at -80°C and thawing at room temperature).
-
Analysis: Analyze the samples at initial time (T=0) and after the stress conditions using the following methods:
-
SEC-HPLC: To quantify the percentage of monomer, aggregates, and fragments.
-
DLS: To measure the hydrodynamic radius and polydispersity index (PDI) as an indicator of aggregation.
-
DSC: To determine the melting temperature (Tm) as a measure of conformational stability.
-
Data Presentation:
Table 1: Effect of Buffer on mAb Aggregation (SEC-HPLC)
| Formulation | Time Point | % Monomer | % Aggregates |
| 10 mM Histidine, pH 6.0 | T=0 | 99.5 | 0.5 |
| 4 weeks @ 40°C | 98.2 | 1.8 | |
| 10 mM Phosphate, pH 6.0 | T=0 | 99.4 | 0.6 |
| 4 weeks @ 40°C | 96.5 | 3.5 |
Table 2: Effect of Buffer on mAb Conformational Stability (DSC)
| Formulation | Melting Temperature (Tm) |
| 10 mM Histidine, pH 6.0 | 72.5 °C |
| 10 mM Phosphate, pH 6.0 | 71.0 °C |
Diagram: Workflow for mAb Stability Assessment
Applications in Cell Culture
While less common than phosphate-buffered saline (PBS) or cell culture media with built-in buffering systems (e.g., bicarbonate-CO₂), histidine can be used as a buffering agent in specific cell culture applications, particularly where precise pH control in the physiological range is critical and phosphate may interfere with downstream processes.
Protocol: Evaluating the Effect of Histidine Buffer on CHO Cell Viability
Objective: To compare the viability and growth of Chinese Hamster Ovary (CHO) cells in a standard culture medium buffered with histidine versus a standard bicarbonate-CO₂ system.
Materials:
-
CHO cell line
-
Basal cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
1 M Histidine buffer, pH 7.2 (sterile)
-
Standard cell culture incubator (37°C, 5% CO₂)
-
Incubator for non-CO₂ buffering (37°C, ambient air)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Media Preparation:
-
Control Medium: Basal medium supplemented with FBS and sodium bicarbonate for use in a CO₂ incubator.
-
Histidine Medium: Basal medium (without sodium bicarbonate) supplemented with FBS and sterile histidine buffer to a final concentration of 20 mM.
-
-
Cell Seeding: Seed CHO cells at a density of 1 x 10⁵ cells/mL in T-25 flasks containing either the control or histidine-buffered medium.
-
Incubation:
-
Incubate the control flasks in a 5% CO₂ incubator.
-
Incubate the histidine-buffered flasks in a standard incubator without CO₂ control.
-
-
Cell Counting: At 24, 48, 72, and 96 hours, harvest the cells and perform a cell count using Trypan Blue to determine the viable cell density and percent viability.
Data Presentation:
Table 3: Comparative Viable Cell Density of CHO Cells
| Time (hours) | Viable Cell Density (x 10⁵ cells/mL) - Control | Viable Cell Density (x 10⁵ cells/mL) - Histidine |
| 0 | 1.0 | 1.0 |
| 24 | 2.1 | 1.9 |
| 48 | 4.5 | 4.1 |
| 72 | 8.9 | 8.2 |
| 96 | 12.3 | 11.5 |
Table 4: Comparative Viability of CHO Cells
| Time (hours) | % Viability - Control | % Viability - Histidine |
| 0 | 98% | 98% |
| 24 | 97% | 96% |
| 48 | 95% | 94% |
| 72 | 92% | 91% |
| 96 | 88% | 87% |
Antioxidant Properties and Assays
Histidine exhibits antioxidant properties by scavenging free radicals and chelating metal ions that can catalyze oxidative reactions. This makes it a valuable excipient in formulations to protect sensitive molecules from oxidation.
Protocol: DPPH Radical Scavenging Assay
Objective: To determine the antioxidant capacity of histidine by measuring its ability to scavenge the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a series of concentrations of histidine and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Data Presentation:
Table 5: DPPH Radical Scavenging Activity
| Compound | IC50 Value (µM) |
| DL-Histidine | >1000 (indicates weak activity in this assay) |
| Ascorbic Acid | ~50 |
Note: While histidine has known antioxidant properties, its direct radical scavenging activity in the DPPH assay is relatively weak compared to standard antioxidants like ascorbic acid. Its primary antioxidant mechanism in formulations is often attributed to metal chelation.
Diagram: Workflow for DPPH Antioxidant Assay
References
Application Notes and Protocols for DL-Histidine Monohydrochloride Monohydrate in Protein Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Histidine monohydrochloride monohydrate is a widely utilized excipient in the formulation of therapeutic proteins, particularly monoclonal antibodies (mAbs). Its primary role is to ensure the stability of these complex biomolecules during manufacturing, storage, and administration. The unique properties of the imidazole side chain of histidine provide a multifaceted approach to protein stabilization, addressing several critical degradation pathways. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers and formulation scientists in the effective use of DL-histidine for protein stabilization.
Histidine's efficacy as a stabilizer stems from several key mechanisms. Its imidazole group has a pKa of approximately 6.0, making it an excellent buffer in the physiologically relevant pH range of 5.5 to 7.4.[1] Maintaining a stable pH is crucial to prevent pH-induced denaturation and aggregation. Furthermore, histidine can act as an antioxidant by scavenging reactive oxygen species (ROS) and chelating metal ions, which can otherwise catalyze oxidative degradation of sensitive amino acid residues.[1] A key stabilizing effect of histidine is its ability to inhibit protein aggregation. It is understood that histidine molecules can interact with solvent-exposed hydrophobic patches on the protein surface, effectively shielding them and reducing the propensity for protein-protein interactions that lead to aggregation.[2][3]
Mechanisms of Protein Stabilization by DL-Histidine
The stabilizing effects of DL-Histidine on proteins can be attributed to a combination of factors:
-
pH Buffering: The imidazole side chain of histidine has a pKa around 6.0, providing robust buffering capacity in the pH range of 5.5-6.5, which is optimal for the stability of many monoclonal antibodies.[4][5] This prevents protein aggregation and degradation caused by pH fluctuations.
-
Inhibition of Aggregation: Histidine has been shown to reduce protein-protein interactions and aggregation.[6] Molecular dynamics studies suggest that histidine molecules can shield solvent-exposed hydrophobic regions on the protein surface, thereby preventing the formation of aggregates.[2][3]
-
Antioxidant Properties: Histidine can chelate metal ions and scavenge reactive oxygen species, thus protecting the protein from oxidative damage.[1]
-
Cryo- and Lyo-protection: During freeze-drying (lyophilization), histidine can act as a cryo- and lyoprotectant, helping to maintain the native conformation of the protein in the solid state.[7][8]
-
Viscosity Reduction: In high-concentration protein formulations, histidine can help to reduce viscosity, which is a desirable property for manufacturing and administration.[9]
Below is a diagram illustrating the key mechanisms of protein stabilization by histidine.
Caption: Mechanisms of protein stabilization by DL-Histidine.
Quantitative Data on Protein Stabilization
The following tables summarize quantitative data from various studies on the effect of histidine in protein stabilization.
Table 1: Effect of Histidine on Protein Aggregation
| Protein | Histidine Concentration (mM) | pH | Stress Condition | Analytical Method | Reduction in Aggregation (%) | Reference |
| Anti-IL8 mAb | 4-6 | - | Lyophilization | SEC-HPLC | Inhibition of HMW species increase | [1] |
| IgG1 mAb | Not specified | 4.5-6.5 | Not specified | Solubility Measurement | Better stability than citrate | [4] |
| IgG3 | 50 | 6.5 | Freeze/Thaw (3 cycles) | SEC | Minimum aggregate formation | [6] |
| LDH | Varied | Varied | Freeze-Drying | Activity Assay | Improved stability vs. other buffers | [8] |
Table 2: Effect of Histidine on Protein Thermal Stability (Melting Temperature, Tm)
| Protein | Histidine Concentration (mM) | pH | Analytical Method | ΔTm (°C) vs. Control | Reference |
| His-β-lactamase | - | 7.0-9.5 | DSC | ~+3 | [10] |
| His-MtDapB | - | 5.0-5.5 | DSC | ~+20-28 (vs. unstable) | [10] |
| His-VvDapB | - | - | DSC | +6 (in 1.0 M salt) | [10] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the stabilizing effect of DL-Histidine are provided below.
Formulation Preparation
A systematic approach to preparing protein formulations for stability studies is crucial.
Caption: Workflow for protein formulation preparation.
Protocol:
-
Buffer Preparation: Prepare a stock solution of this compound (e.g., 100 mM) and adjust to the desired pH (e.g., 6.0) using a suitable acid or base.[2]
-
Buffer Exchange: The protein of interest should be transferred into the DL-histidine buffer using methods like dialysis or tangential flow filtration (TFF).
-
Concentration Adjustment: Adjust the protein concentration to the final target concentration for the stability study (e.g., 1, 10, or 100 mg/mL).
-
Excipient Addition: Add other excipients such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20/80) from concentrated stock solutions.
-
Final Volume Adjustment: Bring the formulation to the final volume using the DL-histidine buffer.
-
Sterile Filtration: Pass the final formulation through a 0.22 µm sterile filter.
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate Quantification
SEC-HPLC is a primary technique for quantifying soluble aggregates and fragments in protein formulations.
Protocol:
-
System Preparation:
-
Prepare a mobile phase suitable for the protein and column (e.g., phosphate-buffered saline, pH 7.4).
-
Degas the mobile phase to prevent bubble formation.
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[3]
-
-
Sample Preparation:
-
Dilute the protein formulation to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.[3]
-
-
Data Acquisition:
-
Inject a fixed volume of the prepared sample onto the column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.[2]
-
Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
DSC is used to determine the thermal stability of a protein by measuring its melting temperature (Tm). A higher Tm indicates greater conformational stability.
Protocol:
-
Sample Preparation:
-
Instrument Setup:
-
Set the starting and ending temperatures for the scan (e.g., 20°C to 100°C).
-
Set the scan rate (e.g., 60°C/hour).[7]
-
-
Data Acquisition:
-
Load the protein sample and the reference buffer into the respective cells of the calorimeter.
-
Initiate the temperature scan.
-
-
Data Analysis:
-
Subtract the reference thermogram from the sample thermogram.
-
Fit the data to determine the midpoint of the thermal transition (Tm).[2]
-
Dynamic Light Scattering (DLS) for Aggregate Detection
DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.
Protocol:
-
Sample Preparation:
-
Filter the sample through a low-protein-binding 0.22 µm filter to remove dust and large particulates.[11]
-
Transfer the sample to a clean DLS cuvette.
-
-
Instrument Setup:
-
Equilibrate the instrument to the desired measurement temperature.
-
-
Data Acquisition:
-
Place the cuvette in the instrument and allow the sample to thermally equilibrate.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution, average hydrodynamic radius (Rh), and polydispersity index (PDI). An increase in Rh or PDI over time indicates aggregation.[2]
-
The following diagram outlines a typical experimental workflow for evaluating the stability of a protein in a DL-Histidine formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and quantification of histidine degradation in therapeutic protein formulations by size exclusion-hydrophilic interaction two dimensional-liquid chromatography with stable-isotope labeling mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sepax-tech.com.cn [sepax-tech.com.cn]
- 9. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of an N-terminal Polyhistidine Tag on Protein Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
Application Note & Protocol: Preparation of DL-Histidine Buffer Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histidine buffer is an aqueous solution containing the amino acid DL-Histidine. It is widely utilized in biochemical, pharmaceutical, and molecular biology applications to maintain a stable pH.[1][2] Due to the imidazole side chain of histidine, which has a pKa near physiological pH, this buffer is particularly effective in the pH range of 5.5 to 7.0.[1][3][4] This property makes it an excellent choice for a variety of applications, including protein and antibody formulations, vaccine development, cell culture, and enzyme assays, where precise pH control is critical for the stability and activity of biological molecules.[1][5][6]
Principle of Buffering
DL-Histidine is an amino acid with three ionizable groups: the α-carboxyl group, the α-amino group, and the imidazole side chain. Each group has a distinct acid dissociation constant (pKa), but the imidazole group's pKa of approximately 6.0 is primarily responsible for its buffering capacity near neutral pH.[3][7]
A buffer solution's ability to resist pH changes is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the concentrations of the conjugate base ([A⁻]) to the weak acid ([HA]).[8][9]
Henderson-Hasselbalch Equation: pH = pKa + log ( [A⁻] / [HA] )[10][11][12]
For a histidine buffer at a pH around 6.0, [HA] represents the protonated imidazole ring (imidazolium), and [A⁻] represents the deprotonated, neutral imidazole ring. The buffer is most effective when the pH is close to the pKa, meaning the concentrations of the acidic and basic forms are nearly equal.[9][10]
Quantitative Data Summary
The physicochemical properties of DL-Histidine are essential for accurate buffer preparation.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂ | [13] |
| Molecular Weight | 155.15 g/mol | [13] |
| pKa (α-carboxyl) | ~1.8 - 2.76 | [7][14] |
| pKa (imidazole side chain) | ~6.0 | [3][4][7] |
| pKa (α-amino) | ~9.2 - 9.3 | [7][15] |
Experimental Workflow
The general workflow for preparing a DL-Histidine buffer is outlined below.
Caption: Workflow for DL-Histidine Buffer Preparation.
Experimental Protocol: Titration Method
This protocol describes the preparation of 1.0 L of a 10 mM DL-Histidine buffer at pH 6.0 . The titration method is highly recommended for its simplicity and accuracy.
5.1 Materials and Reagents
-
DL-Histidine (MW: 155.15 g/mol )
-
High-purity water (e.g., Type I ultrapure)[2]
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
1 L volumetric flask
-
Graduated cylinders and beakers
-
Sterile filtration unit (0.22 µm), if required[2]
5.2 Step-by-Step Procedure
-
Calculate and Weigh Reagent:
-
Calculate the mass of DL-Histidine needed for a 10 mM solution in 1.0 L.
-
Mass = Molarity × Volume × Molecular Weight
-
Mass = 0.010 mol/L × 1.0 L × 155.15 g/mol = 1.5515 g
-
-
Dissolve DL-Histidine:
-
Add approximately 800 mL of high-purity water to a beaker.
-
Place the beaker on a magnetic stirrer and add the stir bar.
-
While stirring, add the 1.5515 g of DL-Histidine powder and allow it to dissolve completely.
-
-
Adjust pH:
-
Place the calibrated pH meter electrode into the solution.
-
The initial pH of the dissolved DL-Histidine will be above the target pH of 6.0.
-
Slowly add 1 M HCl dropwise while continuously monitoring the pH. The imidazole group will become protonated, lowering the pH.
-
Continue adding HCl until the pH meter reads exactly 6.0 . If you overshoot the target pH, use 1 M NaOH to adjust it back.
-
-
Final Volume Adjustment:
-
Once the target pH is stable, carefully transfer the solution into a 1.0 L volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add high-purity water to bring the final volume to the 1.0 L mark.
-
-
Filtration and Storage:
-
For applications requiring sterility, pass the buffer through a 0.22 µm sterile filter unit.
-
Transfer the final buffer solution to a clearly labeled, sterile container.
-
Store the buffer at 2-8°C to inhibit microbial growth.[2]
-
Example Calculations for Buffer Components
While titration is often more practical, the Henderson-Hasselbalch equation can be used to calculate the theoretical amounts of the acidic and basic forms of histidine required for a specific pH. This is useful for understanding the buffer composition.
Objective: Prepare 1 L of 10 mM DL-Histidine buffer at pH 6.5, using a pKa of 6.0 for the imidazole side chain.
-
Use the Henderson-Hasselbalch equation to find the ratio of base [A⁻] to acid [HA]:
-
6.5 = 6.0 + log ( [A⁻] / [HA] )
-
0.5 = log ( [A⁻] / [HA] )
-
Ratio: [A⁻] / [HA] = 10⁰·⁵ ≈ 3.16
-
-
Determine the concentration of each form:
-
Total concentration: [A⁻] + [HA] = 10 mM
-
From the ratio, [A⁻] = 3.16 * [HA]
-
Substitute into the total concentration equation: (3.16 * [HA]) + [HA] = 10 mM
-
4.16 * [HA] = 10 mM => [HA] ≈ 2.4 mM
-
[A⁻] = 10 mM - 2.4 mM = [A⁻] ≈ 7.6 mM
-
| Buffer Component | Description | Required Concentration (pH 6.5) |
| [HA] | Protonated Histidine (Imidazolium) | ~2.4 mM |
| [A⁻] | Deprotonated Histidine (Imidazole) | ~7.6 mM |
| Total | DL-Histidine | 10 mM |
This table illustrates that to achieve a pH of 6.5, the solution must contain approximately 7.6 mM of the basic form and 2.4 mM of the acidic form of the histidine imidazole group. This ratio is practically achieved through the titration process described in Section 5.0.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. moleculardepot.com [moleculardepot.com]
- 3. reddit.com [reddit.com]
- 4. Histidine - Wikipedia [en.wikipedia.org]
- 5. WO2018187057A1 - Stable antibody formulation - Google Patents [patents.google.com]
- 6. Sterile 10 mM Histidine buffer (pH 5.5 )_TargetMol [targetmol.com]
- 7. Answered: Prepare 1.0 L of a 0.1 M histidine buffer, pH 7.0, starting with histidine dihydrochloride (C3H11N3O2Cl2, FW 228), 0.5 N NaOH, and water. pKa values for… | bartleby [bartleby.com]
- 8. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry | Study.com [study.com]
- 11. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]
- 12. chemistry-ai.com [chemistry-ai.com]
- 13. DL-histidine | C6H9N3O2 | CID 773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Solved 1. How will you prepare histidine buffer with pH of | Chegg.com [chegg.com]
Application Notes and Protocols: DL-Histidine Monohydrochloride Monohydrate in Monoclonal Antibody Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Histidine monohydrochloride monohydrate is a critical excipient in the formulation of monoclonal antibodies (mAbs). Its primary function is to act as a buffering agent, maintaining the pH of the formulation within a desired range, which is crucial for the stability of the therapeutic protein.[1][2] Histidine is one of the most frequently used amino acid buffers in biopharmaceutical formulations, with its imidazole side chain pKa of approximately 6.0 making it an effective buffer in the physiologically relevant pH range of 5.5 to 7.4.[1][2][3][4] Beyond its buffering capacity, histidine contributes to the stability of mAbs through various mechanisms, including reducing aggregation, modulating viscosity, and acting as an antioxidant and cryo/lyo-protectant.[1][4][5][6][7] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound in mAb formulations.
Mechanisms of Action
Histidine stabilizes monoclonal antibodies through a multi-faceted approach:
-
Buffering Capacity: The imidazole side chain of histidine effectively maintains a stable pH, preventing degradation pathways that are sensitive to pH fluctuations, such as aggregation and hydrolysis.[3] Over 40% of approved monoclonal antibodies utilize histidine or its hydrochloride salt in their formulations.[8]
-
Inhibition of Aggregation: Histidine can interact with the surface of mAbs, shielding solvent-exposed hydrophobic patches.[3][5][6] This interaction reduces the propensity for protein-protein interactions that lead to the formation of aggregates, a major degradation pathway for therapeutic proteins.[3][5][6] Molecular dynamics simulations suggest that histidine's stabilizing action is linked to the shielding of these hydrophobic regions.[5][6]
-
Viscosity Reduction: In high-concentration mAb formulations, histidine has been shown to reduce solution viscosity, which is a desirable characteristic for manufacturing and administration.[7]
-
Antioxidant Effects: Histidine can scavenge reactive oxygen species (ROS) and chelate metal ions that catalyze oxidation reactions, thereby protecting sensitive amino acid residues from oxidative damage.[1][3]
-
Cryo/Lyo-protection: During freeze-drying (lyophilization), histidine can help protect proteins from the stresses of freezing and drying, suppressing aggregation and denaturation by forming a glassy matrix.
Quantitative Data Summary
The following tables summarize key quantitative data on the use and effects of histidine in monoclonal antibody formulations.
Table 1: Typical Concentration and pH Range for Histidine in Commercial mAb Formulations
| Parameter | Value | Reference |
| Typical Concentration Range | 10 - 20 mM | [8] |
| Lowest Recorded Concentration | 3 mM | [8] |
| Highest Recorded Concentration | 50 mM | [8] |
| Common pH Range | 5.5 - 6.5 | [1][2][4] |
Table 2: Effect of Histidine Concentration on Biophysical Properties of a Monoclonal Antibody
| Histidine Concentration (mM) | Hydrodynamic Radius (Rh) | Effect on Osmotic Pressure & Viscosity | Reference |
| Increasing from low concentration | Initially increases, with a maximum around 20 mM | Changes in Rh are reflected in osmotic pressure and viscosity | [9][10] |
| Addition of Sucrose | Increased Rh by ~0.5 nm at all histidine concentrations | - | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effectiveness of DL-Histidine in mAb formulations are provided below.
Formulation Preparation
Objective: To prepare mAb formulations with varying concentrations of DL-Histidine for stability and biophysical characterization.
Materials:
-
Monoclonal antibody stock solution
-
This compound
-
Water for Injection (WFI)
-
Other excipients as required (e.g., sucrose, polysorbate 80)
-
Dialysis tubing or tangential flow filtration (TFF) system
-
Sterile filters (0.22 µm)
Protocol:
-
Buffer Preparation: Prepare stock solutions of DL-Histidine buffer at the desired pH (e.g., pH 6.0) and concentrations (e.g., 10 mM, 20 mM, 50 mM).
-
Buffer Exchange: Exchange the buffer of the mAb stock solution into the respective histidine formulation buffers using either dialysis or a TFF system.
-
Concentration Adjustment: Adjust the protein concentration to the desired final concentration (e.g., 10 mg/mL, 50 mg/mL, 100 mg/mL) using the respective histidine buffer.
-
Excipient Addition: Add other required excipients from sterile-filtered stock solutions.
-
Final Formulation: Bring the formulations to the final volume with the respective histidine buffer and sterile filter the final solution through a 0.22 µm filter.
Analysis of Aggregation by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
Objective: To quantify the percentage of monomer, aggregates (high molecular weight species, HMWs), and fragments (low molecular weight species, LMWs) in the mAb formulation.[3][7]
Materials:
-
SEC-HPLC system with a UV detector
-
Size-exclusion column suitable for mAbs (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8)
-
mAb formulation samples
Protocol:
-
System Equilibration: Equilibrate the SEC-HPLC system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a defined amount of the mAb formulation sample (e.g., 20 µL of a 1 mg/mL solution).
-
Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of all species (monomer, aggregates, and fragments).
-
Data Analysis: Integrate the peak areas for the monomer, HMWs, and LMWs. Calculate the percentage of each species relative to the total peak area.
Assessment of Hydrodynamic Radius by Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic radius (Rh) and polydispersity of the mAb in solution, providing an indication of aggregation.[3][9][10]
Materials:
-
DLS instrument
-
Low-volume disposable cuvettes
-
mAb formulation samples
Protocol:
-
Sample Preparation: Centrifuge the mAb samples to remove any large particulates.
-
Instrument Setup: Set the instrument parameters, including temperature and measurement angle.
-
Measurement: Place the cuvette with the sample into the DLS instrument and initiate the measurement.
-
Data Analysis: Analyze the correlation function to determine the particle size distribution, average hydrodynamic radius, and polydispersity index (PDI). An increase in the average Rh or PDI can indicate the formation of aggregates.
Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability (melting temperature, Tm) of the mAb in the formulation.[3][7][9]
Materials:
-
Differential Scanning Calorimeter
-
DSC pans
-
mAb formulation samples
-
Reference buffer
Protocol:
-
Sample Loading: Load a precise amount of the mAb sample and a matching reference buffer into separate DSC pans and seal them.
-
Thermal Scan: Place the pans in the DSC instrument and scan over a defined temperature range (e.g., 20-100°C) at a constant heating rate (e.g., 1°C/min).
-
Data Analysis: Analyze the resulting thermogram to determine the onset of unfolding and the melting temperature (Tm), which corresponds to the peak of the transition. A higher Tm indicates greater conformational stability.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of mAb stabilization by DL-Histidine.
Experimental Workflow for Formulation Evaluation
Caption: Workflow for evaluating mAb stability with DL-Histidine.
References
- 1. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations | CoLab [colab.ws]
- 2. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Buffer Advantages of Amino Acids in Antibody Drug Formulations-AVT [avt-pharma.com]
- 9. Effects of Histidine and Sucrose on the Biophysical Properties of a Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Histidine and Sucrose on the Biophysical Properties of a Monoclonal Antibody | Semantic Scholar [semanticscholar.org]
Chiral Separation of D- and L-Histidine from DL-Histidine Monohydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of D- and L-histidine from its racemic mixture, DL-Histidine monohydrochloride. The methods described herein are crucial for applications in drug development, biochemical research, and stereoselective synthesis where the enantiomeric purity of histidine is paramount.
Introduction
Histidine, an essential amino acid, possesses a chiral center, existing as two enantiomers: D-histidine and L-histidine. While L-histidine is the natural and proteogenic form, D-histidine also exhibits unique biological activities and is of growing interest in pharmaceutical research. Consequently, robust and efficient methods for the separation of these enantiomers are critical. This document outlines three primary techniques for chiral resolution: High-Performance Liquid Chromatography (HPLC), Diastereomeric Crystallization, and Enzymatic Resolution.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The use of a chiral stationary phase (CSP) enables direct separation without the need for derivatization.
Experimental Protocols
Method 1: Teicoplanin-Based Chiral Stationary Phase
-
Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase Option A: A mixture of methanol, water, and 0.1% formic acid (80:20 v/v).[1]
-
Mobile Phase Option B: 160 mM sodium phosphate:ethanol, pH 4.5 (40:60 v/v).[2]
-
Flow Rate: 1.0 mL/min for Mobile Phase A; 0.5 mL/min for Mobile Phase B.[1][2]
-
Column Temperature: 25°C for Mobile Phase A; 15°C for Mobile Phase B.[1][2]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve DL-Histidine monohydrochloride in the mobile phase or a compatible solvent (e.g., 50:50 water:methanol) to a concentration of approximately 200 µg/mL and filter before injection.[3]
Method 2: Crown Ether-Based Chiral Stationary Phase
-
Column: CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm).
-
Mobile Phase: Perchloric acid aq. pH 1.0 / acetonitrile = 90 / 10 (v/v).[4]
-
Flow Rate: 0.1 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Detection: UV at 200 nm.[4]
-
Sample Concentration: 0.005 mg injected.[4]
Quantitative Data Summary for HPLC Separation
| Column Type | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Analyte | Retention Time (min) | Selectivity (α) | Resolution (Rs) |
| Astec® CHIROBIOTIC® T | water:methanol:formic acid (30:70:0.02) | 1.0 | 25 | DL-Histidine | 9.132 (L), 9.737 (D) | 1.07 | 0.67 |
| Astec® CHIROBIOTIC® T | 160 mM sodium phosphate:ethanol, pH 4.5 (40:60) | 0.5 | 15 | DL-Histidine | Not Specified | >1.5 | Baseline |
| CROWNPAK CR-I(+) | perchloric acid aq. pH 1.0 / acetonitrile (90/10) | 0.1 | 25 | DL-Histidine | Not Specified | Not Specified | Not Specified |
Note: The D-enantiomer is typically more strongly retained than the L-enantiomer on macrocyclic glycopeptide CSPs like CHIROBIOTIC® T.[2]
Diastereomeric Crystallization
This classical resolution technique involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Experimental Protocol
-
Diastereomeric Salt Formation:
-
Dissolve DL-Histidine monohydrochloride in a suitable solvent, such as water or a water/ethanol mixture.
-
Add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, to the solution.[5] This will form diastereomeric salts: D-Histidine-L-tartrate and L-Histidine-L-tartrate.
-
-
Fractional Crystallization:
-
Concentrate the solution by gentle heating and then allow it to cool slowly to induce crystallization. The diastereomeric salt with the lower solubility will precipitate out of the solution first.
-
The separation is based on the differential solubility of the D-His-L-tartrate and L-His-L-tartrate salts.[5]
-
-
Isolation of the Diastereomer:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
-
Liberation of the Enantiomer:
-
Dissolve the isolated diastereomeric salt in water.
-
Treat the solution with a base (e.g., a dilute solution of sodium hydroxide or ammonium hydroxide) to neutralize the tartaric acid and precipitate the free histidine enantiomer.[5]
-
-
Purification:
-
The liberated D- or L-histidine can be further purified by recrystallization from a suitable solvent like a water/ethanol mixture.[5]
-
Enzymatic Resolution
Enzymatic resolution utilizes the high stereoselectivity of enzymes to differentiate between enantiomers. A common approach involves the enantioselective hydrolysis of a derivatized racemic mixture.
Experimental Protocol (Based on N-Acetyl-DL-Histidine)
-
Substrate Preparation (N-acetylation):
-
Synthesize N-acetyl-DL-histidine from DL-Histidine monohydrochloride using acetic anhydride under appropriate conditions.
-
-
Enzymatic Hydrolysis:
-
Prepare a solution of N-acetyl-DL-histidine in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).
-
Add an L-aminoacylase (e.g., from Aspergillus melleus), which selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-histidine unreacted.[4][6]
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) and monitor the progress of the reaction.
-
-
Separation and Isolation:
-
After the reaction is complete, the resulting mixture contains L-histidine and unreacted N-acetyl-D-histidine.
-
Separate the free L-histidine from the N-acetyl-D-histidine based on differences in their physicochemical properties (e.g., solubility, charge) using techniques like ion-exchange chromatography or crystallization.
-
-
Liberation of D-Histidine:
-
The isolated N-acetyl-D-histidine can be hydrolyzed (e.g., by acid hydrolysis) to obtain D-histidine.
-
Note: Specific quantitative data, such as the specific activity of aminoacylase for N-acetyl-histidine, reaction yields, and enantiomeric excess, are not extensively detailed in the available literature and would need to be optimized experimentally.
Visualizing the Workflow
To illustrate the logical flow of the chiral separation process, the following diagrams have been generated.
Caption: General workflow for the chiral separation of DL-Histidine.
Caption: Workflow for Diastereomeric Crystallization.
Caption: Workflow for Enzymatic Resolution.
Conclusion
The chiral separation of D- and L-histidine can be effectively achieved through several methods, with chiral HPLC offering high resolution for analytical and preparative purposes. Diastereomeric crystallization and enzymatic resolution are viable alternatives, particularly for larger-scale separations, although they may require more extensive method development and optimization. The choice of method will depend on the specific requirements of the application, including the desired scale of separation, required enantiomeric purity, and available resources.
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. westmont.edu [westmont.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 6. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing DL-Histidine Monohydrochloride Monohydrate in Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillary electrophoresis (CE) is a powerful analytical technique renowned for its high efficiency, minimal sample consumption, and rapid analysis times.[1][][3] The choice of the background electrolyte (BGE) is a critical parameter in CE method development, as it significantly influences separation selectivity and efficiency.[4] DL-Histidine monohydrochloride monohydrate, due to the amphiprotic nature of the histidine molecule, offers unique buffering capabilities and has been explored as a component in BGEs for various CE applications, including the separation of peptides, proteins, and chiral compounds.[4][5][6][7]
Histidine's imidazole side chain has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor, which is advantageous in controlling the charge state of analytes and the electroosmotic flow (EOF).[8] This characteristic makes it a valuable tool in optimizing separations. These application notes provide an overview and detailed protocols for the use of this compound in capillary electrophoresis.
Key Applications
This compound can be effectively utilized in capillary electrophoresis for:
-
Chiral Separations: As a component of the BGE, often in conjunction with a chiral selector, for the enantiomeric separation of amino acids and other chiral molecules.[9][10]
-
Peptide and Protein Analysis: As a buffering agent in the BGE to maintain a stable pH, which is crucial for the reproducible migration and separation of peptides and proteins.[5][6]
-
Isoelectric Buffering: Histidine can be used as an isoelectric buffer in certain CE applications.[5][6]
Experimental Protocols
Protocol 1: Chiral Separation of Amino Acids using a Histidine-Containing Background Electrolyte
This protocol is adapted from methodologies focused on the chiral separation of amino acids. While specific use of the DL-form as the primary selector is not extensively detailed in the provided results, L-histidine is often used in these systems. The following is a generalized protocol where DL-Histidine would be a component of the background electrolyte.
Objective: To achieve chiral separation of a racemic mixture of amino acids.
Materials:
-
This compound
-
Chiral selector (e.g., a cyclodextrin derivative or a ligand-exchange complex)
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Hydrochloric Acid (HCl) for pH adjustment
-
Fused-silica capillary
-
Racemic amino acid standard solution
-
Deionized water
Instrumentation:
-
Capillary Electrophoresis system with a UV or DAD detector.
Procedure:
-
BGE Preparation:
-
Prepare a stock solution of this compound (e.g., 200 mM) in deionized water.[11]
-
Add the chosen chiral selector to the histidine solution at an optimized concentration.
-
Adjust the pH of the BGE to the desired value (e.g., pH 7.6) using NaOH or HCl.[11] The optimal pH will depend on the pI of the analytes.[9]
-
Filter the BGE through a 0.22 µm filter before use.
-
-
Capillary Conditioning:
-
Rinse the new capillary sequentially with 0.1 M NaOH, deionized water, and finally the BGE.
-
-
Sample Injection:
-
Inject the racemic amino acid standard solution into the capillary using a pressure or voltage injection.
-
-
Electrophoretic Separation:
-
Apply a constant voltage (e.g., 20-30 kV).
-
Maintain a constant capillary temperature.
-
-
Detection:
-
Monitor the separation at a suitable wavelength for the amino acids (typically in the low UV range, e.g., 200-214 nm).
-
Experimental Workflow for Chiral Separation
References
- 1. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 3. longdom.org [longdom.org]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Studies of histidine as a suitable isoelectric buffer for tryptic digestion and isoelectric trapping fractionation followed by capillary electrophoresis-mass spectrometry for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Capillary zone electrophoresis of histidine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Chiral separation of alpha-amino acids by ligand-exchange capillary electrophoresis using N-(2-hydroxy-octyl)-L-4-hydroxyproline as a selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid capillary zone electrophoresis in isoelectric histidine buffer: high resolution of the poly-T tract allelic variants in intron 8 of the CFTR gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-Histidine Monohydrochloride Monohydrate in Chemical Synthesis
Introduction
DL-Histidine monohydrochloride monohydrate is the racemic form of the essential amino acid histidine, supplied as a stable salt. As a precursor in chemical synthesis, it offers a unique combination of reactive functional groups: a carboxylic acid, a primary amine, and a nucleophilic imidazole side chain.[1][2] Its use as a racemic mixture is a key consideration; for syntheses where the stereocenter is irrelevant or destroyed, DL-histidine is a cost-effective starting material. In applications where chirality is crucial, such as in the synthesis of specific peptide drugs, its use necessitates either chiral separation or results in a mixture of diastereomers, a feature that can be strategically employed in the generation of compound libraries for screening purposes.
These notes provide detailed applications and protocols for researchers, scientists, and drug development professionals, showcasing the versatility of this compound as a synthetic precursor.
Application 1: Synthesis of Heterocyclic Scaffolds (Oxazolones)
The functional groups of histidine allow for its use as a scaffold in the synthesis of novel heterocyclic compounds. The reaction of histidine with acetic anhydride, for example, leads to the formation of an oxazolone derivative. This reaction proceeds through the cyclization of an intermediate N-acetyl histidine. The chirality at the alpha-carbon is often retained in the initial product but can be susceptible to racemization. Using the DL-form as a precursor directly yields the racemic heterocyclic product, which is suitable for applications where stereochemistry is not a primary concern.
Experimental Protocol: Synthesis of 2-methyl-4-(1H-imidazol-4-ylmethylene)-1,3-oxazol-5(4H)-one
This protocol is adapted from a procedure for the synthesis of oxazole derivatives from histidine.[3]
-
Reaction Setup : In a 50 mL round-bottom flask equipped with a reflux condenser, add this compound (5.0 g).
-
Reagent Addition : Add acetic anhydride (15 mL) to the flask.
-
Reflux : Heat the mixture to reflux and maintain for 3 hours. The solid will gradually dissolve.
-
Work-up : After cooling to room temperature, slowly pour the reaction mixture into cold water to precipitate the product and quench the excess acetic anhydride.
-
Isolation : Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification : The crude product can be purified by recrystallization or column chromatography on silica gel using an ethanol:water (7:3) mixture as the eluent.[3]
-
Drying : Dry the purified product under vacuum to yield the final oxazolone derivative.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | DL-Histidine | [3] |
| Reagent | Acetic Anhydride | [3] |
| Reaction Time | 3 hours | [3] |
| Yield | 68% | [3] |
| Characterization Data (IR, ν, cm⁻¹) | ||
| C=O (lactone) | 1740 | [3] |
| C-H (aliphatic) | 2975, 2880 | [3] |
Diagram: Oxazolone Synthesis Workflow
Application 2: Precursor for Metal-Organic Coordination Networks
The imidazole side chain and carboxylate group of histidine are excellent ligands for metal ions.[4] The stereochemistry of the histidine ligand can dictate the final architecture of the coordination complex. While single enantiomers (L- or D-histidine) can produce chiral clusters, using a racemic mixture of DL-histidine can lead to the formation of unique, often higher-dimensional, network structures that incorporate both enantiomers.[5]
Experimental Protocol: Synthesis of a Silver-Histidine 3D Network
This protocol is based on the synthesis of [Ag₄(L-his)(D-his)(NO₃)₂]n, which specifically uses a racemic mixture of histidine.[5]
-
Reagent Preparation :
-
Prepare a solution of silver nitrate (AgNO₃) in deionized water.
-
Prepare a solution containing an equimolar mixture of L-histidine and D-histidine (or directly use DL-histidine) in deionized water.
-
Prepare a dilute solution of sodium hydroxide (NaOH).
-
-
Reaction :
-
Crystallization : Cover the beaker and allow the solution to stand undisturbed at room temperature. Colorless, plate-like crystals will form over several days.
-
Isolation : Decant the supernatant and wash the crystals with a small amount of cold deionized water.
-
Drying : Air-dry the crystals.
Quantitative Data
| Parameter | Value | Reference |
| Precursor | Racemic (L- and D-) Histidine | [5] |
| Metal Source | Silver Nitrate (AgNO₃) | [5] |
| Ag:Histidine Ratio | 4:1 | [5] |
| Final pH | ~5.5 | [5] |
| Product | [Ag₄(L-his)(D-his)(NO₃)₂]n | [5] |
| Yield | 10% | [5] |
| Crystal System | 3D Network | [5] |
Diagram: Logic of Precursor Chirality on Product Structure
Application 3: Diastereomeric Peptide Library Synthesis
In drug discovery, large libraries of related compounds are often synthesized for high-throughput screening. While the synthesis of a specific therapeutic peptide requires enantiomerically pure amino acids, using this compound in Solid-Phase Peptide Synthesis (SPPS) is a deliberate strategy to generate a pair of diastereomers for every histidine incorporated. This doubles the number of unique compounds in the library with minimal extra synthetic effort, increasing the chemical space explored for biological activity.
Experimental Protocol: General Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual steps for one coupling cycle in Fmoc-SPPS. The introduction of DL-histidine follows the same procedure as for an L-amino acid, but requires an appropriate side-chain protected derivative (e.g., Fmoc-DL-His(Trt)-OH).
-
Resin Preparation : Start with a suitable Fmoc-protected amino acid pre-loaded onto a solid support resin (e.g., Wang or Rink Amide resin) in a reaction vessel. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection :
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes. Drain and repeat once. This exposes the free N-terminal amine.
-
-
Washing : Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
Amino Acid Coupling :
-
In a separate tube, pre-activate the next amino acid (e.g., Fmoc-DL-His(Trt)-OH, 3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Cycle Repetition : Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection : Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Isolation : Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. The product will be a 1:1 mixture of diastereomers at the histidine position.
Diagram: Generation of Diastereomers in SPPS
References
- 1. Amino Acids - Histidine [biology.arizona.edu]
- 2. Histidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Rare Silver–Histidine Cluster Complex and Its Single-Crystal-to-Single-Crystal Phase-Transition Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Non-Linear Optical (NLO) Materials Research
Audience: Researchers, scientists, and drug development professionals.
Introduction to Non-Linear Optical (NLO) Materials
Non-linear optics (NLO) is a branch of optics that describes the behavior of light in materials where the dielectric polarization P responds non-linearly to the electric field E of the light.[1] This phenomenon is typically observed at very high light intensities, such as those provided by lasers.[1][2] Unlike linear optics where properties like refractive index and absorption coefficient are constant, in NLO materials these properties can change depending on the light's intensity.[3] This interaction gives rise to a variety of phenomena, including frequency conversion (e.g., second-harmonic generation), all-optical switching, and optical limiting, which are foundational to many advanced photonic technologies.[2][4]
NLO materials are broadly categorized into inorganic crystals, organic molecules, and nanomaterials, each offering unique advantages for specific applications.[5] The intelligent design and synthesis of these materials have led to significant advancements in telecommunications, laser technology, biological imaging, and medicine.[6][7]
Key Applications of NLO Materials
The unique properties of NLO materials enable a wide range of applications across various scientific and technological fields.
-
Biological and Medical Imaging: NLO microscopy techniques like Second-Harmonic Generation (SHG) and Third-Harmonic Generation (THG) microscopy allow for label-free, high-resolution, three-dimensional imaging of biological tissues.[8][9][10] SHG is particularly effective for imaging ordered, non-centrosymmetric structures such as collagen fibers, muscle myosin, and microtubules.[10][11] THG microscopy is sensitive to interfaces and changes in refractive index, making it ideal for visualizing cell organelles, lipid droplets, and myelin sheaths around axons.[8][10][12] These methods offer deep tissue penetration and reduced phototoxicity compared to traditional fluorescence microscopy.[10][12]
-
Optical Limiting: Optical limiters are devices that exhibit high transmittance at low input light intensities but low transmittance at high intensities. This property is crucial for protecting sensitive optical sensors and human eyes from damage by high-power laser beams.[13] The mechanism often relies on third-order NLO processes like two-photon absorption (TPA) or reverse saturable absorption (RSA), where the material's absorption coefficient increases with light intensity.[14][15]
-
All-Optical Switching: NLO materials are at the heart of all-optical switching, a technology where one light beam controls another, enabling light-based alternatives to electronic transistors.[16][17] This is based on the intensity-dependent refractive index (the optical Kerr effect), which can induce a phase shift in a light beam, allowing it to be switched on or off.[16] Such devices are critical for developing ultrafast data processing and advanced optical communication systems.[17]
-
Photodynamic Therapy (PDT): NLO materials are being explored to enhance Photodynamic Therapy, a treatment that uses a photosensitizer agent and light to destroy diseased cells.[18] A major limitation of PDT is the shallow penetration depth of visible light into biological tissue.[19] By using near-infrared (NIR) light, which penetrates deeper, NLO processes within the tissue (like SHG from collagen) or from nanoparticles can generate visible light in situ to activate the photosensitizer at the target site, overcoming this limitation.[19][20]
-
Telecommunications: In fiber-optic communications, NLO effects are crucial for creating advanced systems with high data transmission capabilities.[1][6] NLO materials enable key functions such as frequency conversion for wavelength-division multiplexing (WDM), high-speed data modulation, and optical signal processing.[1]
-
Laser Technology and Frequency Conversion: NLO crystals are fundamental components inside and outside of laser cavities for frequency conversion.[6][21] Second-harmonic generation (SHG), for example, can double the frequency of a laser's output, famously converting the infrared light from an Nd:YAG laser (1064 nm) into green light (532 nm).[22][23] Higher-order harmonic generations (THG, 4HG, 5HG) allow access to the ultraviolet and deep-UV spectral regions, which is critical for various industrial and scientific applications.[5][24]
Quantitative NLO Properties of Selected Materials
The effectiveness of an NLO material is quantified by its nonlinear susceptibilities (χ⁽²⁾, χ⁽³⁾) or related coefficients like the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). The following table summarizes these properties for several representative materials.
| Material Class | Material | NLO Property | Value | Wavelength (nm) | Notes / Reference |
| Inorganic Crystals | β-Barium Borate (BBO) | Effective SHG Coefficient (d_eff) | ~2.0 pm/V | 1064 | Approx. 6 times that of KDP crystal. Used for harmonic generation.[6][11][22] |
| Potassium Titanyl Phosphate (KTP) | d_eff | ~3.2 pm/V | 1064 | Widely used for SHG of Nd:YAG lasers.[1][4] | |
| Monopotassium Phosphate (KDP) | d_36 | 0.46 pm/V | 1064 | A standard reference crystal for NLO measurements.[25] | |
| Cs₂TeMo₃O₁₂ (CTM) | d_eff | 4.6 pm/V | 1064 | Promising candidate for IR NLO applications.[4] | |
| 2D Materials | Single-Layer Graphene | Third-Order Susceptibility |χ⁽³⁾| | 2×10⁻¹⁰ to 7×10⁻¹⁰ esu | 1530 - 2175 | Tunable with Fermi energy and photon energy.[21][26] |
| Single-Layer Graphene Nanoribbon | Third-Order Susceptibility (χ⁽³⁾) | ~10⁻⁷ esu | Near-Infrared | Value is highly dependent on ribbon width and structure.[10] | |
| Nanomaterials | Gold Nanoparticles (AuNPs, ~9 nm) | Nonlinear Refractive Index (n₂) | -6.2 × 10⁻⁸ cm²/W | 532 | Measured in vegetable biodiesel; thermal effect. |
| Gold Nanoparticles (AuNPs, 3-5 nm) | Nonlinear Refractive Index (n₂) | ~10⁻¹⁰ cm²/W | 532 | Measured with a CW laser.[8] | |
| Gold Nanoparticles (AuNPs, 3-5 nm) | Nonlinear Absorption (β) | ~10⁻⁵ cm/W | 532 | Measured with a CW laser.[8] | |
| Organic Materials | N-benzyl-2-methyl-4-nitroaniline (BNA) | d_33 | 78.1 pm/V | 1064 | Organic crystal for THz-wave generation. |
| Pyridinium-Benzimidazole Derivative | Third-Order Susceptibility (χ⁽³⁾) | up to 3.19 × 10⁻¹³ esu | 1064 | High performance attributed to strong donor-acceptor interactions. |
Experimental Protocols
Protocol 1: Z-Scan Technique for Third-Order NLO Characterization
The Z-scan technique is a simple yet sensitive single-beam method used to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), which are related to the third-order susceptibility χ⁽³⁾.[22][26]
1. Principle The technique involves translating a sample along the propagation path (z-axis) of a focused Gaussian laser beam. The intensity of the beam varies as the sample moves through the focal point.
-
Closed-Aperture Z-scan: An aperture is placed before the detector to measure the intensity variations caused by nonlinear refraction (self-focusing or self-defocusing), which acts as a weak intensity-dependent lens. A pre-focal valley followed by a post-focal peak indicates a positive n₂ (self-focusing), while a peak-valley signature indicates a negative n₂ (self-defocusing).
-
Open-Aperture Z-scan: The aperture is removed, and the entire beam is collected by the detector. This configuration is insensitive to nonlinear refraction and measures changes in transmittance due to nonlinear absorption (e.g., two-photon absorption). A valley in the transmittance curve centered at the focus indicates induced absorption.
2. Experimental Workflow Diagram
3. Instrumentation
-
Laser Source: A laser with a stable output and a Gaussian beam profile (e.g., CW laser or pulsed laser like Nd:YAG).[22]
-
Focusing Lens: To focus the laser beam onto the sample.
-
Sample Holder: Mounted on a motorized translation stage for precise movement along the z-axis.[22]
-
Aperture: A variable or fixed iris placed in the far field.
-
Detector: A photodiode or power meter to measure the transmitted light intensity.
-
Data Acquisition System: To record the detector signal as a function of the sample's z-position.
4. Protocol
-
Alignment: Align the laser beam to propagate through the center of the focusing lens, the sample path, and the detector.
-
Open-Aperture Measurement (for β):
-
Remove the aperture or open it completely (linear transmittance S=1).
-
Translate the sample through the focal region over a range of several Rayleigh lengths (e.g., from -5z₀ to +5z₀).
-
Record the normalized transmittance T(z) as a function of the sample position z.
-
The data will show a dip at z=0 if nonlinear absorption is present.
-
-
Closed-Aperture Measurement (for n₂):
-
Place a small aperture in front of the detector (typical linear transmittance S is between 0.1 and 0.5).
-
Repeat the translation of the sample as in the open-aperture measurement.
-
Record the normalized transmittance T(z). This curve will contain contributions from both nonlinear refraction and absorption.
-
-
Data Analysis:
-
Fit the open-aperture data to the appropriate theoretical formula to determine the nonlinear absorption coefficient β.
-
Divide the closed-aperture data by the open-aperture data to isolate the effect of nonlinear refraction.
-
Fit the resulting curve to the theoretical formula for closed-aperture Z-scan to determine the on-axis nonlinear phase shift (ΔΦ₀) and subsequently calculate the nonlinear refractive index n₂.[26]
-
Protocol 2: Second/Third Harmonic Generation (SHG/THG) Microscopy
SHG and THG microscopy are label-free imaging modalities that provide contrast based on the intrinsic properties of the sample, making them ideal for studying cells and tissues without external dyes.[9][10]
1. Principle
-
Second-Harmonic Generation (SHG): A second-order NLO process where two photons of frequency ω are converted into a single photon of frequency 2ω (half the wavelength).[10][11] SHG occurs only in materials that lack a center of inversion (non-centrosymmetric), such as collagen, myosin, and microtubules.[10]
-
Third-Harmonic Generation (THG): A third-order NLO process where three photons of frequency ω are converted into a single photon of frequency 3ω (one-third the wavelength).[8][10] THG signals are generated at interfaces where there is a change in the refractive index or the third-order susceptibility, such as at cell membranes or lipid bodies.[12]
2. Experimental Workflow Diagram
3. Instrumentation
-
Laser Source: An ultrafast pulsed laser, typically a Ti:Sapphire laser or an OPO system, providing high peak power in the near-infrared (NIR) range (e.g., 800-1300 nm).[9][10]
-
Scanning System: Galvanometer-based mirrors to scan the laser focus across the sample in the x-y plane.[9]
-
Microscope: An inverted or upright microscope frame.
-
Objective Lens: A high numerical aperture (NA) objective to tightly focus the laser beam into the sample.
-
Collection Optics: A condenser or objective to collect the forward-scattered SHG/THG signal. For thick tissues, back-scattered signals can also be collected through the excitation objective.
-
Filters: A set of optical filters to specifically block the fundamental laser wavelength and transmit only the desired harmonic signal (e.g., a bandpass filter centered at 400 nm for an 800 nm excitation).[9]
-
Detector: A sensitive detector, such as a photomultiplier tube (PMT), for photon counting.[9]
-
Image Reconstruction Software: To assemble the point-by-point signal intensity into a 2D or 3D image.
4. Protocol
-
Sample Preparation: Prepare the biological sample (e.g., tissue slice, cell culture) on a microscope slide or dish. No labeling is required.
-
System Setup:
-
Select an excitation wavelength that maximizes signal generation and minimizes sample damage. For THG, wavelengths longer than 1200 nm are often used so the signal falls in the visible range.[10]
-
Insert the appropriate filters in the detection path to isolate the SHG or THG signal.
-
-
Imaging:
-
Place the sample on the microscope stage and bring the structure of interest into focus.
-
Set the laser power to a level sufficient for signal generation but below the threshold for photodamage.
-
Initiate the raster scan of the focal spot across the desired field of view. The detector acquires the signal intensity at each pixel.
-
For 3D imaging, acquire a series of x-y images at different focal planes by moving the objective or stage along the z-axis (a "z-stack").
-
-
Image Processing and Analysis:
-
The software reconstructs the final 2D or 3D image from the collected pixel intensities.
-
If performing multimodal imaging (e.g., simultaneous SHG and two-photon fluorescence), use separate detection channels with appropriate filters for each signal.[11]
-
Analyze images to quantify structural features, such as collagen fiber orientation or cell morphology.
-
References
- 1. Nonlinear optics - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. lasercomponents.com [lasercomponents.com]
- 6. coherent.com [coherent.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. graphita.bo.imm.cnr.it [graphita.bo.imm.cnr.it]
- 10. raicol.com [raicol.com]
- 11. researchgate.net [researchgate.net]
- 12. Mastering BBO SHG Efficiency: Tips And Tricks For Optimal Performance (2) _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 13. researchportal.vub.be [researchportal.vub.be]
- 14. researchgate.net [researchgate.net]
- 15. [2301.06138] Post-2000 Nonlinear Optical Materials and Measurements: Data Tables and Best Practices [arxiv.org]
- 16. b-phot.org [b-phot.org]
- 17. researchgate.net [researchgate.net]
- 18. unitedcrystals.com [unitedcrystals.com]
- 19. nanoseedz.com [nanoseedz.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. hajim.rochester.edu [hajim.rochester.edu]
- 26. [1710.03694] Broadband, electrically tuneable, third harmonic generation in graphene [arxiv.org]
Application Notes and Protocols for Studying the Modulation of Apoptosis in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and experimentally modulating apoptosis in cell lines. Detailed protocols for key assays are included, along with data presentation guidelines and visual representations of signaling pathways and experimental workflows.
Introduction to Apoptosis
Apoptosis, or programmed cell death, is a crucial physiological process for eliminating unwanted or damaged cells, playing a vital role in development, tissue homeostasis, and immunity.[1][2] The dysregulation of apoptosis is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[3][4] The study of apoptosis modulation in cell lines is therefore fundamental for basic research and the development of novel therapeutics.[4][5]
Apoptosis is primarily executed through two major signaling cascades: the extrinsic and intrinsic pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the central executioners of apoptosis.[6][7][8][9]
-
The Extrinsic (Death Receptor) Pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors on the cell surface.[10][11][12] This interaction leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[10][13]
-
The Intrinsic (Mitochondrial) Pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.[6][12][14] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control the permeabilization of the outer mitochondrial membrane.[15][16][17][18] The release of cytochrome c from the mitochondria into the cytosol is a key event, leading to the formation of the apoptosome and the activation of initiator caspase-9.[7][13][18]
Key Methods for Inducing Apoptosis in Cell Lines
The controlled induction of apoptosis is a prerequisite for studying its modulation. Apoptosis can be triggered in cultured cells through various biological and chemical stimuli.[1][19]
Biological Induction:
-
Death Receptor Ligation: Activation of death receptors like Fas or TNF receptors using their respective ligands or agonistic antibodies can induce apoptosis in receptor-bearing cells.[1][20]
Chemical Induction:
-
A variety of chemical compounds can induce apoptosis by causing cellular stress, such as DNA damage.[20] Common inducers include:
Core Assays for Detecting and Quantifying Apoptosis
Several well-established assays are used to detect and quantify apoptosis in cell lines, each targeting different hallmarks of the apoptotic process.[12][22][23][24]
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to detect early and late-stage apoptosis.[25]
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2][26] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[2][] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[2] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[2][28]
Caspase Activity Assays
These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[29]
-
Principle: These assays utilize a specific peptide substrate for caspase-3/7 that is conjugated to a reporter molecule, either a fluorophore (e.g., AMC) or a chromophore (e.g., pNA).[30] When the substrate is cleaved by active caspases in apoptotic cell lysates, the reporter molecule is released and can be quantified by measuring fluorescence or absorbance, respectively.[31] Luminescent assays are also available, where caspase cleavage of a substrate releases a substrate for luciferase, generating light.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[32][33]
-
Principle: During apoptosis, endonucleases cleave genomic DNA, generating numerous 3'-hydroxyl ends.[32] The TUNEL assay uses the enzyme terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP) onto these free 3'-OH ends of fragmented DNA.[34] The incorporated label can then be detected by fluorescence microscopy, flow cytometry, or colorimetric methods.[34][35]
Data Presentation
Quantitative data from apoptosis assays should be summarized in clearly structured tables to facilitate easy comparison between different experimental conditions.
Table 1: Example Data from Annexin V/PI Flow Cytometry Assay
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Vehicle Control | 94.8 ± 2.5 | 2.8 ± 0.6 | 2.4 ± 0.7 |
| Compound X (1 µM) | 75.6 ± 4.3 | 15.1 ± 2.2 | 9.3 ± 1.8 |
| Compound X (10 µM) | 42.3 ± 5.1 | 38.9 ± 3.5 | 18.8 ± 2.9 |
| Staurosporine (1 µM) | 25.7 ± 3.9 | 55.4 ± 4.7 | 18.9 ± 3.1 |
Table 2: Example Data from Caspase-3/7 Activity Assay (Luminescence)
| Treatment | Relative Luminescence Units (RLU) | Fold Change vs. Untreated |
| Untreated Control | 1,520 ± 150 | 1.0 |
| Vehicle Control | 1,610 ± 180 | 1.1 |
| Compound Y (5 µM) | 8,950 ± 750 | 5.9 |
| Compound Y (20 µM) | 25,400 ± 2,100 | 16.7 |
| Camptothecin (10 µM) | 32,800 ± 2,900 | 21.6 |
Table 3: Example Data from TUNEL Assay (Flow Cytometry)
| Treatment | TUNEL-Positive Cells (%) |
| Untreated Control | 1.8 ± 0.4 |
| Vehicle Control | 2.1 ± 0.5 |
| Compound Z (100 nM) | 25.7 ± 3.2 |
| Compound Z (500 nM) | 68.3 ± 5.9 |
| Etoposide (50 µM) | 85.4 ± 6.7 |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is crucial for a clear understanding of apoptosis modulation studies.
Caption: The Extrinsic Apoptosis Signaling Pathway.
Caption: The Intrinsic Apoptosis Signaling Pathway.
Caption: Experimental Workflow for Annexin V/PI Staining.
Experimental Protocols
Protocol 1: Induction of Apoptosis in Cultured Cells
This protocol describes a general method for inducing apoptosis using a chemical inducer.
Materials:
-
Cultured cells (e.g., Jurkat, HeLa)
-
Complete culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine, Camptothecin) dissolved in a suitable solvent (e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Tissue culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells at an appropriate density in tissue culture plates or flasks and allow them to attach overnight (for adherent cells).
-
Prepare a stock solution of the apoptosis-inducing agent in the appropriate solvent.
-
On the day of treatment, dilute the stock solution to the desired final concentrations in fresh culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the apoptosis inducer.
-
For the negative control, treat cells with medium containing an equivalent amount of the vehicle.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells for downstream analysis using one of the apoptosis detection methods described below.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Harvest the cells, including any floating cells in the medium, and pellet them by centrifugation (e.g., 300 x g for 5 minutes).[25]
-
Wash the cells twice with cold PBS, centrifuging between washes.[25][36]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[37]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[37]
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[28]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[36]
-
Add 10 µL of PI staining solution to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[36]
-
Analyze the samples by flow cytometry within one hour.[36]
Protocol 3: Caspase-3/7 Activity Assay (Luminescent)
Materials:
-
Treated and control cells
-
Caspase-Glo® 3/7 Reagent (or equivalent)
-
White-walled multiwell plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Seed cells in a white-walled multiwell plate and treat them with the desired compounds as described in Protocol 1.
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[29]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours to allow for cell lysis and the caspase reaction to occur.
-
Measure the luminescence of each sample using a luminometer.
Protocol 4: TUNEL Assay (Fluorescence Microscopy)
Materials:
-
Treated and control cells grown on coverslips or in chamber slides
-
PBS
-
4% Paraformaldehyde in PBS (Fixation Buffer)
-
0.1% Triton™ X-100 in PBS (Permeabilization Buffer)
-
TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.[38]
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with 0.1% Triton™ X-100 in PBS for 5-15 minutes at room temperature.[32][35]
-
Wash the cells twice with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[32][34]
-
Wash the cells three times with PBS to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.
References
- 1. Induction of apoptosis in cells | Abcam [abcam.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. longdom.org [longdom.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. The pharmacology of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. assaygenie.com [assaygenie.com]
- 11. portlandpress.com [portlandpress.com]
- 12. microbenotes.com [microbenotes.com]
- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]
- 15. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 17. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Methods to detect apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. benchchem.com [benchchem.com]
- 26. bmglabtech.com [bmglabtech.com]
- 28. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 29. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 30. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. creative-bioarray.com [creative-bioarray.com]
- 32. clyte.tech [clyte.tech]
- 33. blog.cellsignal.com [blog.cellsignal.com]
- 34. creative-bioarray.com [creative-bioarray.com]
- 35. sciencellonline.com [sciencellonline.com]
- 36. Annexin V Staining Protocol [bdbiosciences.com]
- 37. bosterbio.com [bosterbio.com]
- 38. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
How to prevent caking of DL-Histidine monohydrochloride monohydrate powder
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the caking of DL-Histidine monohydrochloride monohydrate powder, ensuring the quality and usability of the product in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is powder caking and why is it a problem for this compound?
A1: Powder caking is the unwanted agglomeration of individual particles into solid lumps or masses.[1][2] For this compound, a hydrophilic crystalline powder, caking can lead to significant issues in laboratory and manufacturing settings.[3][4] These problems include inaccurate weighing, poor dissolution rates, and non-uniform concentration in solutions, all of which can compromise experimental results and product quality.
Q2: What are the primary causes of caking in this compound powder?
A2: The primary causes of caking are rooted in the powder's intrinsic properties and its interaction with the surrounding environment. Key factors include:
-
Moisture Content: As a hygroscopic material, this compound readily absorbs moisture from the air, which can lead to the formation of liquid bridges between particles, promoting caking.[1][2][5]
-
Temperature: Temperature fluctuations can cause moisture migration within the powder, creating localized areas of high moisture and increasing the likelihood of caking.[1][6][7] One study identified that caking of L-histidine monohydrochloride monohydrate specifically occurs at elevated temperatures (70°C) and high relative humidity (80%).[8]
-
Particle Size and Shape: Powders with smaller, finer particles have a larger surface area, increasing their susceptibility to moisture absorption and inter-particle forces, which contributes to caking.[1][5] Research has shown that smaller crystal sizes of L-histidine monohydrochloride monohydrate lead to more severe caking.[8]
-
Storage Conditions: Prolonged storage, especially under pressure (e.g., at the bottom of a large container), can consolidate the powder and increase particle-to-particle contact, leading to caking.[2][6]
Q3: How can I prevent caking of my this compound powder during storage?
A3: To prevent caking, it is crucial to control the storage environment and handling of the powder.
-
Control Humidity: Store the powder in a tightly sealed container in a desiccator or a controlled low-humidity environment. The use of desiccants within the storage container is also recommended.[5]
-
Maintain a Stable Temperature: Store the powder in a temperature-controlled environment, avoiding significant fluctuations.
-
Proper Packaging: Use moisture-resistant packaging. For larger quantities, consider repackaging into smaller, well-sealed containers to minimize exposure of the entire batch to ambient conditions each time it is used.[5]
-
First-In, First-Out (FIFO): Use older stock first to minimize the effects of long-term storage.
Q4: Are there any formulation or processing strategies to reduce the caking tendency of this compound?
A4: Yes, modifications during the manufacturing process can significantly impact the powder's propensity to cake. A key strategy is to control the crystal size. A study on L-histidine monohydrochloride monohydrate demonstrated that increasing the crystal size by decreasing the cooling rate during the crystallization process is an effective method to prevent lump formation.[8] Additionally, the use of anti-caking agents like silicon dioxide or magnesium stearate can be considered, though their compatibility with the final application must be verified.[5]
Troubleshooting Guide: Caked this compound
If you encounter caked this compound, follow these steps to assess and potentially salvage the material.
Caption: Troubleshooting workflow for caked powder.
Quantitative Data Summary
The following table summarizes the impact of crystal size on the caking of L-Histidine monohydrochloride monohydrate at 70°C and 80% relative humidity, based on a published study.[8]
| Crystal Size (µm) | Lump Production Ratio (%) | Breakable Ratio (%) | Caking Observation |
| < 125 | 99.8 | 24.9 | Severe Caking |
| 500-1000 | 0 | - | No Lump Formation |
Experimental Protocols
To quantitatively assess the caking potential and flowability of this compound powder, the following methodologies can be employed.
Protocol for Measuring Caking Tendency using a Powder Rheometer
Objective: To quantify the caking tendency of the powder by measuring the change in Basic Flowability Energy (BFE) after consolidation.[6][7]
Apparatus: Powder Rheometer
Methodology:
-
Baseline Measurement:
-
Sample Conditioning (Consolidation):
-
Subject the powder sample to controlled conditions that mimic storage, such as elevated humidity and temperature, for a specified duration.
-
Alternatively, apply a defined consolidation stress to the powder column to simulate pressure during storage.
-
-
Post-Consolidation Measurement:
-
After the conditioning period, repeat the BFE measurement on the consolidated powder sample.
-
-
Data Analysis:
-
Compare the BFE values before and after consolidation. A significant increase in BFE indicates a higher degree of caking and reduced flowability.[7]
-
References
- 1. What Causes Powder Caking? - Jenike & Johanson [jenike.com]
- 2. azocleantech.com [azocleantech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. absortech.com [absortech.com]
- 6. news-medical.net [news-medical.net]
- 7. azom.com [azom.com]
- 8. Caking of L-histidine monohydrochloride monohydrate crystals induced due to trace moisture sorption without desorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DL-Histidine Buffer for Protein Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using DL-Histidine buffers for protein stability experiments.
Frequently Asked Questions (FAQs)
Q1: Why is histidine a commonly used buffer for protein formulations?
Histidine is widely used in biopharmaceutical formulations because it effectively stabilizes therapeutic proteins, such as monoclonal antibodies (mAbs).[1] Its imidazole side chain has a pKa of approximately 6.0, making it an excellent buffer in the physiologically relevant pH range of 5.5 to 7.4.[1][2] This buffering capacity is critical for preventing pH-sensitive protein degradation pathways like aggregation and hydrolysis.[1] Additionally, histidine can act as an antioxidant by scavenging reactive oxygen species (ROS) and chelating metal ions, and it can inhibit aggregation by interacting with the protein surface to shield hydrophobic patches.[1][3][4][5][6]
Q2: What is the optimal pH range for a histidine buffer to ensure protein stability?
The optimal pH for a protein formulation is specific to each protein and must be determined experimentally.[7] However, for many monoclonal antibodies, a slightly acidic pH range of 5.5 to 6.5 is often optimal for stability, minimizing both physical aggregation and chemical degradation.[7] Studies have shown maximum protein stability for some antibodies between pH 5.5 and 6.0 in a histidine buffer.[8] The effective buffering range for histidine is generally considered to be between pH 5.5 and 7.0.[9]
Q3: How does pH deviation from the optimal range affect protein stability in a histidine buffer?
Deviating from a protein's optimal pH range can significantly impact its stability. Changes in pH alter the charge on amino acid residues, which can disrupt the intricate network of bonds that maintain the protein's three-dimensional structure.[7] This can lead to protein unfolding and subsequent aggregation, a common degradation pathway.[7] Suboptimal pH can also accelerate chemical degradation processes such as deamidation and oxidation.[7] Proteins are often least soluble at their isoelectric point (pI), so formulating at a pH away from the pI is a common strategy to prevent aggregation.[10]
Q4: Are there differences in protein stabilization between D-Histidine and L-Histidine?
While L-histidine is the naturally occurring and more commonly used isomer, emerging research suggests that the chirality of histidine can influence its interaction with proteins.[1] D-histidine may offer unique stabilizing properties. For instance, one study found that a monoclonal antibody had a greater number of interaction sites for D-histidine compared to L-histidine, potentially leading to enhanced shielding of hydrophobic regions and a greater reduction in aggregation.[1] However, these interactions could also induce conformational changes, making empirical evaluation of both isomers essential during formulation development.[1]
Q5: What are common analytical techniques to measure protein stability in a histidine buffer?
Several analytical techniques are used to assess protein stability. Common methods include:
-
Size Exclusion Chromatography (SEC): To detect and quantify soluble aggregates (e.g., dimers, trimers, and higher-order species).[11]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic radius and polydispersity of proteins, providing an indication of aggregation.[1][12]
-
Differential Scanning Calorimetry (DSC): To determine the thermal stability and melting temperature (Tm) of a protein.[12][13]
-
Circular Dichroism (CD) Spectroscopy: To probe for changes in the secondary structure of the protein.[12]
-
Ion-Exchange Chromatography (IEX): To detect chemical modifications that alter the protein's charge, such as deamidation.[11]
Troubleshooting Guides
Problem: My protein is aggregating in the DL-Histidine buffer.
Possible Causes and Solutions:
-
Suboptimal pH: The pH of your buffer may be too close to the isoelectric point (pI) of your protein, where it is least soluble.
-
Solution: Adjust the pH of the buffer. If the pI is greater than the buffer pH, try lowering the pH by one unit. Conversely, if the pI is less than the buffer pH, try raising it by one unit.[10] A pH screening study is recommended to find the optimal pH for your specific protein. For many antibodies, a pH between 5.5 and 6.5 is a good starting point.[7]
-
-
High Protein Concentration: Proteins are more prone to aggregation at high concentrations.[10]
-
Solution: If possible, work with a lower protein concentration. If a high concentration is necessary, consider adding stabilizing excipients.
-
-
Buffer Concentration and Ionic Strength: The concentration of the buffer and the overall ionic strength of the solution can influence protein-protein interactions.
-
Temperature Stress: Exposure to elevated temperatures or freeze-thaw cycles can induce aggregation.
-
Presence of Other Excipients: Other components in the formulation might be contributing to instability.
Data Presentation
Table 1: Properties of Histidine Buffer
| Property | Value | Reference |
| pKa of Imidazole Side Chain | ~6.0 | [1][2] |
| Effective Buffering Range | pH 5.5 - 7.4 | [1] |
| Other pKa values | 1.80, 9.34 | [16] |
Table 2: Example of a Monoclonal Antibody Formulation with Histidine Buffer
| Component | Concentration | Purpose | Reference |
| Anti-PD-1 Antibody | up to 100 mg/mL | Active Pharmaceutical Ingredient | [8] |
| L-Histidine Buffer | 10 mM | Buffering Agent | [8] |
| Sucrose | 9% (w/v) | Stabilizer/Cryoprotectant | [8] |
| Polysorbate 80 | 0.2% (w/v) | Surfactant (prevents surface-induced aggregation) | [8] |
| pH | 6.0 | Optimal pH for stability | [8] |
Experimental Protocols
Protocol 1: Preparation of DL-Histidine Buffer (e.g., 10 mM, pH 6.0)
Materials:
-
DL-Histidine
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Purified water
-
pH meter
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh DL-Histidine: For a 1 L solution of 10 mM histidine, weigh out the appropriate amount of DL-Histidine.
-
Dissolve: Add the DL-Histidine to approximately 800 mL of purified water in a beaker with a stir bar. Stir until fully dissolved.
-
Adjust pH: Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution. Slowly add small volumes of HCl or NaOH to titrate the solution to the target pH of 6.0.[17]
-
Final Volume: Once the target pH is reached and stable, transfer the solution to a 1 L volumetric flask. Add purified water to bring the final volume to 1 L.
-
Sterilization: Sterile filter the buffer solution using a 0.22 µm filter into a sterile container.
Protocol 2: Assessment of Protein Aggregation using Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the formation of high molecular weight (HMW) species (aggregates) in a protein sample.[1]
Procedure:
-
System Preparation: Equilibrate the SEC-HPLC system with the mobile phase (often the formulation buffer itself) until a stable baseline is achieved.
-
Sample Preparation: Prepare the protein sample in the desired histidine buffer formulation. A control sample at time zero (t0) should be analyzed immediately after preparation.
-
Injection: Inject a defined volume of the protein sample onto the SEC column.
-
Elution: The proteins will separate based on their size. Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.
-
Detection: Monitor the elution profile using a UV detector, typically at 280 nm.
-
Data Analysis: Integrate the peak areas of the HMW species and the monomer. Calculate the percentage of aggregates in the sample. Compare results from samples subjected to stress conditions (e.g., elevated temperature) to the t0 control. A slower rate of increase in HMW species indicates better stability.[1]
Protocol 3: Determination of Thermal Stability using Differential Scanning Calorimetry (DSC)
Objective: To measure the thermal denaturation temperature (Tm) of a protein, which is an indicator of its conformational stability.[1][12]
Procedure:
-
Sample and Reference Preparation: Prepare the protein sample in the histidine buffer. Prepare a matching reference sample containing only the buffer.
-
Loading: Load the protein sample and the reference buffer into the DSC sample and reference cells, respectively.
-
Temperature Scan: Heat both cells at a constant rate over a defined temperature range (e.g., 20°C to 100°C). The instrument measures the heat required to maintain the sample and reference at the same temperature.
-
Data Acquisition: The instrument records the differential heat capacity as a function of temperature. An endothermic peak is observed as the protein unfolds.
-
Data Analysis: The midpoint of the unfolding transition peak is determined as the melting temperature (Tm). A higher Tm indicates greater conformational stability.[1][12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Re: why is histidine able to act as a buffer at pH 6.0 [madsci.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. leukocare.com [leukocare.com]
- 8. WO2018187057A1 - Stable antibody formulation - Google Patents [patents.google.com]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. biopharma-asia.com [biopharma-asia.com]
- 12. linseis.com [linseis.com]
- 13. Fundamentals to function: Quantitative and scalable approaches for measuring protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 15. ijsrtjournal.com [ijsrtjournal.com]
- 16. Biological buffers pKa calculation [reachdevices.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting Solubility Issues with DL-Histidine Monohydrochloride Monohydrate: A Technical Support Guide
For researchers, scientists, and drug development professionals, achieving complete dissolution of DL-Histidine monohydrochloride monohydrate is critical for experimental success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
Q2: My this compound is not dissolving completely in water at room temperature. What are the possible reasons?
Several factors can lead to incomplete dissolution:
-
Saturation: You might be attempting to prepare a solution that is above the solubility limit at the current temperature.[1]
-
Insufficient Mixing: The powder may not have been adequately dispersed and agitated in the solvent.[1]
-
Slow Dissolution Rate: Sometimes, the dissolution process can be slow, requiring more time and agitation.[1]
-
Compound Purity: Impurities in either the this compound or the solvent can negatively impact solubility.[1]
Q3: Why has my this compound solution become cloudy or formed a precipitate?
Cloudiness or precipitation after initial dissolution can be caused by:
-
Temperature Fluctuations: A decrease in temperature can cause the compound to precipitate out of a solution that is near its saturation point.[1]
-
pH Nearing the Isoelectric Point (pI): The solubility of histidine is at its minimum near its isoelectric point (pI), which is approximately 7.6 for the free amino acid.[1] The hydrochloride salt will create an acidic solution, but changes in the buffer system could shift the pH closer to the pI.
-
"Salting-Out" Effect: High concentrations of other salts in your buffer system can decrease the solubility of the histidine salt.[1]
Q4: Can I heat the solution to aid dissolution?
Yes, gently warming the solution to 30-40°C can help increase the rate of dissolution and the overall solubility.[1] However, it is crucial to avoid prolonged or excessive heating, as this can lead to the degradation of the amino acid.[1]
Q5: How does the choice of buffer impact solubility?
The buffer system can significantly affect solubility due to its pH and ionic composition. It is often recommended to first prepare a concentrated stock solution of this compound in purified water and then dilute it into your final buffer.[1] This approach can help circumvent solubility issues that might arise from direct dissolution in a complex buffer matrix.[1]
Solubility Data
The following tables summarize the solubility of different forms of histidine in water. This data can be used as a reference when preparing solutions of this compound.
| Temperature (°C) | L-Histidine (mg/g water) | DL-Histidine (mg/g water) |
| 20 | ~42 | ~14 |
| 30 | ~55 | ~20 |
| 40 | ~75 | ~28 |
| 50 | ~100 | ~40 |
Data adapted from available research on L-Histidine and DL-Histidine solubility.[1]
| Solvent | L-Histidine Hydrochloride Monohydrate Solubility |
| Water | 50 mg/mL |
| Water | 149.55 g/L (at 20°C) |
Data for L-Histidine hydrochloride monohydrate, which is expected to have similar solubility to the DL- form.[1]
Troubleshooting Guide
If you are encountering issues with dissolving this compound, follow this systematic approach to identify and resolve the problem.
Problem: Undissolved particles remain in the solution.
| Possible Cause | Suggested Solution |
| Insufficient Mixing | Continue to stir or vortex the solution for an extended period. For larger volumes, the use of a magnetic stirrer is recommended to ensure uniform mixing.[1] |
| Solution is Saturated | Increase the volume of the solvent to lower the concentration. Refer to the solubility data tables to ensure you are within the solubility limits for the given temperature.[1] |
| Slow Dissolution Rate | Gently warm the solution to 30-40°C while continuously stirring. An ultrasonic bath can also be used to facilitate the dissolution process.[1] |
Problem: The solution is cloudy or a precipitate has formed.
| Possible Cause | Suggested Solution |
| Temperature Drop | Gently warm the solution while stirring until the precipitate redissolves. Ensure the solution is stored at a constant temperature to prevent re-precipitation.[1] |
| pH is Near the Isoelectric Point | If your experimental conditions allow, adjust the pH of the solution. Moving the pH further away from the isoelectric point (pI ≈ 7.6) by making it more acidic or more basic will generally increase solubility.[1] |
| High Ionic Strength ("Salting-out") | Try preparing a more concentrated stock solution in water first, and then dilute it into your final buffer. Alternatively, consider using a different buffer system or lowering the salt concentration in your current buffer.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution in Water
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound
-
Deionized or distilled water
-
Sterile conical tube or bottle
-
Magnetic stirrer and stir bar (optional)
-
0.22 µm sterile filter (for sterile applications)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution: Add the appropriate volume of water to achieve a final concentration of 100 mg/mL.
-
Mixing: Stir or vortex the solution until the solid is completely dissolved. If dissolution is slow, gentle warming (30-40°C) or sonication can be applied.[1]
-
Cooling: Once fully dissolved, allow the solution to cool to room temperature.
-
Sterilization (Optional): For sterile applications, filter the solution through a 0.22 µm sterile filter.
-
Storage: Store the stock solution at 2-8°C.[1]
Visual Guides
Troubleshooting Workflow for Solubility Issues
The following diagram illustrates a step-by-step decision-making process for troubleshooting common solubility problems with this compound.
A decision tree for troubleshooting solubility issues.
Experimental Workflow for Solubility Determination
This diagram outlines a general workflow for preparing and assessing the solubility of this compound solutions.
A general workflow for solution preparation.
References
Impact of temperature and humidity on DL-Histidine monohydrochloride monohydrate stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of DL-Histidine monohydrochloride monohydrate, focusing on the impact of temperature and humidity.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for solid this compound?
A1: The primary stability concerns for solid this compound are physical instability, specifically hygroscopicity and caking, and chemical degradation. The compound is known to be hygroscopic, meaning it can absorb moisture from the atmosphere. This moisture uptake can lead to caking, where the crystalline powder forms lumps or aggregates, affecting its physical properties and handling.[1] At elevated temperatures and humidity, chemical degradation can also occur.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a well-closed container, protected from moisture and high temperatures. Based on available data for the L-enantiomer, which is expected to have similar physical properties, storage at controlled room temperature and low relative humidity is recommended to prevent caking and potential degradation.
Q3: What happens to the material at high temperature and humidity?
A3: At elevated temperature and humidity, this compound is prone to caking. A study on the L-enantiomer demonstrated that significant caking occurs at 70°C and 80% relative humidity (RH), even with a moisture content of less than 0.1%.[1] This process involves the removal of fine crystals and the growth of intermediate-sized crystals, leading to an increase in the mean particle size.[1] High temperature and humidity can also accelerate chemical degradation.
Q4: What is a potential degradation product of histidine under stress conditions?
A4: A known degradation product of histidine is trans-urocanic acid.[2] This degradation can be influenced by various factors, including temperature, humidity, and the presence of contaminants.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Caking or Clumping of Powder | Exposure to high humidity and/or temperature. The material is hygroscopic. | Store the material in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed. For future experiments, handle the material in a glove box with controlled humidity if possible. |
| Inconsistent Analytical Results (e.g., HPLC Assay) | Sample degradation due to improper storage or handling. Incomplete dissolution of caked material. | Re-evaluate storage conditions. Use a fresh, properly stored sample. If caking is observed, ensure complete dissolution before analysis, which may require sonication. |
| Appearance of a New Peak in Chromatogram | Chemical degradation of the histidine molecule. | The new peak could correspond to a degradation product such as trans-urocanic acid.[2] Further characterization of the new peak using techniques like mass spectrometry is recommended. Review the storage and experimental conditions to identify potential stressors. |
| Difficulty in Handling and Weighing | Static electricity or moisture uptake leading to poor flowability. | Use an anti-static weighing dish. Handle the material in a low-humidity environment. If moisture uptake is suspected, drying the material under vacuum at a mild temperature may be considered, though this should be done with caution to avoid altering the monohydrate form. |
Quantitative Data Summary
The following table summarizes the key quantitative data found regarding the physical stability of L-Histidine monohydrochloride monohydrate, which is expected to be a good indicator for the DL-form.
| Parameter | Condition | Observation | Reference |
| Caking | 70°C and 80% RH | Significant caking observed, with a 99.8% lump production ratio for crystals <125 µm. | [1] |
| Particle Size | 70°C and 80% RH | Mean particle size increased from 435.7 to 475.1 μm due to caking. | [1] |
Experimental Protocols
Solid-State Stability Testing Protocol
This protocol outlines a general procedure for assessing the stability of this compound under various temperature and humidity conditions.
1. Materials and Equipment:
-
This compound
-
Controlled temperature and humidity stability chambers
-
Glass vials with airtight seals
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Karl Fischer titrator for moisture content analysis
-
Powder X-ray Diffractometer (PXRD) for solid-form analysis
2. Procedure:
-
Sample Preparation: Accurately weigh a sufficient amount of this compound into individual glass vials for each time point and condition.
-
Initial Analysis (Time 0): Analyze the initial sample for:
-
Appearance (visual inspection)
-
Assay and purity (by HPLC)
-
Moisture content (by Karl Fischer titration)
-
Solid form (by PXRD)
-
-
Stability Storage: Place the vials in stability chambers set to the desired conditions (e.g., 25°C/60% RH, 40°C/75% RH, and a stress condition like 70°C/80% RH).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies).
-
Analysis at Each Time Point: At each time point, analyze the samples for the same parameters as the initial analysis.
-
Data Evaluation: Compare the results at each time point to the initial data to assess any changes in appearance, assay, purity, moisture content, and solid form.
HPLC Method for Assay and Purity
-
Mobile Phase: A gradient of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Column: C18 reverse-phase column.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
Standard Preparation: Prepare a standard solution of known concentration of this compound in a suitable solvent (e.g., water or mobile phase).
-
Sample Preparation: Accurately weigh and dissolve the sample in the same solvent as the standard to a known concentration.
Visualizations
References
How to remove HCl and water from L-histidine hydrochloride monohydrate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of hydrochloric acid (HCl) and water from L-histidine hydrochloride monohydrate to obtain the L-histidine free base.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the hydrochloride and water from L-histidine hydrochloride monohydrate?
A1: L-histidine is often supplied as a hydrochloride salt to enhance its stability and solubility in water.[1] However, for specific applications such as drug formulation, peptide synthesis, and cell culture, the presence of chloride ions can be detrimental.[1] Chloride ions may interfere with biological assays, affect the stability of the final product, or be incompatible with other formulation components.[1] The removal of water is crucial for applications requiring anhydrous conditions or for accurate weight-based measurements of the free base.
Q2: What are the primary methods for removing HCl and water from L-histidine hydrochloride monohydrate?
A2: The two most common and effective methods for removing the hydrochloride to yield the L-histidine free base are:
-
Neutralization and Precipitation: This technique involves dissolving the L-histidine hydrochloride in water and adding a base to neutralize the HCl. Adjusting the pH to the isoelectric point of L-histidine (approximately 7.6) minimizes its solubility, causing the free base to precipitate.[1][2]
-
Ion Exchange Chromatography (IEX): This chromatographic technique separates L-histidine from chloride ions using a charged stationary phase (resin).[1]
The removal of water is typically achieved through drying the final product under vacuum.[1]
Q3: How do I choose the most suitable method for my experiment?
A3: The choice of method depends on several factors, including the desired purity of the final product, the scale of the purification, and the available laboratory equipment.[1] Neutralization and precipitation is a relatively simple and scalable method suitable for many applications. Ion Exchange Chromatography can offer higher purity by more effectively removing other ions, but it may be more complex and less scalable.
Troubleshooting Guides
Neutralization and Precipitation
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Precipitated L-Histidine | The pH was not optimally adjusted to the isoelectric point. | Carefully monitor the pH during the addition of the base, ensuring it reaches the isoelectric point of L-histidine (~pH 7.6) for maximum precipitation.[2] |
| Excessive water was used for dissolution. | Use the minimum amount of deionized water necessary to dissolve the L-histidine hydrochloride to create a more concentrated solution, which favors precipitation.[1] | |
| High Salt Content in the Final Product | Inadequate washing of the precipitate. | Thoroughly wash the filtered precipitate with multiple small portions of a cold anti-solvent such as methanol or ethanol to dissolve and remove residual salts (e.g., NaCl).[1] |
| Co-precipitation of salts with L-histidine. | If high salt content persists, consider recrystallizing the L-histidine free base from a suitable solvent system, such as a water/ethanol mixture, for further purification.[1] |
Ion Exchange Chromatography (IEX)
| Issue | Potential Cause | Recommended Solution |
| L-Histidine Does Not Bind to the Column | Incorrect pH of the equilibration or sample buffer. | Ensure the pH of the buffers is appropriate for the cation exchange resin to allow for the binding of the positively charged L-histidine. |
| Difficulty Eluting L-Histidine from the Column | The elution buffer is not strong enough. | Increase the concentration of the eluting agent (e.g., ammonia) or adjust the pH of the elution buffer to effectively deprotonate and release the L-histidine from the resin. A gradient elution can also be employed.[1] |
Experimental Protocols
Protocol 1: Neutralization and Precipitation
Materials:
-
L-histidine hydrochloride monohydrate
-
Deionized water
-
1 M Sodium hydroxide (NaOH) or 1 M Sodium bicarbonate (NaHCO₃) solution[2]
-
pH meter or pH indicator strips
-
Beakers and magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve a known amount of L-histidine hydrochloride monohydrate in a minimal amount of deionized water in a beaker with a magnetic stir bar. Stir until fully dissolved.[1]
-
Neutralization: While continuously monitoring the pH, slowly add the 1 M base solution (NaOH or NaHCO₃) dropwise to the L-histidine solution. Continue adding the base until the pH of the solution reaches the isoelectric point of histidine, approximately pH 7.5-7.6.[2]
-
Precipitation: As the pH approaches the isoelectric point, a white precipitate of L-histidine free base will begin to form.[1] Chilling the solution (e.g., to ~0 °C) can further promote precipitation.[2]
-
Filtration: Set up a Büchner funnel with filter paper. Wet the filter paper with a small amount of chilled methanol or ethanol. Pour the L-histidine slurry into the funnel and apply a vacuum to filter the precipitate.
-
Washing: Wash the collected precipitate with two to three small portions of chilled methanol or ethanol to remove any remaining soluble salts.[1]
-
Drying: Transfer the purified L-histidine free base to a clean, dry container and dry it under a vacuum at a low temperature (e.g., 40-50°C) until a constant weight is achieved.[1]
Protocol 2: Ion Exchange Chromatography (IEX)
Materials:
-
L-histidine hydrochloride monohydrate
-
Cation exchange resin
-
Deionized water
-
Equilibration buffer (e.g., a buffer with a pH below the pKa of the imidazole side chain)
-
Elution buffer (e.g., a buffer with a higher pH or higher salt concentration, such as a dilute ammonia solution)
-
Chromatography column
Procedure:
-
Resin Preparation and Packing: Prepare the cation exchange resin according to the manufacturer's instructions and pack it into a chromatography column.
-
Equilibration: Wash the packed column with 3-5 column volumes of deionized water, followed by 3-5 column volumes of the equilibration buffer to ensure the resin is at the desired starting pH and ionic strength.[1]
-
Sample Loading: Dissolve the L-histidine hydrochloride in the equilibration buffer and apply the solution to the top of the column. Allow the sample to enter the resin bed completely.[1]
-
Washing: Wash the column with 2-3 column volumes of the equilibration buffer to remove the chloride ions and any other unbound impurities. The chloride ions will pass through the column while the L-histidine remains bound to the resin.[1]
-
Elution: Apply the elution buffer to the column to deprotonate the L-histidine and release it from the resin. Collect the fractions containing the purified L-histidine.
-
Product Recovery: The eluted fractions can be pooled, and the L-histidine free base can be recovered by methods such as evaporation or lyophilization. Subsequent washing and drying steps as described in the precipitation protocol may be necessary.
Data Summary
| Parameter | Neutralization & Precipitation | Ion Exchange Chromatography |
| Principle | pH adjustment to isoelectric point, minimizing solubility.[1][2] | Separation based on charge using a resin.[1] |
| Typical Reagents | NaOH, NaHCO₃, Water, Methanol/Ethanol.[1][2] | Cation exchange resin, Buffers (equilibration and elution).[1] |
| Purity | Good, but may contain co-precipitated salts.[1] | High, effective at removing ionic impurities.[1] |
| Scalability | Easily scalable for larger quantities. | Can be more complex and costly to scale up. |
| Complexity | Relatively simple procedure. | More complex, requires knowledge of chromatography. |
Visualizations
Caption: Workflow for removing HCl and water from L-histidine hydrochloride monohydrate via neutralization and precipitation.
Caption: Experimental workflow for the purification of L-histidine using Ion Exchange Chromatography (IEX).
References
Best practices for storing DL-Histidine monohydrochloride monohydrate
Technical Support Center: DL-Histidine Monohydrochloride Monohydrate
This guide provides best practices, troubleshooting advice, and frequently asked questions for the proper storage and handling of this compound to ensure its stability and integrity for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a dry, cool, and well-ventilated place.[1][2] The container must be kept tightly closed to prevent moisture absorption, as the compound can be hygroscopic.[1][3] It is also advisable to protect it from direct sunlight and high temperatures.[4]
Q2: Is there a specific temperature range I should adhere to?
A2: Yes, while specific recommendations can vary slightly by manufacturer, a common temperature range for storage is between 15°C and 30°C (59°F and 86°F).[5][6] Some sources specify a tighter range of 15-25°C.[7] For long-term storage (e.g., years), storing the powder at -20°C has been suggested.[8] Always refer to the product's certificate of analysis or safety data sheet for manufacturer-specific recommendations.
Q3: What type of container is best for storing this compound?
A3: You should store this compound in the original manufacturer's container if possible. If you need to transfer it, use a well-sealed, airtight container to protect it from moisture and contamination.[3][9]
Q4: What is the expected shelf life of this compound?
A4: The shelf life can depend on the storage conditions. One supplier indicates a shelf life of 48 months when stored correctly at 10-30°C away from bright light.[10] Another source suggests a shelf life of three years when stored as a powder at -20°C.[8] It is crucial to use the product before the expiration date provided by the manufacturer.
Q5: Are there any materials or chemicals that should not be stored with this compound?
A5: Yes, you should avoid storing it with strong oxidizing agents, strong acids, and acid chlorides.[2][3][7] Incompatible materials can cause hazardous reactions and degrade the product.
Troubleshooting Guide
Issue 1: The powder has formed clumps or appears caked.
-
Cause: This is likely due to moisture absorption. This compound is hygroscopic, and exposure to ambient air or improper sealing can lead to clumping.
-
Solution:
-
Ensure the container is always tightly sealed immediately after use.
-
Store the container in a desiccator or a controlled low-humidity environment.
-
Before use, you may need to gently break up the clumps with a clean, dry spatula. However, if the material is significantly caked, its purity may be compromised, and a quality check (see Experimental Protocols) is recommended.
-
Issue 2: The powder, which should be white, has a yellowish or brownish tint.
-
Cause: Discoloration can be a sign of chemical degradation or contamination. This may be caused by exposure to light, high temperatures, or incompatible substances.[4]
-
Solution:
Issue 3: I'm observing an unexpected peak in my Size-Exclusion Chromatography (SEC) analysis when using a buffer containing this histidine.
-
Cause: Studies have shown that histidine in solution can degrade into trans-urocanic acid, which can be caused by microbial contamination.[11] This degradant is known to absorb UV light at 280 nm and may appear as an unknown peak in SEC profiles.[11]
-
Solution:
-
Fractionate the peak and analyze it via mass spectrometry to confirm its identity.[11]
-
Prepare fresh histidine-containing buffers using sterile techniques and high-purity water to avoid contamination.
-
Consider adding other amino acids, such as alanine or cysteine, which have been shown to inhibit this degradation pathway.[11]
-
Data Presentation
Summary of Storage Recommendations
| Parameter | Recommended Condition | Source(s) |
| Temperature | 15-30°C or 15-25°C (Room Temperature) | [5][6][7] |
| 10-30°C | [10] | |
| -20°C (Long-term, powder) | [8] | |
| Atmosphere | Store in a dry and well-ventilated place. | [1][2][3] |
| Container | Tightly closed/sealed. | [1] |
| Light | Avoid direct sunlight; store away from bright light. | [4][10] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [2][3][7] |
Experimental Protocols
Protocol: Visual Inspection and Solubility Test for Stored this compound
Objective: To perform a basic quality check on a stored lot of this compound that is suspected of degradation.
Materials:
-
Stored this compound sample
-
A new, unopened lot of this compound (as a control)
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Two clean, dry 15 mL conical tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Methodology:
-
Visual Inspection:
-
Place a small amount of the stored sample and the control sample on separate, clean, white weighing papers.
-
Observe the color and appearance. The powder should be a white to off-white crystalline powder.[10] Note any discoloration (e.g., yellowing) or significant differences in texture (e.g., large, hard clumps vs. fine powder).
-
-
Solubility Test:
-
Label the two 15 mL conical tubes as "Stored Sample" and "Control."
-
Accurately weigh 100 mg of the stored sample and transfer it to the "Stored Sample" tube.
-
Accurately weigh 100 mg of the control sample and transfer it to the "Control" tube.
-
Pipette 10 mL of high-purity water into each tube to create a 10 mg/mL solution.
-
Cap the tubes tightly and vortex both at the same speed for 30 seconds.
-
Visually inspect the solutions against a dark background. This compound should be freely soluble in water, yielding a clear, colorless solution.[12]
-
Compare the clarity of the "Stored Sample" solution to the "Control" solution. Note any haziness, suspended particles, or incomplete dissolution in the stored sample.
-
-
Interpretation of Results:
-
Pass: The stored sample appears identical in color and form to the control and dissolves completely to form a clear, colorless solution.
-
Fail/Caution: The stored sample is discolored, heavily clumped, or fails to dissolve completely, resulting in a hazy or cloudy solution. This indicates potential degradation or contamination, and the material should not be used for sensitive applications.
-
Mandatory Visualization
Caption: Troubleshooting logic for common issues with stored DL-Histidine.
References
- 1. fishersci.es [fishersci.es]
- 2. fishersci.com [fishersci.com]
- 3. biospectra.us [biospectra.us]
- 4. ajiaminoscience.eu [ajiaminoscience.eu]
- 5. mpbio.com [mpbio.com]
- 6. cellseco.com [cellseco.com]
- 7. carlroth.com [carlroth.com]
- 8. selleckchem.com [selleckchem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. himedialabs.com [himedialabs.com]
- 11. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Crystallization of DL-Histidine Monohydrochloride Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization of DL-Histidine monohydrochloride monohydrate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful crystallization outcomes.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the crystallization of this compound in a question-and-answer format.
Issue: Poor or No Crystal Formation
-
Q1: I am not getting any crystals, only clear solution. What should I do?
-
A1: This indicates that the solution is likely undersaturated. You can try to induce crystallization by:
-
Increasing Supersaturation: Concentrate the solution by slowly evaporating the solvent. If using an anti-solvent, you can try adding a small amount more. For cooling crystallization, ensure the solution is cooled to a sufficiently low temperature.
-
Inducing Nucleation: Scratch the inside of the crystallization vessel with a glass rod below the surface of the solution. Introduce seed crystals of this compound if available.
-
Solvent System Re-evaluation: Your chosen solvent system may be too effective at dissolving the compound. Consider a different solvent or a higher proportion of anti-solvent.
-
-
-
Q2: My compound is "oiling out" and forming a separate liquid phase instead of crystals. How can I fix this?
-
A2: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in that particular solvent system, often due to high supersaturation or rapid changes in conditions.[1][2] To resolve this:
-
Reduce Supersaturation: Add a small amount of the primary solvent to redissolve the oil, then allow the solution to cool more slowly or evaporate the solvent at a slower rate.
-
Lower the Temperature: Ensure the crystallization temperature is below the melting point of your compound in the chosen solvent.
-
Change the Solvent: A different solvent system may be necessary to avoid this issue.
-
-
Issue: Undesirable Crystal Properties
-
Q3: The crystals are too small (microcrystalline powder). How can I grow larger crystals?
-
A3: The formation of small crystals is often due to rapid nucleation. To encourage the growth of larger crystals:
-
Slow Down the Crystallization Process: Decrease the cooling rate in cooling crystallization. For vapor diffusion, use a lower concentration of the precipitant in the reservoir. In anti-solvent crystallization, add the anti-solvent more slowly and with gentle agitation.
-
Reduce the Number of Nuclei: Filter your solution meticulously before setting up the crystallization to remove any particulate matter that could act as nucleation sites.[3] Consider using a lower initial supersaturation.
-
Temperature Cycling: In some cases, slowly cycling the temperature can help dissolve smaller, less stable crystals and promote the growth of larger, more stable ones (Ostwald ripening).[4]
-
-
-
Q4: My final product is clumpy and difficult to handle. What causes this "caking"?
-
A4: Caking of L-histidine monohydrochloride monohydrate has been observed and is often related to moisture content and crystal size.[5] To mitigate caking:
-
Control Humidity: Store the crystalline product in a low-humidity environment.
-
Increase Crystal Size: As caking is more severe with smaller crystals, optimizing your process to yield larger crystals can help.[5] A slower cooling rate during crystallization is an effective strategy to increase crystal size.[5]
-
-
Issue: Solution and Product Instability
-
Q5: The solution is cloudy or a precipitate has formed unexpectedly. What is happening?
-
A5: Cloudiness or precipitation can be due to several factors:[6]
-
Supersaturation: The solution may be supersaturated at the current conditions. Try diluting with more solvent.
-
Temperature Fluctuations: A decrease in temperature can cause precipitation if the solution is near its saturation point. Gentle warming while stirring can redissolve the precipitate.[6]
-
pH Shift: The solubility of histidine is pH-dependent. An unintended change in pH could cause it to precipitate. The isoelectric point of histidine is around 7.6, where it has its lowest solubility.[6]
-
Impurities: The presence of insoluble impurities can make the solution appear cloudy. Ensure all glassware is clean and filter the solution if necessary.
-
-
Quantitative Data
Understanding the solubility of this compound is crucial for designing effective crystallization experiments. The following tables summarize key solubility data.
Table 1: Solubility of DL-Histidine and its Hydrochloride Salt in Water
| Compound | Temperature (°C) | Solubility |
| DL-Histidine | 20 | ~14 mg/g water[6] |
| DL-Histidine | 30 | ~20 mg/g water[6] |
| DL-Histidine | 40 | ~28 mg/g water[6] |
| DL-Histidine | 50 | ~40 mg/g water[6] |
| L-Histidine Monohydrochloride Monohydrate | 24 | 39 g/100 mL[7] |
| L-Histidine Monohydrochloride Monohydrate | 25 | 56.6 g/L[8] |
Table 2: Qualitative Solubility of L-Histidine Monohydrochloride Monohydrate in Various Solvents
| Solvent | Solubility |
| Water | Soluble[7] |
| Ethanol | Insoluble[7] |
| Ether | Insoluble[7] |
| Chloroform | Insoluble[7] |
| DMSO | Insoluble[9] |
Experimental Protocols
Below are detailed protocols for common crystallization methods that can be adapted for this compound.
Protocol 1: Cooling Crystallization
-
Preparation of Saturated Solution:
-
In a suitable vessel, add a known volume of deionized water.
-
Heat the water to a specific temperature (e.g., 60 °C).
-
Gradually add this compound to the heated water with continuous stirring until no more solid dissolves, creating a saturated solution. A small amount of excess solid at the bottom is acceptable.
-
Optionally, add a slight excess of solvent to ensure all solid dissolves at the elevated temperature, then filter the hot solution to remove any undissolved particles.
-
-
Cooling and Crystallization:
-
Cover the vessel to prevent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. For slower cooling, the vessel can be placed in an insulated container.
-
For further crystallization, the vessel can be transferred to a refrigerator or a cold bath (e.g., 4 °C).
-
-
Crystal Harvesting and Drying:
-
Once crystallization is complete, collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water or a solvent in which the compound is insoluble (e.g., ethanol) to remove any remaining mother liquor.
-
Dry the crystals in a vacuum oven at a mild temperature or air-dry them in a desiccator.
-
Protocol 2: Anti-solvent Crystallization
-
Preparation of Concentrated Solution:
-
Dissolve this compound in a minimum amount of a suitable solvent (e.g., water) at a constant temperature to create a concentrated, but not necessarily saturated, solution.
-
-
Addition of Anti-solvent:
-
Slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble, e.g., ethanol or acetone) to the solution with gentle stirring.[10]
-
The anti-solvent should be added dropwise to allow for controlled precipitation and the formation of well-defined crystals.[10]
-
Continue adding the anti-solvent until a desired level of turbidity is observed, indicating the onset of crystallization.
-
-
Crystal Growth and Harvesting:
-
Cover the vessel and allow it to stand undisturbed to let the crystals grow.
-
Collect, wash, and dry the crystals as described in the cooling crystallization protocol.
-
Protocol 3: Vapor Diffusion (Hanging Drop Method)
-
Reservoir Preparation:
-
In each well of a 24-well crystallization plate, place a larger volume (e.g., 500 µL) of the crystallization solution (precipitant solution).[11]
-
-
Drop Preparation:
-
Sealing and Incubation:
-
Invert the coverslip and place it over the well, ensuring a tight seal with vacuum grease to create a closed system.[11][12]
-
Water will slowly vaporize from the drop and move to the more concentrated reservoir solution, causing the concentration of the solute in the drop to increase gradually, leading to crystallization.[12][13]
-
Incubate the plate in a stable temperature environment and monitor for crystal growth over time.
-
Visualizing Workflows and Logic
Experimental Workflow for Crystallization Optimization
Caption: A general workflow for developing and optimizing a crystallization protocol.
Troubleshooting Decision Tree for Crystallization
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. Caking of L-histidine monohydrochloride monohydrate crystals induced due to trace moisture sorption without desorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. Safety and efficacy of l‐histidine monohydrochloride monohydrate produced using Corynebacterium glutamicum KCCM 80179 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. digital_collect.lib.buu.ac.th [digital_collect.lib.buu.ac.th]
- 11. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: DL-Histidine Monohydrochloride Monohydrate in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of DL-Histidine monohydrochloride monohydrate in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound in solution?
A1: The primary degradation product of histidine in solution is trans-urocanic acid. This can form through a deamination process, which may be influenced by factors such as microbial contamination or exposure to certain catalysts.[1][2]
Q2: What are the optimal storage conditions for an aqueous solution of this compound?
A2: To minimize degradation, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8°C), protected from light, and in a tightly sealed container to prevent microbial contamination. For long-term storage, consider sterile filtration and storage at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: Can metal ions affect the stability of my histidine solution?
A3: Yes, certain metal ions can impact the stability of histidine solutions. For instance, the presence of manganese ions (Mn²⁺) has been shown to slightly activate the degradation of histidine to trans-urocanic acid. Conversely, the presence of iron ions (Fe²⁺) did not show a significant effect on this specific degradation pathway.[1] The addition of chelating agents like EDTA and DTPA can counteract the effects of these metal ions.[1]
Q4: Is it true that other amino acids can help stabilize my histidine solution?
A4: Yes, studies have shown that the addition of other amino acids, specifically alanine and cysteine, can significantly inhibit the degradation of histidine to trans-urocanic acid. Reductions in degradation by as much as 97% with alanine and 98% with cysteine have been reported.[1]
Q5: My histidine solution has turned yellow. What could be the cause?
A5: A yellow discoloration of a histidine solution can be an indication of degradation. This can be caused by several factors, including exposure to high temperatures, light, or interaction with certain materials like stainless steel, especially at elevated temperatures.[3][4] It is recommended to investigate the storage conditions and potential sources of contamination.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the preparation, storage, and analysis of this compound solutions.
Issue 1: Discoloration or Particulate Formation in Solution
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Solution turns yellow or brown | - High Temperature Storage: Exposure to elevated temperatures can accelerate degradation reactions.[3][4] - Light Exposure: Photodegradation can occur, especially in the presence of photosensitizers.[5][6] - Interaction with Container: High concentrations of histidine in solution can lead to coloration upon storage at elevated temperatures in stainless steel containers.[3][4] | - Store solutions at recommended refrigerated temperatures (2-8°C). - Protect solutions from light by using amber vials or storing them in the dark. - For storage of high concentration histidine solutions, consider using alternative container materials to stainless steel if elevated temperatures are a concern. |
| Cloudiness or precipitation | - Solubility Limit Exceeded: The concentration of this compound may be too high for the chosen solvent or temperature. - pH Shift: Changes in pH can affect the solubility of histidine. - Contamination: Microbial growth can cause turbidity. | - Gently warm the solution to see if the precipitate redissolves. - Verify that the concentration is within the solubility limits for the given conditions. - Ensure the pH of the solution is within the desired range. - Prepare solutions under sterile conditions and consider sterile filtration. |
Issue 2: Unexpected Results in HPLC Analysis
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Appearance of a new peak, especially a large peak at the total permeation volume in SEC | - Degradation to trans-urocanic acid: This is a known degradant of histidine and can appear as a distinct peak in chromatographic analysis.[1] | - Confirm the identity of the peak by comparing its retention time and UV profile to a trans-urocanic acid standard. LC-MS can be used for definitive identification.[2] - Review solution preparation and storage procedures to identify potential causes of degradation (see Issue 1). |
| Peak tailing or fronting | - Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of histidine and its interaction with the stationary phase. - Column Overload: Injecting too concentrated a sample. - Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase. | - Adjust the mobile phase pH to optimize peak shape. - Reduce the injection volume or dilute the sample. - Implement a column washing protocol or replace the column if necessary. |
| Inconsistent retention times | - Changes in mobile phase composition: Inaccurate mixing or evaporation of volatile components. - Temperature fluctuations: Inconsistent column temperature. - Column equilibration: Insufficient time for the column to equilibrate with the mobile phase. | - Prepare fresh mobile phase daily and ensure proper mixing and degassing. - Use a column oven to maintain a constant temperature. - Ensure the column is fully equilibrated before starting the analysis. |
Data Presentation
Table 1: Factors Influencing the Degradation of Histidine in Solution
| Factor | Observation | Quantitative Impact (if available) | Reference(s) |
| Contamination | Can induce the degradation of histidine to trans-urocanic acid. | Not specified | [1] |
| Metal Ions (Mn²⁺) | Slightly activates the degradation of histidine. | Not specified | [1] |
| Metal Ions (Fe²⁺) | Does not significantly affect the degradation to trans-urocanic acid. | No significant effect | [1] |
| Chelating Agents (EDTA, DTPA) | Counteract the activating effect of Mn²⁺. | Not specified | [1] |
| Amino Acid Additives (Alanine) | Inhibits the degradation of histidine. | 97% reduction in degradation | [1] |
| Amino Acid Additives (Cysteine) | Inhibits the degradation of histidine. | 98% reduction in degradation | [1] |
| High Temperature | Can lead to coloration and formation of aggregates in high concentration solutions, especially in stainless steel containers. | Not specified | [3][4] |
| Light Exposure | Can lead to photodegradation, mediated by histidine-derived photosensitizers. | pH-dependent; reduced at pH > 7 | [5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its primary degradant, trans-urocanic acid.
1. Materials and Reagents:
-
This compound reference standard
-
trans-Urocanic acid reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (for histidine) and 280 nm (for trans-urocanic acid)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in water. Prepare a separate stock solution of trans-urocanic acid (e.g., 0.1 mg/mL) in a suitable solvent. Create working standards by diluting the stock solutions.
-
Sample Solution: Dilute the experimental sample to a concentration within the linear range of the assay.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on the retention times of the reference standards.
-
Quantify the amount of DL-Histidine and trans-urocanic acid using a calibration curve generated from the standard solutions.
Protocol 2: Forced Degradation Study of this compound Solution
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours in a controlled temperature oven.
-
Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
3. Sample Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.
-
Evaluate the chromatograms for the appearance of new peaks and the decrease in the main histidine peak.
Mandatory Visualization
Caption: Degradation pathway of histidine and influencing factors.
Caption: Troubleshooting workflow for histidine solution degradation.
References
- 1. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and quantification of histidine degradation in therapeutic protein formulations by size exclusion-hydrophilic interaction two dimensional-liquid chromatography with stable-isotope labeling mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of histidine on the stability and physical properties of a fully human antibody in aqueous and solid forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photosensitizers form in histidine buffer and mediate the photodegradation of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Endotoxin Levels in L-Histidine Monohydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing endotoxin levels when using cell culture grade L-Histidine monohydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is endotoxin and why is it a concern in cell culture?
A1: Endotoxins, also known as lipopolysaccharides (LPS), are major components of the outer membrane of most Gram-negative bacteria[1][2][3]. These molecules are released when bacteria die or during active growth and are common contaminants in laboratory reagents[1][4]. In cell culture, even low levels of endotoxin can cause a variety of problems, including stimulating inflammatory responses, inhibiting cell growth, altering protein production, and leading to inconsistent experimental results[1][5][6][7]. For injectable drugs and biologics, endotoxins can cause pyrogenic responses in patients, ranging from fever and chills to fatal septic shock[1].
Q2: What are the primary sources of endotoxin contamination when working with L-Histidine monohydrochloride?
A2: Potential sources of endotoxin contamination when using L-Histidine monohydrochloride in cell culture include:
-
The L-Histidine Product Itself: L-Histidine for commercial use is often produced through bacterial fermentation, frequently using E. coli[8][9]. If not adequately purified, the final product can contain endotoxins from the host bacteria.
-
Water: The water used to dissolve the L-Histidine powder and prepare media is a major potential source. Poorly maintained water purification systems can harbor bacteria that release endotoxins[1][10].
-
Other Media Components: Sera (especially Fetal Bovine Serum), and other reagents can also introduce endotoxins into the final cell culture medium[1][4].
-
Labware: Glassware and plasticware can be contaminated with endotoxins. Standard autoclaving will sterilize labware but does not destroy endotoxins due to their high heat stability[1][10].
Q3: What are the acceptable limits for endotoxin in cell culture reagents?
A3: The acceptable limit for endotoxin can vary depending on the cell type and application. Some cell lines are more sensitive to endotoxins than others[2][5][6]. However, general guidelines exist for commercially prepared reagents and final products.
| Reagent/Product | Typical Endotoxin Limit |
| Cell Culture Media (Commercial) | < 0.1 ng/mL or < 1 EU/mL |
| Fetal Bovine Serum (Low Endotoxin) | < 1 ng/mL or < 10 EU/mL |
| Water for Injection (WFI) | < 0.25 EU/mL |
| Recombinant Proteins | < 1 EU/mg |
| Medical Devices (Eluates) | < 0.5 EU/mL |
Note: 1 Endotoxin Unit (EU) is approximately equal to 0.1 to 0.2 ng of endotoxin per mL.[1][4]
Q4: How can I test for endotoxin contamination in my L-Histidine solution?
A4: The most common and sensitive method for detecting endotoxins is the Limulus Amebocyte Lysate (LAL) test[4]. This assay utilizes a lysate derived from the blood cells of the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxin[11][12]. There are three main types of LAL assays: the gel-clot, turbidimetric, and chromogenic methods[4][12]. The kinetic turbidimetric and chromogenic assays are generally more sensitive and quantitative[4].
Troubleshooting Guide
Issue: I suspect high endotoxin levels from my L-Histidine monohydrochloride solution are affecting my cell cultures.
This guide will help you identify the source of contamination and take corrective actions.
Step 1: Verify the Problem
-
Symptom Checklist:
-
Action: If you observe these symptoms, proceed to endotoxin testing.
Step 2: Test for Endotoxin
-
Action: Perform a quantitative LAL test on your prepared L-Histidine solution and other components of your cell culture medium.
-
Workflow for Endotoxin Testing:
Caption: Workflow for quantitative endotoxin testing.
Step 3: Isolate the Source of Contamination
-
Systematic Testing:
-
Test the Water: Test the water used to dissolve the L-Histidine. This is a very common source of contamination[10].
-
Test Unopened L-Histidine: Prepare a solution from a new, unopened container of L-Histidine monohydrochloride using certified endotoxin-free water. Test this solution. This will determine if the raw material is contaminated.
-
Test Other Reagents: Systematically test other components of your media, such as serum and other supplements[4].
-
Check Labware: Ensure all glassware has been depyrogenated (see protocols below) and that you are using certified endotoxin-free plasticware[10][13].
-
-
Troubleshooting Logic:
Caption: Decision tree for isolating the source of endotoxin.
Step 4: Implement Corrective Actions
-
If L-Histidine is the source:
-
Contact the manufacturer and provide the lot number and your testing data.
-
Obtain a new lot of L-Histidine monohydrochloride, preferably with a Certificate of Analysis showing low endotoxin levels.
-
-
If water is the source:
-
Use commercially available, certified pyrogen-free Water for Injection (WFI) for preparing your solutions[10].
-
Have your water purification system serviced and regularly tested.
-
-
If labware is the source:
-
Implement a rigorous depyrogenation protocol for all glassware.
-
-
For Persistent Contamination (Endotoxin Removal):
-
If you cannot replace the contaminated L-Histidine, you may need to perform endotoxin removal. Methods include affinity chromatography using polymyxin B or immobilized histidine, and phase separation with Triton X-114[14][15][16]. Note that immobilized histidine can be used to remove endotoxin from protein solutions, a similar principle could be applied cautiously to an amino acid solution, but validation would be required[15].
-
Key Experimental Protocols
Protocol 1: Depyrogenation of Glassware
Endotoxins are heat stable, so standard autoclaving is insufficient for their removal[10].
Methodology:
-
Thoroughly wash and rinse all glassware with high-purity, low-endotoxin water.
-
Place the clean, dry glassware in a dry heat oven.
-
Heat the glassware to 250°C and maintain this temperature for at least 30 minutes or 180°C for 3 hours [1][10].
-
Allow the glassware to cool completely in the oven before removing to prevent cracking and recontamination.
-
Store depyrogenated glassware in a manner that prevents recontamination (e.g., covered with aluminum foil).
Protocol 2: Limulus Amebocyte Lysate (LAL) Gel-Clot Assay (Qualitative/Semi-Quantitative)
This protocol provides a basic overview of the gel-clot method for determining if endotoxin levels are above or below a certain threshold.
Materials:
-
LAL Gel-Clot single-test vials (with a specific sensitivity, λ, e.g., 0.125 EU/mL)
-
Sample to be tested (e.g., L-Histidine solution)
-
Positive Product Control (PPC): Sample spiked with a known amount of endotoxin (e.g., 2λ)
-
Negative Control: LAL Reagent Water (LRW)
-
Depyrogenated test tubes and pipette tips
-
Incubator or water bath at 37°C ± 1°C[11]
Methodology:
-
Prepare your L-Histidine solution and any required dilutions using LAL Reagent Water. The pH of the sample mixed with the lysate should be between 6.9 and 7.9[11]. Adjust if necessary with pyrogen-free acid or base.
-
Reconstitute LAL vials according to the manufacturer's instructions, typically by adding 0.5 mL of the sample or control directly to the lyophilized reagent[11][17].
-
Set up the following reactions in duplicate:
-
Sample: Add 0.5 mL of the L-Histidine solution to two LAL vials.
-
Positive Product Control (PPC): Add 0.5 mL of the spiked L-Histidine solution to two LAL vials. This control ensures the sample itself does not inhibit the clotting reaction.
-
Negative Control: Add 0.5 mL of LAL Reagent Water to two LAL vials. This should not form a clot.
-
-
Gently mix all vials and place them in a 37°C incubator, avoiding any vibration.
-
Incubate for the time specified by the manufacturer (typically 60 minutes)[18].
-
After incubation, carefully remove the vials one by one and invert them 180° in a single, smooth motion[11].
-
Interpreting Results:
-
Positive Result: A solid gel forms and remains intact at the bottom of the vial.
-
Negative Result: No solid gel is formed; the liquid flows down the side of the vial.
-
Valid Test: The Negative Control must be negative, and the Positive Product Control must be positive. If these conditions are not met, the test is invalid.
-
Sample Interpretation: If the sample vial forms a solid gel, the endotoxin concentration is equal to or greater than the vial's sensitivity (λ).
-
-
Signaling Pathway of LAL Assay:
Caption: Endotoxin-triggered enzymatic cascade in the LAL assay.
References
- 1. corning.com [corning.com]
- 2. cellsciences.com [cellsciences.com]
- 3. genscript.com [genscript.com]
- 4. 细胞培养常问问题:细菌内毒素污染 [sigmaaldrich.com]
- 5. bcis.gr [bcis.gr]
- 6. wakopyrostar.com [wakopyrostar.com]
- 7. abbiosciences.com [abbiosciences.com]
- 8. Safety and Efficacy of l‐histidine monohydrochloride monohydrate produced by fermentation using Escherichia coli KCCM 80212 as a feed additive for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of l‐histidine monohydrochloride monohydrate produced by fermentation with Escherichia coli (NITE BP‐02526) for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Five Easy Ways to Keep Your Cell Cultures Endotoxin-Free | Reduce Endotoxin Contamination Risk | Corning [corning.com]
- 14. Methods of Endotoxin Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 15. Specific removal of endotoxin from protein solutions by immobilized histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endotoxin Deactivation by Transient Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acciusa.com [acciusa.com]
- 18. lonzabio.jp [lonzabio.jp]
Validation & Comparative
DL-Histidine vs. L-Histidine for Protein Formulation Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Histidine is a cornerstone excipient in biopharmaceutical formulations, particularly for monoclonal antibodies (mAbs), owing to its multifaceted role in ensuring protein stability. Its imidazole side chain, with a pKa around 6.0, provides excellent buffering capacity in the physiologically relevant pH range of 5.5 to 7.4.[1] Beyond pH control, histidine actively contributes to stability by inhibiting aggregation, acting as an antioxidant, and even reducing viscosity in high-concentration formulations.[2][3] The stabilizing effect is largely attributed to its ability to shield solvent-exposed hydrophobic patches on the protein surface, thereby reducing the propensity for protein-protein interactions that lead to aggregation.[2][4]
While the naturally occurring L-histidine is the conventional choice, emerging research into the stereospecific interactions of histidine with proteins has brought D-histidine, and by extension, the racemic mixture DL-histidine, into focus as a potential alternative for optimizing formulation stability. This guide provides an objective comparison based on available experimental data.
Comparative Analysis: Stereospecific Interactions
Recent studies have revealed that the chirality of histidine influences its interaction with monoclonal antibodies. A key study employing Isothermal Titration Calorimetry (ITC) and Electrophoretic Light Scattering (ELS) demonstrated distinct differences in the binding landscape of D- and L-histidine on a mAb surface.[1]
Table 1: Comparison of D-Histidine and L-Histidine Interactions with a Monoclonal Antibody
| Parameter | L-Histidine | DL-Histidine (Inferred) | D-Histidine | Implication for Formulation Stability |
| Interaction Sites (ITC) | Baseline | Potentially more than L-Histidine | 2-4 additional sites compared to L-Histidine | The greater number of interaction sites for D-histidine suggests a more extensive binding to the mAb surface, which could lead to enhanced shielding of hydrophobic regions and potentially greater inhibition of aggregation.[1] A DL-histidine formulation would likely exhibit an intermediate effect. |
| Net Protein Charge (ELS) | Baseline | Potential for some reduction in net negative charge | Reduction in net negative charge | The increased interaction of D-histidine alters the surface charge of the mAb.[1] This could influence protein-protein interactions and solubility. The effect of DL-histidine would depend on the competitive binding of the two isomers. |
Mechanisms of Stabilization and the Role of Stereochemistry
The primary mechanisms by which histidine stabilizes proteins include:
-
Buffering Capacity: Maintaining a stable pH is crucial for preventing pH-sensitive degradation pathways like aggregation and hydrolysis.[1]
-
Inhibition of Aggregation: Histidine can directly interact with the protein surface, shielding hydrophobic patches and reducing the likelihood of aggregation.[1][2]
-
Antioxidant Effects: Histidine can scavenge reactive oxygen species (ROS) and chelate metal ions that catalyze oxidation, thus protecting sensitive amino acid residues.[1]
The discovery of stereospecific interactions adds another layer to our understanding. The observation that D-histidine exhibits a greater number of interaction sites with a monoclonal antibody suggests a different, potentially more comprehensive, binding pattern on the protein surface.[1] This enhanced interaction could theoretically provide superior protection against aggregation by more effectively "coating" the vulnerable hydrophobic regions. Consequently, a formulation containing DL-histidine might offer a different stability profile compared to one with purely L-histidine, due to the contribution of the D-isomer's unique binding properties.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Protein-Histidine Interaction
Objective: To determine the binding affinity, stoichiometry, and thermodynamics of the interaction between histidine isomers and a target protein.
Methodology:
-
Sample Preparation:
-
Dialyze the protein extensively against the desired buffer to ensure buffer matching between the protein solution and the titrant.
-
Prepare solutions of L-histidine and DL-histidine in the same dialysis buffer.
-
Accurately determine the concentrations of the protein and histidine solutions. A common starting point is to have the protein concentration in the sample cell at least 10-fold higher than the expected dissociation constant (Kd), and the histidine concentration in the syringe 10-20 times the protein concentration.[5][6][7]
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the histidine solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the histidine solution into the protein solution while monitoring the heat change.
-
A control experiment involving the injection of the histidine solution into the buffer alone should be performed to account for the heat of dilution.[7]
-
-
Data Analysis:
-
Integrate the heat-change peaks from each injection.
-
Plot the integrated heat data against the molar ratio of histidine to protein.
-
Fit the resulting binding isotherm to a suitable binding model to extract the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[7]
-
References
- 1. Stereospecific interactions between histidine and monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
A Comparative Analysis of L-Histidine and D-Histidine in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of L-histidine and its isomer, D-histidine, for application in mammalian cell culture media. While L-histidine is an essential and standard component of all basal media formulations, the use and implications of D-histidine are less understood. This document outlines the fundamental biochemical differences between these isomers, summarizes their metabolic fates, and provides detailed experimental protocols for researchers wishing to conduct a comparative performance analysis.
Introduction to Histidine Isomers
L-histidine is one of the nine essential amino acids required for mammalian cell growth and is integral to protein synthesis and various metabolic functions.[1][2][3] Its imidazole side chain has a pKa near physiological pH, making it a versatile proton donor and acceptor in enzymatic reactions and a key chelator of metal ions.[3][4] D-histidine is the non-proteinogenic enantiomer of L-histidine. While not typically incorporated into proteins in mammalian cells, it can be metabolized by a specific enzyme system, leading to distinct cellular effects.[2][5]
Comparative Biochemical and Metabolic Overview
The primary distinction between L-histidine and D-histidine in cell culture lies in their recognition by cellular machinery and their subsequent metabolic pathways. L-histidine is actively utilized for protein synthesis, whereas D-histidine is primarily a substrate for catabolism by the enzyme D-amino acid oxidase (DAO).[5]
| Feature | L-Histidine | D-Histidine |
| Primary Role | Protein synthesis, nucleotide synthesis precursor, pH buffering.[3] | Substrate for D-amino acid oxidase (DAO).[5] |
| Metabolizing Enzyme | Aminoacyl-tRNA synthetases (for protein synthesis); Histidase (for catabolism). | D-amino acid oxidase (DAO).[5][6] |
| Key Metabolic Byproducts | Histamine, Carnosine, Urocanic Acid.[1][5] | α-keto acid (Imidazolepyruvic acid), Ammonia (NH₃), Hydrogen Peroxide (H₂O₂).[5] |
| Effect on Oxidative Stress | Can potentiate H₂O₂-induced DNA damage at high concentrations.[7][8] | Direct production of H₂O₂ via DAO activity can induce oxidative stress and cellular senescence.[9] |
| Toxicity Profile (in vivo) | Generally low; essential for growth. | No significant difference in acute toxicity (LD50) compared to L-histidine observed in rats.[10] |
Signaling and Metabolic Pathways
The metabolic processing of each isomer leads to fundamentally different downstream effects. L-histidine's metabolism is integrated with core anabolic and catabolic pathways, while D-histidine metabolism is primarily a catabolic process that generates reactive oxygen species (ROS).
L-Histidine Metabolic Pathway
L-histidine is a precursor for several important biomolecules, including histamine, which is involved in inflammatory responses, and carnosine, an antioxidant dipeptide. Its catabolism is linked to folate metabolism and the production of glutamate.
D-Histidine Metabolic Pathway
D-histidine is not used for protein synthesis. Instead, it is oxidized by the peroxisomal enzyme D-amino acid oxidase (DAO). This reaction is a significant source of hydrogen peroxide (H₂O₂), a key reactive oxygen species that can impact cell signaling, induce oxidative stress, and lead to cellular senescence.
Experimental Protocols for Comparative Analysis
To objectively assess the viability of substituting L-histidine with D-histidine, a structured experimental approach is required. The following protocols provide a framework for comparing their effects on cell growth, viability, productivity, and metabolism in a representative mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.
Protocol 1: Comparative Analysis in a Fed-Batch Culture
Objective: To compare the effects of L-histidine and D-histidine on CHO cell growth, viability, and recombinant protein production in a fed-batch model.
Materials:
-
Recombinant CHO cell line (e.g., producing a monoclonal antibody).
-
Chemically defined basal medium, prepared without histidine.
-
Chemically defined feed medium, prepared without histidine.
-
Sterile stock solutions of L-histidine (e.g., 100 mM).
-
Sterile stock solutions of D-histidine (e.g., 100 mM).
-
Shake flasks or benchtop bioreactors.
-
Cell counter (e.g., Vi-CELL XR).
-
Metabolite analyzer (e.g., BioProfile FLEX2).
-
HPLC or ELISA kit for product titer quantification.
Methodology:
-
Media Preparation: Prepare three sets of basal and feed media:
-
Control: Basal and feed media supplemented with the standard concentration of L-histidine.
-
D-His Group: Basal and feed media supplemented with D-histidine at a molar equivalent concentration to the L-histidine control.
-
No-His Group: Basal and feed media with no histidine supplementation (negative control).
-
-
Culture Inoculation: Inoculate shake flasks or bioreactors for each condition at a starting viable cell density of 0.5 x 10⁶ cells/mL.
-
Culture Maintenance: Maintain cultures under standard conditions (e.g., 37°C, 5% CO₂, 120 RPM).
-
Fed-Batch Strategy: Beginning on day 3, supplement the cultures daily with the corresponding feed medium according to a pre-defined feeding strategy (e.g., 10% of initial volume).
-
Daily Sampling: Aseptically collect samples daily for 14 days.
-
Data Collection:
-
Cell Growth & Viability: Measure Viable Cell Density (VCD) and percent viability.
-
Metabolites: Analyze supernatant for glucose, lactate, ammonia, and amino acid concentrations. Pay close attention to the consumption/accumulation rates of both histidine isomers.
-
Product Titer: Quantify the concentration of the recombinant protein in the supernatant.
-
-
Data Analysis: Plot VCD, viability, and titer over time for each condition. Calculate specific growth rates and specific productivity (qP).
Protocol 2: D-Amino Acid Oxidase (DAO) Activity Assay
Objective: To determine if the cell line possesses functional DAO activity capable of metabolizing D-histidine.
Materials:
-
Cell lysate from the CHO cell line under investigation.
-
Assay buffer (e.g., 100 mM pyrophosphate buffer, pH 8.3).
-
D-histidine solution (substrate).
-
FAD solution (cofactor).
-
Peroxidase.
-
A colorimetric or fluorometric probe for H₂O₂ detection (e.g., Amplex Red).
-
96-well microplate and plate reader.
Methodology:
-
Cell Lysate Preparation: Harvest cells during the exponential growth phase and prepare a cell lysate via sonication or homogenization on ice.
-
Reaction Setup: In a 96-well plate, add cell lysate, FAD, and the H₂O₂ probe to the assay buffer.
-
Initiate Reaction: Start the reaction by adding the D-histidine substrate solution.
-
Measurement: Monitor the increase in absorbance or fluorescence over time at the appropriate wavelength. The rate of change is proportional to the DAO activity.
-
Control: Run a parallel reaction without the D-histidine substrate to account for any background H₂O₂ production.
Experimental Workflow and Logic
The decision to evaluate D-histidine as a potential substitute for L-histidine should follow a logical progression, starting with fundamental characterization and moving to performance assessment.
Conclusion and Recommendations
Based on fundamental metabolic principles, L-histidine cannot be directly replaced by D-histidine in mammalian cell culture media without significant consequences. L-histidine is essential for building proteins, a function that D-histidine cannot fulfill. Furthermore, the metabolism of D-histidine through D-amino acid oxidase generates hydrogen peroxide, which is likely to induce oxidative stress and negatively impact cell growth and viability.
For researchers exploring alternative nutrient sources or investigating the effects of D-amino acids, it is critical to first establish the metabolic capability of the specific cell line to process them. The provided protocols offer a robust framework for conducting such a comparative analysis. However, it is anticipated that for most applications, particularly in biopharmaceutical production, L-histidine will remain the indispensable isomer of choice.
References
- 1. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of L-histidine on hydrogen peroxide-induced DNA damage and cytotoxicity in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effective replacement of blood meal by L-histidine in diets for salmon | Engormix [en.engormix.com]
- 9. Benchmarking of commercially available CHO cell culture media for antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Guide to Purity Analysis of DL-Histidine Monohydrochloride Monohydrate
For researchers, scientists, and drug development professionals, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and research chemicals like DL-Histidine monohydrochloride monohydrate is paramount for ensuring experimental reproducibility, product quality, and safety. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods and an alternative analytical technique, Quantitative Nuclear Magnetic Resonance (qNMR), for the purity assessment of this essential amino acid derivative.
This comparison will delve into the experimental protocols for a common Reversed-Phase HPLC (RP-HPLC) method, a Hydrophilic Interaction Liquid Chromatography (HILIC) method, and qNMR. The guide will present supporting data in a clear, tabular format and visualize the experimental workflow.
Comparison of Analytical Methodologies
The purity of this compound can be determined by various analytical techniques. HPLC is a widely used method due to its high sensitivity and resolving power, allowing for the separation and quantification of the main component from its potential impurities.[1] Alternative methods like qNMR offer the advantage of being a primary ratio method, providing a direct measurement of purity without the need for a specific reference standard for the analyte.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For polar compounds like histidine, different HPLC modes can be employed:
-
Reversed-Phase (RP) HPLC: This is a common chromatographic technique but can be challenging for retaining highly polar molecules like histidine.[2] Methods often employ ion-pairing reagents or derivatization to enhance retention and detection.
-
Mixed-Mode Chromatography: These columns utilize a combination of retention mechanisms, such as reversed-phase and ion-exchange, to improve the separation of polar and charged analytes like amino acids.[2][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the analysis of highly polar compounds and offers the advantage of analyzing amino acids without the need for derivatization.[4][5]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte to the integral of a known amount of an internal standard.[1] It is highly specific and provides structural information, making it a powerful tool for purity assessment.[1]
Experimental Workflow
The general workflow for the purity analysis of this compound using chromatographic and spectroscopic techniques is outlined below.
Experimental Protocols
Detailed methodologies for two HPLC methods and one qNMR method are provided below.
Method 1: Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing
This method is based on a typical ion-pairing reversed-phase HPLC approach for amino acid analysis.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Dissolve 2.27 g of Potassium dihydrogen phosphate and 1.08 g of Sodium 1-Octanesulfonate in 850 mL of water. Adjust the pH to 2.5 with Phosphoric acid, then add 100 mL of Acetonitrile and dilute to 1,000 mL with water.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 35°C.[6]
-
Detection: UV at 205 nm.[7]
-
Sample Preparation: Accurately weigh and dissolve about 50 mg of this compound in the mobile phase to make 100 mL.
-
Standard Preparation: Prepare a standard solution of L-Histidine of known concentration in the mobile phase.
-
Analysis: Inject equal volumes (e.g., 10 µL) of the sample and standard solutions. Calculate the purity by comparing the peak area of the analyte in the sample to that of the standard (external standard method) or by area normalization, assuming all impurities have a similar response factor.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This method allows for the analysis of histidine without derivatization.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: Kromasil SIL, 4.6 x 250 mm, 5 µm.[4]
-
Mobile Phase: Isocratic elution with a mixture of 50 mM Potassium dihydrogen phosphate (A) and Acetonitrile (B) in a ratio of 30:70 (A:B).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 220 nm.[8]
-
Sample Preparation: Accurately weigh and dissolve about 25 mg of this compound in a mixture of mobile phase A and water (50:50) to make 50 mL.
-
Analysis: Inject 10 µL of the sample solution. Purity is typically calculated using the area normalization method, where the area of the main histidine peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Method 3: Quantitative ¹H-NMR (qNMR)
This method provides an absolute measure of purity.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic acid (or other suitable certified reference material with non-overlapping signals).
-
Solvent: Deuterium oxide (D₂O).
-
Sample Preparation: Accurately weigh about 10 mg of this compound and 10 mg of the internal standard into a vial. Dissolve in a known volume of D₂O (e.g., 1.0 mL).
-
NMR Acquisition: Acquire a quantitative ¹H-NMR spectrum with appropriate relaxation delays to ensure full signal recovery.
-
Data Processing: Integrate the well-resolved signals of both the analyte (e.g., imidazole protons of histidine) and the internal standard.
-
Purity Calculation: The purity is calculated using the following formula: Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / manalyte) * (mIS / MWIS) * PIS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).
Data Presentation
The following table summarizes the expected performance characteristics of the described analytical methods for the purity analysis of this compound.
| Parameter | RP-HPLC with Ion-Pairing | HILIC | Quantitative ¹H-NMR (qNMR) |
| Principle | Separation based on hydrophobicity with ion-pairing agent. | Separation based on partitioning into a water-enriched layer on a polar stationary phase.[4] | Absolute quantification based on the ratio of analyte to internal standard signals.[1] |
| Derivatization Required | No | No | No |
| Typical Purity Value | ≥ 98.0%[1] | > 99.0% | > 99.0%[1] |
| Key Advantages | - Widely available instrumentation. - Good for routine QC. | - No need for ion-pairing reagents or derivatization.[4] - Good retention for polar compounds. | - Absolute purity determination.[1] - No need for a specific analyte reference standard. - Provides structural confirmation. |
| Key Disadvantages | - Ion-pairing reagents can be harsh on columns and are not MS-compatible. - May have poor retention for very polar impurities. | - Can be more sensitive to mobile phase composition and water content. - May require longer equilibration times. | - Lower sensitivity compared to HPLC. - Requires specialized instrumentation and expertise. - Potential for signal overlap. |
| Reference Standard | Requires a reference standard of the main component for accurate quantification.[1] | Relative purity by area percent; requires a reference standard for identity confirmation. | Requires a certified internal standard.[1] |
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
Reversed-Phase HPLC with ion-pairing is a robust and widely accessible method suitable for routine quality control environments where a reference standard is available.
-
HILIC offers a more modern approach, avoiding the complications of ion-pairing reagents and providing excellent retention for polar molecules like histidine, making it a strong choice for both routine and research applications.
-
Quantitative NMR stands out as a powerful, non-destructive technique for obtaining an absolute purity value without the need for an analyte-specific reference standard.[1] This makes it particularly valuable for the certification of reference materials and in research settings where the highest accuracy is required.
For a comprehensive purity assessment, a combination of a chromatographic technique (like HPLC) to profile impurities and a quantitative method (like qNMR) to determine the absolute purity of the main component is often the most rigorous approach.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. images.chemycal.com [images.chemycal.com]
- 7. CN101968472A - Method for analyzing raw materials of histidine and histidine monohydrochloride and preparation by HPLC method - Google Patents [patents.google.com]
- 8. HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Assay of L-Histidine Monohydrochloride Monohydrate: Potentiometric Titration vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of L-Histidine monohydrochloride monohydrate is critical for quality control, formulation development, and stability studies. This guide provides an objective comparison of the official pharmacopoeial method, potentiometric titration, with alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The performance of each method is evaluated based on experimental data, and detailed experimental protocols are provided.
Comparison of Analytical Methods
The choice of an analytical method for the assay of L-Histidine monohydrochloride monohydrate depends on various factors, including the specific requirements of the analysis (e.g., routine quality control vs. stability-indicating assay), available instrumentation, and desired performance characteristics. While potentiometric titration is a well-established and robust method, chromatographic and spectrophotometric techniques offer distinct advantages in terms of specificity and sensitivity.
| Parameter | Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Principle | Acid-base neutralization reaction | Separation based on partitioning between a stationary and mobile phase | Formation of a colored complex with diazotized sulfanilic acid |
| Specificity | Non-specific; titrates total basicity | High; can separate the analyte from impurities and degradation products | Moderate; potential for interference from other amino acids or compounds that react with the coloring agent |
| Accuracy (Recovery) | 99.0% - 101.0%[1][2] | 98% - 102%[3][4] | 99.31% - 100.87%[5] |
| Precision (%RSD) | ≤ 1.0%[1][2] | Repeatability (RSDr): 0.1% - 2.1%[3][4] | Not explicitly stated, but recovery data suggests good precision |
| Linearity (r²) | ≥ 0.99[1][2] | Typically ≥ 0.99 | 0.9997[5] |
| Range | 80% - 120% of the test concentration[1][2] | Wide, dependent on detector response | 33 µg/15 mL - 77 µg/15 mL[5][6] |
| Primary Use | Official assay method for bulk drug substance (Pharmacopoeia) | Purity testing, stability-indicating assays, quantification in complex matrices | Quantitative analysis in pharmaceutical formulations |
Experimental Protocols
Potentiometric Titration
This method is based on the neutralization of the histidine molecule. L-Histidine monohydrochloride monohydrate is dissolved in water and titrated with a standardized solution of sodium hydroxide. The endpoint is determined potentiometrically using a pH meter or an automatic titrator.[1][2]
Reagents and Equipment:
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
Purified Water
-
Potentiometric autotitrator with a combined pH electrode
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.500 g of L-Histidine monohydrochloride monohydrate into a suitable beaker.
-
Dissolve the sample in 50 mL of purified water.
-
Titrate the solution with standardized 0.1 M Sodium Hydroxide to a potentiometric endpoint.
-
The percentage of L-Histidine monohydrochloride monohydrate is calculated based on the volume of titrant consumed.[2]
Calculation: % Assay = (V * N * F * 100) / W Where:
-
V = Volume of NaOH used in mL
-
N = Normality of NaOH solution
-
F = Molar equivalent factor for L-Histidine monohydrochloride monohydrate (e.g., 19.16)[2]
-
W = Weight of the sample in mg
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the assay and purity determination of L-Histidine monohydrochloride monohydrate. It offers high specificity, allowing for the separation of the active pharmaceutical ingredient (API) from potential impurities and degradation products. A common approach involves reversed-phase chromatography with UV detection.[3][4]
Reagents and Equipment:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
-
L-Histidine monohydrochloride monohydrate reference standard
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of a buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile).[7][8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of L-Histidine monohydrochloride monohydrate reference standard in the mobile phase to prepare a standard solution of known concentration.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to obtain a solution with a concentration similar to the standard solution.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Calculation: The concentration of L-Histidine monohydrochloride monohydrate in the sample is determined by comparing the peak area of the sample to the peak area of the standard.
UV-Visible Spectrophotometry
This colorimetric method is based on the reaction of histidine with diazotized sulfanilic acid in an alkaline medium to form a yellow-colored complex. The absorbance of the resulting solution is measured at a specific wavelength, and the concentration is determined from a calibration curve.[5][6]
Reagents and Equipment:
-
Sulfanilic acid solution
-
Sodium nitrite solution
-
Sodium carbonate solution
-
L-Histidine monohydrochloride monohydrate reference standard
-
UV-Visible Spectrophotometer
Procedure:
-
Preparation of Diazotized Sulfanilic Acid: Prepare fresh by mixing solutions of sulfanilic acid and sodium nitrite.
-
Calibration Curve: Prepare a series of standard solutions of L-Histidine monohydrochloride monohydrate. To each standard, add the diazotized sulfanilic acid reagent and sodium carbonate solution. Measure the absorbance of each solution at the wavelength of maximum absorption (e.g., 405 nm)[5]. Plot a graph of absorbance versus concentration.
-
Sample Preparation: Prepare a sample solution in the same manner as the standards.
-
Analysis: Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
Method Comparison and Logical Relationships
The selection of an appropriate analytical method is a critical decision in the drug development process. The following diagram illustrates the logical relationship between the three discussed methods based on their primary applications and specificity.
Conclusion
The potentiometric titration method remains a robust and reliable technique for the routine assay of bulk L-Histidine monohydrochloride monohydrate, as reflected in its pharmacopoeial status. Its simplicity and high precision make it a cost-effective choice for quality control.
However, when higher specificity is required, particularly for stability-indicating assays or the analysis of complex formulations, HPLC is the method of choice. Its ability to separate the analyte from impurities provides a more comprehensive understanding of the sample's quality.
The spectrophotometric method offers a simple and sensitive alternative for the quantification of L-Histidine in pharmaceutical preparations, although careful validation is necessary to account for potential interferences from excipients or other components.
Ultimately, the selection of the most appropriate analytical method will depend on the specific analytical challenge and the regulatory requirements. For comprehensive product characterization, a combination of these techniques may be employed.
References
- 1. biospectra.us [biospectra.us]
- 2. biospectra.us [biospectra.us]
- 3. Safety and efficacy of l‐histidine monohydrochloride monohydrate produced using Corynebacterium glutamicum KCCM 80179 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. L-Histidine hydrochloride monohydrate | SIELC Technologies [sielc.com]
- 8. Separation of L-Histidine hydrochloride monohydrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to Common Biological Buffers: Histidine vs. Tris, HEPES, and Phosphate
For researchers, scientists, and drug development professionals, maintaining a stable pH is paramount to the success of a vast array of experiments. The choice of buffering agent can significantly impact experimental outcomes, from enzyme kinetics to cell culture viability. This guide provides an objective comparison of the buffering capacity of L-histidine with other commonly used biological buffers: Tris, HEPES, and phosphate.
This comparison delves into the key performance indicators of these buffers, supported by experimental data and detailed protocols for their evaluation.
Comparative Analysis of Buffer Properties
The effectiveness of a buffer is determined by its pKa, the pH at which the buffer has its maximum buffering capacity, and its effective buffering range, which is typically considered to be pKa ± 1. The table below summarizes these critical values for histidine, Tris, HEPES, and phosphate buffers.
| Buffer | pKa (at 25°C) | Effective pH Range | Key Characteristics |
| L-Histidine | ~1.8 (α-carboxyl), ~6.0 (imidazole) , ~9.2 (α-amino) | 5.0 - 7.0 (imidazole) | Zwitterionic amino acid, useful for biological assays near neutral pH; its buffering capacity is sensitive to the specific pKa being utilized. |
| Tris | ~8.1 | 7.1 - 9.1 | Widely used in molecular biology; pH is temperature-dependent; can interact with some enzymes.[1][2] |
| HEPES | ~7.5 | 6.8 - 8.2 | Zwitterionic buffer, popular in cell culture; less sensitive to temperature changes than Tris; can produce radicals in the presence of light.[3] |
| Phosphate | ~2.15 (pKa1), ~7.2 (pKa2) , ~12.3 (pKa3) | 6.2 - 8.2 (pKa2) | Mimics physiological conditions; can precipitate with divalent cations like Ca²⁺ and Mg²⁺; its buffering range depends on the phosphate species present.[2] |
Quantitative Comparison of Buffering Capacity
The study found that in the pH range of 5.0-6.0, the inherent buffering capacity of a monoclonal antibody at a concentration of 50 mg/mL was comparable to that of 14 mM histidine.[4] This highlights histidine's effectiveness in a pH range critical for the stability of many biologics. The same study also provides experimentally determined parameters for phosphate buffers, which can be used to calculate their buffering capacity at different pH values.[4]
Experimental Protocols
To empirically determine and compare the buffering capacity of histidine with other buffers, a titration-based experiment is the standard method.
Objective:
To determine and compare the buffering capacity of equimolar solutions of Histidine, Tris, HEPES, and Phosphate buffers by titration with a strong acid and a strong base.
Materials:
-
L-Histidine
-
Tris(hydroxymethyl)aminomethane (Tris)
-
4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES)
-
Sodium phosphate monobasic (NaH₂PO₄) and Sodium phosphate dibasic (Na₂HPO₄)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter and electrode
-
Volumetric flasks, burettes, pipettes, and beakers
-
Magnetic stirrer and stir bars
-
Deionized water
Methodology:
-
Buffer Preparation:
-
Prepare 100 mL of 0.1 M solutions of each buffer (Histidine, Tris, HEPES, and Phosphate).
-
For each buffer, dissolve the appropriate amount of the powdered reagent in approximately 80 mL of deionized water.
-
Adjust the pH of each solution to its respective pKa using 0.1 M HCl or 0.1 M NaOH while monitoring with a calibrated pH meter.
-
Once the target pH is reached, transfer the solution to a 100 mL volumetric flask and bring the volume to the mark with deionized water.
-
-
Titration with Strong Acid:
-
Pipette 50 mL of one of the prepared buffer solutions into a 150 mL beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
-
Record the initial pH.
-
Fill a burette with standardized 0.1 M HCl.
-
Add the HCl in small increments (e.g., 0.5 mL). After each addition, allow the solution to stabilize and record the pH and the total volume of HCl added.
-
Continue the titration until the pH has decreased by at least 2 pH units from the starting pH.
-
Repeat this procedure for each of the other buffer solutions.
-
-
Titration with Strong Base:
-
Pipette a fresh 50 mL aliquot of the same buffer solution into a clean 150 mL beaker with a magnetic stir bar.
-
Record the initial pH.
-
Fill a separate burette with standardized 0.1 M NaOH.
-
Add the NaOH in small increments (e.g., 0.5 mL), recording the pH and total volume added after each increment.
-
Continue the titration until the pH has increased by at least 2 pH units from the starting pH.
-
Repeat this procedure for each of the other buffer solutions.
-
-
Data Analysis:
-
For each buffer and each titrant (HCl and NaOH), plot the pH (y-axis) against the volume of titrant added (x-axis) to generate titration curves.
-
Calculate the buffering capacity (β) at different pH values using the formula: β = |ΔC / ΔpH| where ΔC is the moles of added acid or base per liter and ΔpH is the change in pH.
-
Plot the buffering capacity (β) against the pH for each buffer to create buffering capacity curves. The peak of each curve will indicate the pH of maximum buffering capacity, which should correspond to the pKa of the buffer.
-
Visualizing Experimental and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for comparing the buffering capacities of different buffer solutions.
Role of Histidine in Proton-Sensing GPCR Signaling
Histidine residues, with the pKa of their imidazole side chains near physiological pH, are crucial for the function of proton-sensing G-protein coupled receptors (GPCRs).[5][6] Changes in extracellular pH lead to the protonation or deprotonation of these histidine residues, inducing conformational changes in the receptor that trigger downstream signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 4. Structural basis and biased signaling of proton sensation by GPCRs mediated by extracellular histidine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Roles of Extracellular Histidine Residues of GPR68 for Proton-Sensing and Allosteric Modulation by Divalent Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological relevance of proton-activated GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for DL-Histidine Enantiomers
For researchers, scientists, and drug development professionals, the accurate quantification of histidine enantiomers is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products. The stereochemistry of active pharmaceutical ingredients (APIs) can significantly impact their pharmacological and toxicological profiles. This guide provides a detailed comparison of two prominent analytical techniques for the chiral separation and validation of DL-Histidine: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for the enantiomeric separation of DL-Histidine depends on various factors, including the required sensitivity, resolution, and the specific application. Below is a summary of typical performance characteristics for validated HPLC and CE methods.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Resolution (Rs) | > 2.0 | > 1.5[1] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.5% | < 1.5%[1] |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
| Analysis Time | 10 - 20 minutes | < 10 minutes[1] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the validation of analytical methods for DL-Histidine enantiomers by HPLC and CE.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a typical HPLC method for the enantiomeric separation of DL-Histidine using a chiral stationary phase.
a. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase Column: Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm particle size) or equivalent teicoplanin-based chiral column.[2][3]
-
DL-Histidine reference standards.
-
HPLC grade water, methanol, and formic acid.[3]
b. Chromatographic Conditions:
-
Mobile Phase: A mixture of water, methanol, and formic acid (e.g., 30:70:0.006, v/v/v).[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 15 °C.[3]
-
Detection: UV at 205 nm.[3]
-
Injection Volume: 10 µL.[3]
c. Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of DL-Histidine in a 50:50 (v/v) mixture of water and methanol. Prepare a series of working standards by diluting the stock solution to the desired concentrations for calibration. A typical concentration for analysis is 200 µg/mL.[3]
-
Sample Solutions: Prepare sample solutions in the same diluent as the standard solutions to a concentration within the calibration range.
d. Method Validation Parameters:
-
System Suitability: Inject a standard solution multiple times to ensure the system is operating correctly. Typical parameters include resolution (Rs) between enantiomers, tailing factor, and theoretical plates.
-
Linearity: Analyze a series of standards at different concentrations to establish the linear range of the method.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of D- and L-Histidine at different concentration levels.
-
Precision: Assess repeatability by analyzing multiple preparations of the same sample on the same day and intermediate precision by repeating the analysis on a different day with a different analyst or instrument.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of each enantiomer that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) on the separation.
Capillary Electrophoresis (CE) Method
This protocol describes a capillary electrophoresis method for the enantioseparation of DL-Histidine, which offers high efficiency and low sample consumption.
a. Instrumentation and Materials:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary.
-
DL-Histidine reference standards.
-
Chemicals for background electrolyte (BGE) preparation, including a chiral selector (e.g., γ-cyclodextrin).
b. Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, typically 50 µm internal diameter.
-
Background Electrolyte (BGE): An appropriate buffer system containing a chiral selector. For example, a background electrolyte containing γ-cyclodextrin and sodium taurocholate micelles can be used.
-
Separation Voltage: Typically in the range of 15-30 kV.
-
Temperature: Controlled temperature, for example, 25 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 200 nm).
-
Injection: Hydrodynamic or electrokinetic injection.
c. Standard and Sample Preparation:
-
Standard Solutions: Prepare stock and working standard solutions of DL-Histidine in the BGE or a compatible solvent.
-
Sample Solutions: Dilute samples with the BGE to a concentration within the linear range of the method.
d. Method Validation Parameters:
-
System Suitability: Similar to HPLC, evaluate system performance using parameters like resolution, migration time reproducibility, and peak efficiency.
-
Linearity, Accuracy, Precision, LOD, and LOQ: These parameters are assessed in a similar manner to the HPLC method validation.
-
Robustness: Investigate the influence of variations in BGE concentration, pH, voltage, and temperature on the enantiomeric separation.
Conclusion
Both HPLC and CE are powerful techniques for the validation of analytical methods for DL-Histidine enantiomers. The choice between the two methods will depend on the specific requirements of the analysis. Chiral HPLC is a robust and widely used technique, while CE offers advantages in terms of speed and low consumption of samples and reagents.[4] This guide provides a framework for the comparison and implementation of these methods, ensuring the reliable and accurate determination of histidine enantiomeric purity in various research and development settings.
References
Efficacy of DL-Histidine Monohydrochloride Monohydrate as a Feed Additive: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of DL-Histidine monohydrochloride monohydrate as a feed additive in various animal species, including poultry, swine, and aquatic animals. Its performance is evaluated against other alternatives based on available experimental data.
Executive Summary
This compound is an effective source of the essential amino acid L-histidine for non-ruminant animal species and serves as a valuable feed flavoring compound.[1][2][3] For ruminants, its efficacy is contingent on protection from degradation in the rumen.[1][2][3] As a nutritional additive, its optimal inclusion level is dependent on a variety of factors including the species, physiological state, performance level, and environmental conditions of the animal, as well as the amino acid composition of the basal diet.[1][2]
Comparison with Alternatives
While direct comparative studies with non-amino acid growth promoters are limited, this guide provides a detailed analysis of this compound's performance against other amino acids and its role as a replacement for traditional protein sources like blood meal.
Performance in Poultry
Supplementation of broiler diets with histidine has been shown to significantly increase the concentration of carnosine and anserine in breast muscle, which are important for their antioxidant and pH-buffering capacities.[4]
Table 1: Effect of Histidine Supplementation on Broiler Performance and Meat Quality
| Parameter | Control Diet | Histidine Supplemented Diet | Percentage Change | Reference |
| Carnosine (Breast Muscle) | - | 64% increase with 1 g/kg histidine | +64% | [4] |
| Anserine (Breast Muscle) | - | ~10% increase with 1 g/kg histidine | +~10% | [4] |
| Wooden Breast Incidence | Higher | Lower with SID His:Lys ratio of 0.45 vs 0.41 | Reduced | [1] |
Note: Specific baseline values for the control group were not provided in the abstract.
Performance in Swine
In piglets fed low-protein diets, histidine supplementation has been investigated for its effects on growth performance and gut health. While one study showed that histidine supplementation alone failed to improve body weight gain in protein-restricted piglets, it did enhance serum histidine levels and positively influenced the gut microbiota by increasing the abundance of Butyrivibrio and Bacteroides.[5] Another study indicated that in low-crude-protein diets for 20- to 50-kg pigs, supplementation with isoleucine and valine restored average daily gain, while additional histidine supplementation resulted in a decreased gain-to-feed ratio compared to the positive control.
Table 2: Effect of Histidine Supplementation on Grower Pigs on a Low-Crude-Protein Diet
| Treatment Group | Average Daily Gain (ADG) | Gain:Feed (G:F) | Reference |
| Positive Control (PC) | - | - | |
| Negative Control (NC) + Ile + Val + His | Restored similar to PC | Decreased compared to PC |
Note: This table provides a qualitative comparison based on the study's findings.
Performance in Aquaculture
Histidine is a critical amino acid for fish, playing a vital role in growth, feed conversion, and the prevention of health issues like cataracts in salmon.[6]
Replacement of Blood Meal in Salmon Diets:
Historically, blood meal was a key ingredient in salmon feed due to its high histidine content, which is crucial for preventing cataracts. Following concerns over bovine spongiform encephalopathy (BSE), the use of blood meal was restricted, leading to an increased incidence of cataracts. Studies have demonstrated that crystalline L-histidine can effectively replace blood meal in salmon diets to prevent cataracts. This substitution is not only a safer alternative but can also be economically advantageous, with one simulation showing a substantial improvement in formulation costs.
Table 3: Comparison of Blood Meal and L-Histidine in Salmon Diets for Cataract Prevention
| Feed Additive | Efficacy in Cataract Prevention | Economic Viability | Reference |
| Blood Meal | Effective | Subject to price volatility and safety concerns | |
| Crystalline L-Histidine | Effective | Can improve formulation costs |
Growth Performance in Catfish:
In fingerling stinging catfish (Heteropneustes fossilis), dietary L-histidine levels were evaluated for their impact on growth and other physiological parameters. The addition of histidine was found to be effective in reducing defects caused by the addition of KCl in bologna sausages, suggesting its functional properties extend beyond basic nutrition.[7]
Experimental Protocols
Broiler Chicken Trial: Histidine and Beta-Alanine Supplementation
-
Objective: To investigate the effects of dietary L-histidine and beta-alanine supplementation on growth performance, meat quality, and carnosine content in broilers.
-
Animals: 640 one-day-old male Arbor Acre broilers.
-
Experimental Design: A 4x2 factorial arrangement with four levels of L-histidine supplementation (0, 650, 1300, or 1950 mg/kg) and two levels of beta-alanine (0 or 1200 mg/kg). Each of the eight treatment groups had eight replicates of 10 birds each.
-
Duration: 42 days.
-
Diets: Basal diets were formulated for the starter (1-21 days) and grower (22-42 days) phases.
-
Data Collection: Growth performance (average daily gain, average daily feed intake, feed conversion ratio), meat quality parameters, and carnosine content in breast muscle were measured.
Experimental Workflow for Broiler Trial
Caption: Workflow of the broiler chicken feeding trial.
Piglet Trial: Low-Protein Diet Supplementation
-
Objective: To investigate the effects of dietary histidine on growth performance, serum amino acids, and intestinal microbiota in piglets fed a low-protein diet.
-
Animals: Weaned piglets.
-
Experimental Design: Piglets were divided into three groups: a control group (17% crude protein), a low-protein group (14% crude protein), and a low-protein group supplemented with 0.1% histidine.
-
Duration: 35 days.
-
Diets: Diets were formulated to be isocaloric. The low-protein diets were supplemented with essential amino acids to meet requirements, with the exception of the histidine-supplemented group.
-
Data Collection: Growth performance, serum amino acid profiles, and gut microbiota communities were analyzed.[5]
Signaling and Metabolic Pathways
Histamine Synthesis Pathway
Histidine is the precursor for histamine, a biogenic amine involved in immune responses and neurotransmission. The conversion is catalyzed by the enzyme L-histidine decarboxylase.
Caption: Conversion of L-Histidine to Histamine.
Carnosine Synthesis Pathway
Carnosine, a dipeptide with significant antioxidant properties, is synthesized from β-alanine and L-histidine by the enzyme carnosine synthetase.
Caption: Synthesis of Carnosine from its precursors.
Conclusion
This compound is a proven efficacious source of the essential amino acid histidine for non-ruminant animals. Its supplementation can lead to tangible benefits in meat quality, particularly in poultry, and is a crucial component in aquaculture feeds for preventing specific health disorders like cataracts in salmon. While it shows potential to modulate gut microbiota in swine, its direct impact on growth performance in low-protein diets may be nuanced and dependent on the levels of other amino acids. Further research conducting direct comparative trials against non-amino acid growth promoters would provide a more complete picture of its relative efficacy in modern animal production systems.
References
- 1. Insights in the Development and Uses of Alternatives to Antibiotic Growth Promoters in Poultry and Swine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternatives to antibiotics for maximizing growth performance and feed efficiency in poultry: a review | Animal Health Research Reviews | Cambridge Core [cambridge.org]
- 3. longdom.org [longdom.org]
- 4. thepoultrysite.com [thepoultrysite.com]
- 5. thepigsite.com [thepigsite.com]
- 6. veterinarypaper.com [veterinarypaper.com]
- 7. FAO Fisheries & Aquaculture [fao.org]
D-Histidine vs. L-Histidine: A Comparative Guide on Their Effects on Monoclonal Antibody Aggregation
For researchers, scientists, and drug development professionals, understanding and controlling monoclonal antibody (mAb) aggregation is a critical aspect of ensuring therapeutic efficacy and safety. Histidine is a widely used buffer in mAb formulations, prized for its ability to maintain pH and stabilize the protein structure. While L-histidine is the naturally occurring and more commonly used stereoisomer, emerging research into the stereospecific interactions of histidine with mAbs has brought D-histidine into focus as a potential alternative with distinct properties. This guide provides an objective comparison of the known effects of D- and L-histidine on mAb stability, with a focus on their potential impact on aggregation, supported by available experimental data.
Unraveling the Stereospecific Interactions of Histidine with Monoclonal Antibodies
Recent studies have revealed that the chirality of histidine can influence its interaction with monoclonal antibodies. While direct, quantitative comparisons of the effects of D- and L-histidine on the aggregation kinetics of mAbs are not extensively documented in publicly available literature, data on their differential binding interactions provide valuable insights.
A key study examining the stereospecificity of histidine-antibody interactions demonstrated that D-histidine exhibits a greater number of interaction sites with a specific mAb compared to L-histidine.[1] This suggests that the spatial arrangement of the histidine molecule plays a significant role in how it associates with the protein surface.
Quantitative Comparison of D- and L-Histidine Interactions with a Monoclonal Antibody
The following table summarizes the quantitative data from a study by Baek et al. (2019), which utilized Isothermal Titration Calorimetry (ITC) and Electrophoretic Light Scattering (ELS) to compare the interactions of D- and L-histidine with a monoclonal antibody.
| Parameter | D-Histidine | L-Histidine | Experimental Method | Reference |
| Number of Interaction Sites | ~2-4 additional sites | Baseline | Isothermal Titration Calorimetry (ITC) | [1] |
| Effect on Net Protein Charge | Greater reduction in net negative charge | Lesser reduction in net negative charge | Electrophoretic Light Scattering (ELS) | [1] |
Caption: This table presents a summary of the observed stereospecific interactions between D- and L-histidine with a monoclonal antibody.
The increased number of interaction sites and the more significant impact on the net protein charge observed with D-histidine suggest a stronger or more extensive association with the mAb surface compared to L-histidine.[1] These differences in fundamental interactions could translate to differential effects on protein-protein interactions and, consequently, aggregation pathways.
The Underlying Mechanism: How Histidine Stabilizes Monoclonal Antibodies
Histidine is understood to stabilize mAbs through several mechanisms. Its imidazole side chain, with a pKa around 6.0, provides effective buffering capacity in the pH range where many mAbs exhibit optimal stability.[2] Furthermore, histidine can shield solvent-exposed hydrophobic regions on the protein surface, thereby reducing the propensity for aggregation.[2] The stereochemistry of D- versus L-histidine could potentially influence the efficiency of this shielding effect due to the different spatial orientations of the imidazole ring relative to the protein surface.
Experimental Protocols for Evaluating Histidine's Impact on mAb Aggregation
To rigorously assess the comparative effects of D- and L-histidine on mAb aggregation, a combination of biophysical techniques is essential. The following are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the interaction between histidine isomers and a monoclonal antibody, including the number of binding sites (n), binding affinity (K_a), enthalpy (ΔH), and entropy (ΔS) of binding.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the monoclonal antibody in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.2).
-
Prepare separate stock solutions of D-histidine and L-histidine in the same buffer.
-
Thoroughly degas all solutions to prevent bubble formation during the experiment.
-
-
Instrumentation:
-
Use a high-sensitivity isothermal titration calorimeter.
-
-
Experimental Procedure:
-
Load the mAb solution into the sample cell of the calorimeter.
-
Load the D- or L-histidine solution into the injection syringe.
-
Perform a series of injections of the histidine solution into the mAb solution while monitoring the heat changes.
-
As a control, perform injections of the histidine solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.
-
Electrophoretic Light Scattering (ELS)
Objective: To measure the zeta potential of the monoclonal antibody in the presence of D- and L-histidine, providing information on the net surface charge.
Methodology:
-
Sample Preparation:
-
Prepare solutions of the mAb at a known concentration (e.g., 2 g/L) in buffers containing either D- or L-histidine at the desired concentration (e.g., 20 mM) and pH.
-
-
Instrumentation:
-
Utilize a Zetasizer or a similar instrument capable of measuring electrophoretic mobility.
-
-
Experimental Procedure:
-
Load the sample into a disposable capillary cell.
-
Apply an electric field and measure the velocity of the protein particles using laser Doppler velocimetry. .
-
-
Data Analysis:
-
The instrument software calculates the electrophoretic mobility and converts it to the zeta potential using the Henry equation.
-
Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify the different species of a monoclonal antibody (monomer, dimer, and higher-order aggregates) based on their hydrodynamic radius.
Methodology:
-
Sample Preparation:
-
Formulate the mAb in buffers containing either D- or L-histidine.
-
Subject the samples to stress conditions (e.g., elevated temperature, agitation) to induce aggregation.
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a size-exclusion column suitable for separating mAbs.
-
-
Chromatographic Conditions:
-
Mobile Phase: A buffer compatible with the protein and the column (e.g., phosphate-buffered saline).
-
Flow Rate: A flow rate that ensures optimal resolution (e.g., 0.5-1.0 mL/min).
-
Detection: Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer, dimer, and larger aggregates.
-
Calculate the percentage of each species to determine the extent of aggregation.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of D- and L-histidine on monoclonal antibody aggregation.
References
Purity Assessment of D-Histidine Hydrochloride Hydrate: A Comparative Guide to NMR and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for chiral molecules like D-Histidine hydrochloride hydrate is a critical checkpoint in ensuring experimental validity, product quality, and therapeutic efficacy. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for purity analysis, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The purity of D-Histidine hydrochloride hydrate can be assessed using several analytical techniques. The following table summarizes the typical performance and results for the most common methods.
| Analytical Method | Purity Specification | Representative Purity Value | Key Remarks |
| Quantitative ¹H-NMR (qNMR) | Not typically specified in pharmacopeias | > 99% | Provides absolute purity without the need for a specific reference standard of the analyte. It is highly specific and structurally informative.[1] |
| High-Performance Liquid Chromatography (HPLC) | ≥ 98.0% | ≥ 98% | A highly sensitive method for detecting and quantifying impurities, though it often requires reference standards for precise impurity quantification.[1] |
| Thin-Layer Chromatography (TLC) | ≥ 98% | ≥ 98% | Primarily a semi-quantitative method used for limit tests of related substances.[1] |
| Potentiometric Titration | 98.5% - 101.0% (on dried substance) | 100.4% (on anhydrous substance) | An assay that quantifies the main component but is not specific for impurities.[1] |
Comparison of Analytical Methodologies
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that enables the direct measurement of the molar concentration of a substance. The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei, allowing for accurate purity determination against a certified internal standard.[2][3]
Advantages:
-
Absolute Quantification: qNMR provides a direct measure of purity without the need for a specific reference standard of the compound being tested.[1]
-
High Specificity: The technique offers detailed structural information, which aids in the identification of impurities.
-
Non-destructive: The sample can be recovered after analysis.
-
Speed and Simplicity: For many amino acids, sample preparation is straightforward, and the analysis can be rapid.[4]
Limitations:
-
Sensitivity: Compared to methods like HPLC, NMR generally has lower sensitivity, which might be a limitation for detecting trace impurities.
-
Signal Overlap: Complex mixtures or the presence of certain solvents can lead to overlapping signals, complicating quantification.[4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is widely used for purity analysis. It separates components of a mixture based on their differential interactions with a stationary and a mobile phase.[1] For chiral compounds like D-Histidine, specialized chiral stationary phases are often employed to separate enantiomers.[6]
Advantages:
-
High Sensitivity: HPLC is capable of detecting and quantifying impurities at very low levels.[1]
-
High Resolution: It provides excellent separation of complex mixtures.
Limitations:
-
Reference Standards: Accurate quantification of impurities typically requires their corresponding reference standards.[1]
-
Relative Quantification: Without a reference standard for the primary component, HPLC provides relative purity based on peak area percentages, which assumes that all compounds have the same response factor.[1]
Thin-Layer Chromatography (TLC)
TLC is a planar chromatographic technique used for the separation of non-volatile mixtures. It is often employed as a qualitative or semi-quantitative method for purity assessment and as a limit test for related substances.[1]
Advantages:
-
Simplicity and Low Cost: TLC is a relatively simple and inexpensive technique to perform.
-
High Throughput: Multiple samples can be analyzed simultaneously on a single plate.
Limitations:
-
Lower Resolution and Sensitivity: Compared to HPLC, TLC offers lower separation efficiency and sensitivity.
-
Semi-Quantitative: While it can be used for estimation, it is not as precise as qNMR or HPLC for quantitative analysis.[1]
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10 mg of D-Histidine hydrochloride hydrate and a suitable internal standard (e.g., maleic acid) into a vial.[1][7] Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as deuterium oxide (D₂O).[1] Transfer the resulting solution to an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.[1] A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio for accurate integration.
-
Data Analysis: The purity of D-Histidine hydrochloride hydrate is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a signal from the internal standard of known purity and concentration.[3]
High-Performance Liquid Chromatography (HPLC) for Chiral Purity
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.[6]
-
Column: A chiral stationary phase column, such as one based on teicoplanin, is employed for the enantiomeric separation.[6]
-
Mobile Phase: A typical mobile phase could be a mixture of 160 mM sodium phosphate and ethanol (40:60 v/v), with the pH adjusted to 4.5.[6]
-
Sample Preparation: Dissolve the D-Histidine hydrochloride hydrate sample in a mixture of water and methanol (50:50) to a concentration of approximately 200 µg/mL.[6]
-
Analysis: Inject the sample onto the column and monitor the eluent at a suitable wavelength (e.g., 205 nm).[6] The retention times of the D- and L-histidine enantiomers will differ, allowing for their separation and quantification.
Workflow for Purity Analysis by qNMR
References
- 1. benchchem.com [benchchem.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DL-Histidine Monohydrochloride Monohydrate: A Step-by-Step Guide
For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of DL-Histidine monohydrochloride monohydrate, a non-hazardous substance, ensuring compliance with general safety standards.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. Ensure that the disposal activities are carried out in a well-ventilated area to avoid inhalation of any dust particles.
II. Characterization of Waste
This compound is classified as a non-hazardous chemical.[1][2][3][4] This classification is the primary determinant for the recommended disposal routes. However, it is crucial to remember that local and institutional regulations may have specific requirements for the disposal of even non-hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
III. Step-by-Step Disposal Procedures
The following flowchart and detailed steps outline the decision-making process and procedures for the proper disposal of this compound.
Step 1: Assess for Contamination
-
Determine if the this compound waste is contaminated with any hazardous substances.
-
If contaminated, the entire waste mixture must be treated as hazardous waste. Follow your institution's specific procedures for hazardous waste disposal, which typically involves collection by the EHS department.
Step 2: Consult Local and Institutional Regulations
-
Before proceeding with disposal of uncontaminated material, it is mandatory to consult your institution's EHS guidelines and local regulations regarding the disposal of non-hazardous chemical waste. These regulations will dictate the permissible disposal methods.
Step 3: Select the Appropriate Disposal Method
-
Method A: Solid Waste Disposal (Trash)
-
If permitted by your local and institutional regulations, solid, non-hazardous chemicals can often be disposed of in the regular laboratory trash.[4]
-
Procedure:
-
Place the dry this compound powder into a primary container that can be securely sealed.
-
Ensure the container is clearly labeled with the chemical name.
-
Place the sealed container in the designated laboratory solid waste stream.
-
-
-
Method B: Drain Disposal
-
Some institutions may permit the drain disposal of small quantities of readily water-soluble, non-hazardous solids.
-
Procedure:
-
Dissolve the this compound in a large volume of water (e.g., at least 100 times its own volume).
-
Slowly pour the solution down a laboratory sink drain, flushing with copious amounts of cold running water before, during, and after disposal to ensure it is thoroughly diluted.
-
-
-
Method C: EHS Collection
-
If neither trash nor drain disposal is permitted, or if you are uncertain, the most prudent course of action is to have the waste collected by your institution's EHS department.
-
Procedure:
-
Package the waste in a sealed, clearly labeled container.
-
Store the container in a designated waste accumulation area.
-
Arrange for a scheduled pickup with your EHS department.
-
-
IV. Disposal of Empty Containers
Empty containers that previously held this compound should be managed as follows:
-
Triple rinse the container with water or a suitable solvent.
-
Collect the rinsate and dispose of it as you would a dilute solution of the chemical.
-
Deface or remove the original label from the container.
-
Dispose of the clean, empty container in the regular laboratory trash or recycling, in accordance with your institution's policies.
V. Spill Management
In the event of a spill, the cleanup materials should be disposed of in the same manner as the chemical itself.
-
Wear appropriate PPE.
-
For a solid spill, carefully sweep the material into a suitable container, avoiding the generation of dust.
-
For a solution spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).
-
Place the contaminated absorbent material into a sealed container.
-
Dispose of the sealed container following the procedures for solid waste disposal as outlined above.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound.
References
Personal protective equipment for handling DL-Histidine monohydrochloride monohydrate
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling DL-Histidine monohydrochloride monohydrate. The following procedures ensure safe operational handling and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to good laboratory practices and the use of appropriate personal protective equipment are essential to minimize exposure and ensure a safe working environment.[1] The recommended PPE is summarized in the table below.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | Should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] Ensure a snug fit to prevent airborne particles from entering the eyes. |
| Skin Protection | Nitrile rubber gloves and a lab coat | Gloves should be inspected for integrity before use and changed frequently, especially if contaminated.[4][5] A lab coat should be worn to prevent the powder from settling on personal clothing. |
| Respiratory Protection | Generally not required under normal use | A NIOSH-approved respirator with a P1 particulate filter is recommended if dust is generated.[6] Engineering controls, such as a fume hood, are the preferred method to control airborne contaminants.[7] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are crucial to prevent the generation of dust and avoid accidental ingestion or inhalation.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered.[8] Locate the nearest eyewash station and safety shower.[5]
-
Engineering Controls : Whenever possible, handle the powder within a chemical fume hood to minimize the potential for inhalation.[7]
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transferring :
-
If weighing, do so in an area with minimal air currents to avoid dispersing the powder.
-
When transferring the chemical, do so carefully to avoid creating dust.
-
Keep containers of this compound tightly closed when not in use.[2]
-
-
Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2][5] Clean the work surface to remove any residual powder.
Disposal Plan: Step-by-Step Disposal Procedure
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[9][10]
-
Waste Collection :
-
Container Disposal : Empty containers should be handled as if they contain the product.[9] Do not reuse empty containers.[10]
-
Consult EHS : Contact your institution's EHS department for specific guidance on the disposal of this chemical. They will provide information on proper waste classification and disposal procedures.
Safety and Handling Workflow
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. biospectra.us [biospectra.us]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.es [fishersci.es]
- 5. gz-supplies.com [gz-supplies.com]
- 6. carlroth.com [carlroth.com]
- 7. uwlax.edu [uwlax.edu]
- 8. tmi.utexas.edu [tmi.utexas.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
